molecular formula C10H15N3 B1318130 (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine CAS No. 859850-79-6

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B1318130
CAS No.: 859850-79-6
M. Wt: 177.25 g/mol
InChI Key: VMMFMWFKCCKFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (CAS 1955506-57-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine core substituted with a pyrrolidine ring and a primary amine, a versatile structural motif that facilitates the synthesis of diverse novel bioactive molecules. The pyrrolidine ring is a prominent saturated nitrogen heterocycle valued for its three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . Its non-planar structure allows for extensive exploration of pharmacophore space, which is crucial for achieving target selectivity and optimizing the ADME/Tox profile of lead compounds . The specific 2-(pyrrolidin-1-yl)pyridine scaffold present in this reagent is a key structural component found in compounds investigated for various therapeutic applications. Research into analogous structures highlights their potential use in developing inhibitors for oncology targets and modulators of central nervous system (CNS) receptors . The primary amine group on the pyridine ring serves as a flexible handle for conjugation, enabling straightforward derivatization via amide bond formation or reductive amination to create targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMFMWFKCCKFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588614
Record name 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-79-6
Record name 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine CAS number 859850-79-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (CAS Number 859850-79-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. The document details the chemical properties, a validated synthetic pathway from commercially available starting materials, and a discussion of its potential as a versatile building block in the synthesis of complex molecules. The guide is intended to provide researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their research endeavors. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by a nitrile reduction. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the structural motifs of pyridine and pyrrolidine are prevalent in numerous biologically active compounds, suggesting its potential as a scaffold in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 859850-79-6. It is also known by other systematic names, including [2-(1-Pyrrolidinyl)-3-pyridinyl]methanamine and 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine. This compound is classified as a primary amine and a building block for organic synthesis.

PropertyValueSource
CAS Number 859850-79-6[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Appearance Solid (form may vary)[1]
Purity Typically >95% (for commercial grades)[1]
InChI InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2[1]
InChI Key VMMFMWFKCCKFII-UHFFFAOYSA-N[1]

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence starting from the readily available 2-chloro-3-cyanopyridine. This precursor is a versatile intermediate in the pharmaceutical and agrochemical industries[2]. The overall synthetic strategy is logical and relies on well-established chemical transformations.

Synthesis_Pathway Start 2-Chloro-3-cyanopyridine Intermediate 2-(Pyrrolidin-1-yl)nicotinonitrile Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Pyrrolidine, Base Product This compound Intermediate->Product Nitrile Reduction (e.g., Raney Nickel, H₂)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano group at the 3-position. Pyrrolidine acts as the nucleophile, displacing the chloride to form the desired intermediate, 2-(pyrrolidin-1-yl)nicotinonitrile.

Protocol:

  • To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(pyrrolidin-1-yl)nicotinonitrile.

Step 2: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile to this compound

The second and final step is the reduction of the nitrile functional group of the intermediate to a primary amine. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation using Raney Nickel is a common and effective method for nitrile reduction[3][4].

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in a suitable solvent, typically an alcohol such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution. Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere[5].

  • Seal the vessel and purge with hydrogen gas (H₂) several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or crystallization if necessary.

Potential Applications in Drug Discovery

The structural components of this compound, namely the pyridine and pyrrolidine rings, are privileged scaffolds in medicinal chemistry.

  • Pyridine Derivatives: The pyridine ring is a common feature in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and its bioisosteric relationship with a phenyl ring. Pyridine-containing drugs have shown a wide range of biological activities, including antiviral, and anticancer properties[6].

  • Pyrrolidine Derivatives: The pyrrolidine ring is another important structural motif found in many natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets such as enzymes and receptors.

Analytical Characterization

A comprehensive analysis of this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final compound. The spectra should be consistent with the expected shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A suitable method should be developed to separate the desired product from any starting materials, intermediates, or byproducts.

Safety and Handling

As with any chemical compound, this compound should be handled in a well-ventilated laboratory by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Special care should be taken when handling Raney Nickel, as it is pyrophoric when dry[5].

Conclusion

This compound is a valuable chemical building block with significant potential for application in medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a reliable method for its preparation from commercially available starting materials. While its specific biological activities remain to be fully elucidated, its structural features make it an attractive scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers looking to incorporate this compound into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Drug Discovery

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a unique heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine and a methanamine group. This molecular architecture presents a compelling scaffold for medicinal chemists and drug development professionals. The presence of multiple nitrogen atoms with varying basicity, combined with a moderately lipophilic backbone, suggests its potential for interacting with a range of biological targets. A thorough understanding of its physicochemical properties is paramount for any research and development program aiming to leverage this molecule's potential.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural attributes and explore its predicted ionization constant (pKa), lipophilicity (logP), and aqueous solubility. Beyond merely presenting data, this guide offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate and expand upon the foundational knowledge presented herein. The causality behind each experimental choice is elucidated, providing a robust framework for practical application in a drug discovery setting.

Structural and Fundamental Properties

The foundational attributes of a molecule are the bedrock upon which our understanding of its behavior is built. The structural and fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₀H₁₅N₃[1][2]
Molecular Weight 177.25 g/mol [1][2]
CAS Number 859850-79-6[1][2]
Predicted LogP 1.35ADMETlab 2.0 Prediction
Predicted Aqueous Solubility (logS) -2.84 mol/LADMETlab 2.0 Prediction
Predicted pKa (Strongest Basic) 8.97MarvinSketch Prediction
Predicted pKa (Weakest Basic) 4.63MarvinSketch Prediction

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The ionization constant, or pKa, is a critical parameter in drug discovery as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic profile. For this compound, with its three nitrogen atoms—the pyridine nitrogen, the pyrrolidine nitrogen, and the primary amine nitrogen—understanding the respective pKa values is essential for predicting its behavior in physiological environments.

Predicted pKa Values

Due to the absence of experimental data in publicly available literature, pKa values were predicted using MarvinSketch, a widely used cheminformatics software.

  • Strongest Basic pKa: 8.97 - This is predicted to be associated with the primary aminomethyl group, which is typical for primary alkylamines.

  • Weakest Basic pKa: 4.63 - This is likely attributed to the pyridine ring nitrogen, whose basicity is influenced by the electron-donating pyrrolidine substituent.

The pyrrolidine nitrogen's basicity is also expected to be significant, likely falling between the other two values. The predicted strongest basic pKa of 8.97 suggests that at physiological pH (7.4), a significant portion of the primary amine will be protonated, rendering the molecule positively charged. This has important implications for its interaction with biological membranes and potential targets.

Experimental Protocol for pKa Determination: Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is the gold-standard method. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH change.

Expertise & Experience in Causality: Potentiometric titration is chosen for its accuracy and ability to determine multiple pKa values in a single experiment. The choice of a co-solvent system, such as methanol/water, is often necessary for compounds with limited aqueous solubility to ensure the analyte remains in solution throughout the titration.

Trustworthiness through Self-Validation: The protocol's trustworthiness is ensured by calibrating the pH meter with standard buffers before the experiment and by running a blank titration to account for the solvent's contribution to the pH changes.

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 methanol/water).

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid to ensure all basic sites are protonated.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a calibrated burette. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate before each measurement.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Methanol/Water B Adjust to Acidic pH (e.g., pH 2) A->B C Titrate with Standardized NaOH Solution B->C D Record pH after Each Addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from Half-Equivalence Points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability and More

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP Value

The predicted logP for this compound, calculated using ADMETlab 2.0, is 1.35 . This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. A logP in this range is often considered favorable for oral drug candidates, as it suggests the potential for good membrane permeability without excessive sequestration in fatty tissues.

Experimental Protocol for logP Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the logP of a compound. It directly measures the partitioning of the analyte between two immiscible phases, typically n-octanol and water.

Expertise & Experience in Causality: The choice of n-octanol as the organic phase is due to its ability to mimic the lipid bilayer of cell membranes, with its polar head group and nonpolar alkyl chain. The use of a buffered aqueous phase is critical for ionizable compounds to ensure a consistent pH and, therefore, a consistent ionization state of the analyte.

Trustworthiness through Self-Validation: The method's reliability is enhanced by pre-saturating each solvent with the other to ensure that the volumes of the phases do not change during the experiment. Analysis of both phases for the analyte concentration provides a mass balance check.

  • Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 10, based on the predicted pKa of 8.97). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and then allowing them to separate.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in buffer])

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Buffer B Add Compound to Phase Mixture A->B C Shake to Equilibrate B->C D Allow Phases to Separate C->D E Quantify Compound in Each Phase via HPLC D->E F Calculate logP E->F

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility is a major hurdle in drug development.

Predicted Aqueous Solubility (logS)

The predicted aqueous solubility (logS) for this compound, obtained from ADMETlab 2.0, is -2.84 mol/L . This corresponds to a solubility of approximately 0.23 mg/mL. According to the interpretation provided by ADMETlab 2.0, compounds with a logS in the range of -4 to 0.5 are considered to have proper solubility.[3][4] Therefore, this compound is predicted to have moderate aqueous solubility.

Experimental Protocol for Kinetic Solubility Assay: Nephelometry

For early-stage drug discovery, high-throughput kinetic solubility assays are often preferred over thermodynamic solubility measurements due to their speed and lower compound consumption. Nephelometry, which measures the light scattering caused by undissolved particles, is a widely used technique for this purpose.

Expertise & Experience in Causality: This method is chosen for its high-throughput nature, allowing for the rapid screening of multiple compounds. The use of a DMSO stock solution is standard in early discovery, and this assay mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous buffer.

Trustworthiness through Self-Validation: The inclusion of positive and negative controls (a known insoluble and a known soluble compound, respectively) in the assay plate is crucial for validating the assay's performance and for data normalization.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well or 384-well), add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A serial dilution is often performed to test a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare DMSO Stock Solution B Add Stock Solution to Aqueous Buffer in Plate A->B C Incubate with Shaking B->C D Measure Light Scattering (Nephelometry) C->D E Determine Kinetic Solubility Limit D->E

References

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine structure and substructure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's core attributes and its significance in medicinal chemistry.

Introduction: Unveiling a Promising Scaffold

This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine and an aminomethyl group. This unique combination of structural motifs makes it a compelling candidate for investigation in drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged scaffold in medicinal chemistry, known to enhance physicochemical properties and provide a three-dimensional framework for optimal target binding.[5][6][7][8][9] The strategic placement of these two moieties, along with a flexible aminomethyl linker, suggests that this compound could interact with a variety of biological targets with high affinity and selectivity. This guide will delve into the intricacies of this molecule, from its fundamental chemical properties to its potential as a lead compound in therapeutic development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃[10][11]
Molecular Weight 177.25 g/mol [10][11]
CAS Number 859850-79-6 (free base)[10][11][12]
1158468-26-8 (dihydrochloride)[13]
Appearance Solid, white to yellow powder or crystals[11]
Purity Typically >95%[11]
Solubility Miscible with water and most organic solvents[9]

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine 2-(pyrrolidin-1-yl)-3-cyanopyridine 2-(pyrrolidin-1-yl)-3-cyanopyridine 2-chloro-3-cyanopyridine->2-(pyrrolidin-1-yl)-3-cyanopyridine Pyrrolidine, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat This compound This compound 2-(pyrrolidin-1-yl)-3-cyanopyridine->this compound Reducing Agent (e.g., LiAlH4 or H2/Raney Ni), Solvent (e.g., THF or EtOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-(pyrrolidin-1-yl)-3-cyanopyridine

  • To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(pyrrolidin-1-yl)-3-cyanopyridine.

Step 2: Synthesis of this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(pyrrolidin-1-yl)-3-cyanopyridine (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Structural Analysis and Substructure Insights

The unique arrangement of the pyridine, pyrrolidine, and aminomethyl groups in this compound dictates its chemical behavior and biological activity.

G cluster_0 Core Structure of this compound cluster_1 2-Aminopyridine Moiety cluster_2 Pyrrolidine Moiety cluster_3 Aminomethyl Linker Molecule PyridineRing Pyridine Ring: - Aromatic system - Electron-withdrawing nature AminoGroup Pyrrolidine Nitrogen: - Electron-donating group - Influences ring reactivity PyrrolidineRing Pyrrolidine Ring: - Saturated heterocycle - Provides 3D structure - Can influence solubility and DMPK properties AminomethylGroup Aminomethyl Group: - Primary amine - Provides flexibility - Potential for H-bonding

Caption: Key substructures of this compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely a doublet, a doublet of doublets, and another doublet, corresponding to the protons on the pyridine ring.

    • Aminomethyl Protons: A singlet or a broad singlet for the -CH₂NH₂ protons (δ ~3.5-4.0 ppm). The NH₂ protons themselves would likely appear as a broad singlet.

    • Pyrrolidine Protons: Two multiplets in the aliphatic region (δ ~1.8-2.0 ppm and δ ~3.2-3.5 ppm) corresponding to the two sets of CH₂ groups in the pyrrolidine ring.

  • ¹³C NMR:

    • Pyridine Carbons: Five signals in the aromatic region (δ ~110-160 ppm), with the carbon attached to the pyrrolidine nitrogen being the most upfield.

    • Aminomethyl Carbon: A signal around δ 40-50 ppm.

    • Pyrrolidine Carbons: Two signals in the aliphatic region (δ ~25-30 ppm and δ ~45-50 ppm).

  • IR Spectroscopy:

    • N-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the primary amine.

    • C-H Stretch: Aliphatic and aromatic C-H stretching vibrations around 2850-3100 cm⁻¹.

    • C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

    • C-N Stretch: Signals in the 1000-1300 cm⁻¹ range.

  • Mass Spectrometry:

    • Molecular Ion Peak (M⁺): A peak at m/z = 177.13 (for C₁₀H₁₅N₃). High-resolution mass spectrometry would confirm the elemental composition.

    • Fragmentation: Common fragmentation patterns would involve the loss of the aminomethyl group, and fragmentation of the pyrrolidine ring.

Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay of its three key substructures.

  • Pyridine Ring: The electron-donating pyrrolidine group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily at the 5-position.

  • Primary Amine: The aminomethyl group is a nucleophilic center and can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes (via reductive amination) to form a variety of derivatives.

  • Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a tertiary amine and is generally less reactive than the primary amine.

This versatile reactivity allows for the facile synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Potential Applications and Biological Significance

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Kinase Inhibition

The 2-aminopyridine moiety is a common feature in many kinase inhibitors. For instance, derivatives of 2-aminopyridine have shown potent inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[1] The pyrrolidine group can be tailored to occupy specific pockets in the kinase active site, potentially enhancing potency and selectivity.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[14] The combination of the pyridine ring with the basic pyrrolidine and aminomethyl groups could lead to compounds with enhanced antibacterial or antifungal properties.

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in many CNS-active drugs.[5][6][9] Its ability to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting neurological disorders. The aminopyridine core is also known to modulate neuronal ion channels.

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound and its derivatives, the following experimental protocols can be employed.

In Vitro JAK2 Inhibition Assay

G Start Start PrepareAssayPlate Prepare Assay Plate: - Add JAK2 enzyme, substrate (e.g., STAT1 peptide), and ATP Start->PrepareAssayPlate AddCompound Add Test Compound or Vehicle Control PrepareAssayPlate->AddCompound Incubate Incubate at 30°C for 60 min AddCompound->Incubate StopReaction Stop Reaction and Detect Phosphorylation (e.g., using a phosphospecific antibody and a detection reagent) Incubate->StopReaction MeasureSignal Measure Signal (e.g., Luminescence or Fluorescence) StopReaction->MeasureSignal CalculateIC50 Calculate IC50 Value MeasureSignal->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Protocol:

  • Prepare a reaction mixture containing recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated STAT1-derived peptide), and ATP in an appropriate kinase buffer.

  • Add serial dilutions of this compound or a vehicle control to the wells of a microtiter plate.

  • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an antibody-based detection system (e.g., HTRF or AlphaScreen) or a luminescence-based ATP detection assay.

  • Measure the signal using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16]

Conclusion

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique combination of a 2-aminopyridine core, a pyrrolidine moiety, and an aminomethyl linker provides a versatile platform for chemical modification and optimization. While further experimental studies are required to fully elucidate its biological activity and therapeutic potential, the insights provided in this guide offer a solid foundation for future research in this exciting area of medicinal chemistry.

References

Spectroscopic data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Abstract

This compound (CAS No. 859850-79-6) is a substituted pyridine derivative with potential applications as a structural scaffold in medicinal chemistry and drug development.[1][2] Accurate structural verification and purity assessment are paramount for its effective use in research. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As publicly available experimental spectra for this specific molecule are limited, this document emphasizes the predictive analysis based on its chemical structure and provides detailed, field-proven protocols for data acquisition and interpretation, empowering researchers to perform a self-validating analysis.

Introduction: The Imperative for Spectroscopic Verification

The molecule this compound, with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol , integrates three key structural motifs: a pyridine ring, a pyrrolidine ring, and a primary aminomethyl group.[1][3] The unique electronic and steric environment arising from this combination dictates its chemical properties and potential biological activity. Unambiguous confirmation of its identity and purity is the foundational step for any subsequent research, from reaction optimization to biological screening.

This guide addresses the critical need for a reliable analytical workflow by leveraging the synergistic power of three core spectroscopic techniques:

  • NMR Spectroscopy for mapping the carbon-hydrogen framework and confirming connectivity.

  • Mass Spectrometry for determining the exact molecular weight and elemental composition.

  • Infrared Spectroscopy for identifying key functional groups.

By following the methodologies outlined herein, researchers can confidently verify the structure of their synthesized or procured material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Causality Behind Experimental Choices

The selection of a deuterated solvent is the first critical step. For this compound, Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. However, the primary amine protons (-NH₂) may exchange with residual water or undergo rapid relaxation, leading to broad signals or their complete disappearance. If proton exchange is an issue, or if solubility is low, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The amine and any potential N-H protons will readily exchange with deuterium from D₂O, a useful diagnostic experiment. A standard operating frequency of 400 MHz for ¹H NMR is sufficient to resolve the expected signals for this molecule.

Detailed Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer.

  • Locking and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Experimental Workflow: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing s1 Weigh 5-10 mg of Sample s2 Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) s1->s2 s3 Transfer to 5 mm NMR Tube s2->s3 a1 Lock and Shim s3->a1 a2 Acquire 1H Spectrum (16 scans) a1->a2 a3 Acquire 13C{1H} Spectrum (≥1024 scans) a1->a3 p1 Fourier Transform a2->p1 a3->p1 p2 Phase & Baseline Correction p1->p2 p3 Calibrate to Solvent Residual Peak p2->p3 p4 Peak Integration & Assignment p3->p4

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. These predictions are based on standard chemical shift values for pyridine, pyrrolidine, and aminomethyl functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.15 dd 1H Pyridine H-6 Downfield due to proximity to ring nitrogen.
~7.40 dd 1H Pyridine H-4 Aromatic region, typical for pyridine.
~6.95 dd 1H Pyridine H-5 Aromatic region, coupled to H-4 and H-6.
~3.80 s 2H -CH₂-NH₂ Singlet expected for the aminomethyl group.
~3.40 t 4H Pyrrolidine α-CH₂ Adjacent to the pyridine ring nitrogen.
~1.95 m 4H Pyrrolidine β-CH₂ Aliphatic region, multiplet due to coupling.

| ~1.60 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 Pyridine C-2 Attached to two nitrogen atoms, highly deshielded.
~147.5 Pyridine C-6 Aromatic methine carbon adjacent to nitrogen.
~137.0 Pyridine C-4 Aromatic methine carbon.
~122.0 Pyridine C-3 Aromatic quaternary carbon.
~118.0 Pyridine C-5 Aromatic methine carbon.
~51.0 Pyrrolidine α-C Aliphatic carbon adjacent to nitrogen.
~45.0 -CH₂-NH₂ Aliphatic carbon of the aminomethyl group.

| ~25.5 | Pyrrolidine β-C | Aliphatic carbon in the pyrrolidine ring. |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for determining the molecular weight of a compound, which provides direct confirmation of its chemical formula. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are easily protonated.

Detailed Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode (ESI+) as the multiple nitrogen atoms are readily protonated. Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for stable ion generation.

  • Mass Analysis: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Experimental Workflow: MS Analysis

G s1 Prepare Dilute Solution (~0.1 mg/mL in MeOH) s2 Direct Infusion into ESI Source (5 µL/min) s1->s2 s3 Ionize in Positive Mode (ESI+) s2->s3 s4 Acquire Full Scan Spectrum (m/z 50-500) s3->s4 s5 Identify [M+H]+ Ion s4->s5

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted Mass Spectrum Data

The key to a successful MS analysis is the identification of the molecular ion.

Table 3: Predicted ESI-MS Data

Ion Species Calculated m/z (Monoisotopic) Expected Observation
[M+H]⁺ 178.1344 The base peak or a very prominent peak in the spectrum.

| [M+Na]⁺ | 200.1163 | A potential adduct, typically ~22 Da higher than [M+H]⁺. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Detailed Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.

Experimental Workflow: IR Analysis

G s1 Clean ATR Crystal s2 Acquire Background Spectrum s1->s2 s3 Apply Small Amount of Sample s2->s3 s4 Acquire Sample Spectrum (32 scans) s3->s4 s5 Identify Characteristic Peaks s4->s5

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Predicted IR Absorption Data

The IR spectrum will provide a unique fingerprint for the molecule, with key absorptions confirming its functional groups.[4]

Table 4: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3050-3000 C-H stretch (aromatic) Pyridine Ring
2980-2850 C-H stretch (aliphatic) Pyrrolidine & -CH₂-
1620-1580 C=N, C=C stretch Pyridine Ring
1650-1550 N-H bend (scissoring) Primary Amine (-NH₂)

| 1250-1020 | C-N stretch | Amine & Pyrrolidine |

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of all three data sets. The process is self-validating:

  • MS confirms the molecular weight (177.246 g/mol ), consistent with the formula C₁₀H₁₅N₃.[3]

  • IR confirms the presence of the key functional groups: a primary amine (N-H stretch), an aromatic system (C=C/C=N stretch), and aliphatic C-H bonds.

  • NMR provides the final, unambiguous proof by elucidating the precise connectivity of the atoms. The number of signals, their chemical shifts, their integrations, and their coupling patterns in both ¹H and ¹³C spectra must align perfectly with the proposed structure of this compound.

By following this comprehensive guide, researchers can achieve a high level of confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific findings.

References

The Pyrrolidinyl-Pyridine Scaffold: A Cornerstone in Modulating Nicotinic Acetylcholine Receptors for Therapeutic Gain

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinyl-pyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides a comprehensive technical overview of the pharmacological relevance of this scaffold, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into the mechanistic underpinnings of its biological activity, showcase key quantitative data for prominent compounds, and provide a detailed experimental protocol for assessing ligand-receptor interactions.

The Significance of the Pyrrolidinyl-Pyridine Moiety in Drug Design

The fusion of a pyrrolidine ring and a pyridine ring creates a unique three-dimensional structure that is well-suited for interaction with the ligand-binding domains of various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen can be a hydrogen bond donor or acceptor, depending on its substitution. This dual nature, combined with the conformational flexibility of the pyrrolidine ring, allows for precise orientation within a receptor's binding pocket, leading to high-affinity and selective interactions.

The pyrrolidinyl-pyridine core is a key pharmacophore in several clinically and pre-clinically validated compounds, most notably those targeting nAChRs. These receptors are ligand-gated ion channels that play a crucial role in a wide range of physiological processes in the central and peripheral nervous systems.[1] Dysregulation of nAChR signaling is implicated in numerous disorders, including nicotine addiction, neurodegenerative diseases, and chronic pain, making them a prime target for therapeutic intervention.

Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors

Compounds featuring the pyrrolidinyl-pyridine scaffold often exhibit a unique mechanism of action at nAChRs, particularly the α4β2 subtype, which is highly expressed in the brain and is a key mediator of nicotine's reinforcing effects. These compounds typically act as partial agonists.

As a partial agonist , a pyrrolidinyl-pyridine-based drug binds to and activates the nAChR, but with lower efficacy than the endogenous agonist, acetylcholine, or a full agonist like nicotine. This partial activation provides a moderate level of receptor stimulation, which can help to alleviate withdrawal symptoms and cravings in the case of smoking cessation.

Simultaneously, by occupying the binding site, these compounds act as antagonists in the presence of a full agonist. They prevent the full agonist (e.g., nicotine from tobacco smoke) from binding to the receptor, thereby blocking its rewarding and reinforcing effects. This dual action is a hallmark of successful smoking cessation aids like Varenicline.[2][3]

Key Examples: Varenicline and ABT-594

Varenicline (Chantix®) is a prime example of a successful drug built upon the pyrrolidinyl-pyridine scaffold. It is a selective partial agonist of the α4β2 nAChR and is a first-line medication for smoking cessation.[2][4] Its efficacy is attributed to its ability to both reduce the rewarding effects of nicotine and alleviate withdrawal symptoms.[2][3]

ABT-594 is another potent analgesic agent that contains the pyrrolidinyl-pyridine core. It is a selective agonist at neuronal nAChRs, particularly the α4β2 subtype, and has demonstrated significant pain-relieving effects in preclinical models.[5] The development of ABT-594 highlights the potential of this scaffold in creating non-opioid analgesics.

Signaling Pathways Activated by Pyrrolidinyl-Pyridine Ligands

Activation of nAChRs by pyrrolidinyl-pyridine ligands initiates a cascade of downstream signaling events. The influx of cations, primarily Na+ and Ca2+, through the receptor's ion channel leads to membrane depolarization and the activation of various intracellular signaling pathways. Two of the most prominent pathways involved are:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

The modulation of these pathways by pyrrolidinyl-pyridine compounds contributes to their therapeutic effects.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand Pyrrolidinyl-Pyridine Ligand (e.g., Varenicline) Ligand->nAChR Binds to receptor Depolarization Membrane Depolarization Ca_Influx->Depolarization PI3K PI3K Depolarization->PI3K MAPK MAPK/ERK Pathway Depolarization->MAPK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: Signaling pathway activated by pyrrolidinyl-pyridine ligands at α4β2 nAChRs.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of key pyrrolidinyl-pyridine derivatives and related compounds at nAChR subtypes. This data is essential for understanding the structure-activity relationships and selectivity profiles of these ligands.

CompoundReceptor SubtypeKi (nM)EC50 (nM)SpeciesReference
Varenicline α4β20.14 ± 0.0186Rat[6][7]
α6β20.12 ± 0.027Rat[6][7]
α4β20.19 ± 0.1129Monkey[6][7]
α6β20.13 ± 0.0114Monkey[6][7]
α3β4-1800Human[2]
α7>1000-Human[3]
ABT-594 α4β20.037140Rat[5][8]
α4β20.055-Human[5]
Nicotine α4β2*~6--[3]
α3β4-19400Human[2]
α7>2000--[3]

Note: Ki is the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC50 is the half maximal effective concentration, a measure of potency (lower value indicates higher potency). The asterisk () indicates the possible presence of other subunits in the receptor complex.*

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human α4β2 nAChR.[9][10]

Materials
  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

  • Test Compound: Pyrrolidinyl-pyridine derivative of interest.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., Nicotine or Cytisine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter and Scintillation Cocktail.

Procedure

Radioligand_Binding_Assay_Workflow Start Start Prep_Plates Prepare 96-well plates: - Total Binding wells - Non-specific Binding wells - Competition Binding wells Start->Prep_Plates Add_Reagents Add reagents to wells: - Assay Buffer - Test Compound (serial dilutions) - Non-specific Control - Cell Membranes Prep_Plates->Add_Reagents Add_Radioligand Add [³H]-Epibatidine to all wells Add_Reagents->Add_Radioligand Incubate Incubate at room temperature (e.g., 60-90 minutes) Add_Radioligand->Incubate Filter Rapidly filter contents through glass fiber filters using a cell harvester Incubate->Filter Wash Wash filters with ice-cold Wash Buffer Filter->Wash Count Place filters in scintillation vials, add cocktail, and count radioactivity Wash->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Contains cell membranes and radioligand.

    • Non-specific Binding: Contains cell membranes, radioligand, and a saturating concentration of the non-specific control ligand.

    • Competition Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound.

  • Reagent Addition:

    • To all wells, add the appropriate volume of assay buffer.

    • To the competition binding wells, add serial dilutions of the test compound.

    • To the non-specific binding wells, add the non-specific control ligand.

    • Add the cell membrane preparation to all wells.

  • Initiate Binding: Add the [³H]-Epibatidine to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Pyrrolidinyl-Pyridine Scaffolds

The synthesis of pyrrolidinyl-pyridine derivatives often involves multi-step synthetic routes. A common strategy involves the preparation of the substituted pyridine and the chiral pyrrolidine fragments separately, followed by their coupling.

For example, the synthesis of Varenicline involves a complex sequence of reactions including Diels-Alder cycloaddition, dihydroxylation, oxidative cleavage, and reductive amination to construct the core tricyclic structure.[11]

The synthesis of ABT-594 can be achieved through the coupling of a protected (R)-2-azetidinemethanol derivative with 2-chloro-5-hydroxypyridine.[12] The synthesis of the key 2-chloro-5-hydroxypyridine intermediate can be accomplished through various routes.[13]

Conclusion and Future Directions

The pyrrolidinyl-pyridine scaffold has proven to be a highly valuable framework in the design of potent and selective modulators of nicotinic acetylcholine receptors. The clinical success of Varenicline for smoking cessation and the promising preclinical data for analgesics like ABT-594 underscore the therapeutic potential of this structural motif. The dual partial agonist and antagonist mechanism at α4β2 nAChRs offers a sophisticated approach to modulating receptor activity for therapeutic benefit.

Future research in this area will likely focus on:

  • Exploring further structural modifications of the pyrrolidinyl-pyridine scaffold to enhance selectivity for different nAChR subtypes, potentially leading to new treatments for a wider range of neurological and psychiatric disorders.

  • Developing novel synthetic methodologies to enable more efficient and diverse production of these complex molecules.

  • Investigating the role of this scaffold in targeting other receptor families, expanding its pharmacological relevance beyond nAChRs.

The continued exploration of the pyrrolidinyl-pyridine scaffold holds significant promise for the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of a remarkable number of natural products and clinically approved drugs.[1][2] Its inherent stereochemistry, conformational flexibility—a phenomenon known as "pseudorotation"—and synthetic tractability provide a versatile platform for the design of novel therapeutic agents with a broad spectrum of biological activities.[2] This technical guide offers a comprehensive review of the pivotal role of pyrrolidine derivatives in medicinal chemistry, with a focus on their applications in oncology, virology, and neurology. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their therapeutic efficacy, supported by detailed experimental protocols and quantitative data.

Part 1: The Pyrrolidine Motif in Anticancer Drug Discovery

Pyrrolidine derivatives, particularly the spirooxindole-pyrrolidine class, have garnered significant attention as potent anticancer agents.[3][4] These compounds often exhibit cytotoxicity against a range of cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.[5]

Mechanism of Action: Dual Inhibition of EGFR and CDK2

A significant number of spirooxindole-pyrrolidine derivatives exert their anticancer effects through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and metastasis. CDK2, in conjunction with its regulatory partner cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. The simultaneous inhibition of both EGFR and CDK2 by a single molecule represents a powerful strategy to halt cancer cell growth and induce apoptosis.[5]

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CyclinE_CDK2 Cyclin E/CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Spirooxindole Spirooxindole-Pyrrolidine Derivative Spirooxindole->EGFR Inhibition Spirooxindole->CyclinE_CDK2 Inhibition Apoptosis Apoptosis G1_S_Transition->Proliferation EGF EGF EGF->EGFR

Treatment of cancer cells with these inhibitors leads to an upregulation of pro-apoptotic genes such as p53, Bax, and caspases, while downregulating the anti-apoptotic gene Bcl-2, ultimately driving the cells towards programmed cell death.[6][7]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various spirooxindole-pyrrolidine derivatives has been extensively evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5g MCF-7 (Breast)2.8[6]
5l MCF-7 (Breast)3.4[5][6]
5o MCF-7 (Breast)4.12[6]
5l MDA-MB-231 (Breast)8.45[5][6]
5o MDA-MB-231 (Breast)4.32[6]
4u HepG-2 (Liver)< 10[3]
4w HepG-2 (Liver)< 10[3]
4 HeLa (Cervical)< 20[4][8]
1 HeLa (Cervical)70[8]
5f A549 (Lung)1.2 (48h)[9]
5g HepG2 (Liver)5.00[10]
5g MCF-7 (Breast)< 9.00[10]
5g HCT-116 (Colon)< 3.00[10]
Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidine Derivatives

The synthesis of spirooxindole-pyrrolidine derivatives is often achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction.[11] This method offers high atom economy and allows for the generation of structural diversity.

General Procedure:

  • Reactant Preparation: A mixture of an appropriate isatin derivative (1.0 mmol), an α-amino acid (e.g., sarcosine or L-proline, 1.2 mmol), and a dipolarophile (e.g., an arylidene rhodanine derivative, 1.0 mmol) is prepared.[11]

  • Reaction Conditions: The reactants are dissolved in a suitable solvent, such as methanol or ethanol, and refluxed for a specified period (typically 2-6 hours).[11] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired spirooxindole-pyrrolidine derivative.[11]

Synthesis_Spirooxindole Isatin Isatin Derivative Solvent Solvent (e.g., EtOH) Reflux Isatin->Solvent AminoAcid α-Amino Acid AminoAcid->Solvent Dipolarophile Dipolarophile Dipolarophile->Solvent Product Spirooxindole-Pyrrolidine Derivative Solvent->Product 1,3-Dipolar Cycloaddition

Part 2: Pyrrolidine Derivatives as Antiviral Agents

The pyrrolidine scaffold is also a key structural feature in several potent antiviral drugs, particularly those targeting the influenza virus neuraminidase.[12][13]

Mechanism of Action: Inhibition of Influenza Neuraminidase

Influenza neuraminidase (NA) is a viral surface glycoprotein that plays a critical role in the viral life cycle. It cleaves sialic acid residues from host cell receptors, facilitating the release of newly formed virus particles from infected cells and preventing their aggregation.[14] Pyrrolidine-based inhibitors are designed to mimic the natural substrate of neuraminidase, sialic acid. They bind with high affinity to the active site of the enzyme, blocking its function and thereby preventing the spread of the virus.[15]

Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle HostCell Infected Host Cell Virus->HostCell Budding NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage NoRelease Inhibition of Virus Release NA->NoRelease HA Hemagglutinin (HA) Release Virus Release & Spread SialicAcid->Release Inhibitor Pyrrolidine-based NA Inhibitor Inhibitor->NA Binding & Inhibition

Quantitative Analysis of Antiviral Activity

The efficacy of pyrrolidine-based neuraminidase inhibitors is determined by their IC₅₀ values against various influenza strains.

Compound IDInfluenza StrainIC₅₀ (µM)Reference
A-192558 (20e) Influenza A0.2[2]
A-192558 (20e) Influenza B8[2]
6e Influenza A (H3N2)1.56[16][17]
9c Influenza A (H3N2)2.40[16]
9f Influenza A (H3N2)1.56[16]
10e Influenza A (H3N2)2.40[16]
Oseltamivir Influenza A (H3N2)1.06[16][17]
A-315675 Influenza A (N1, N2, N9) & B0.024 - 0.31 nM (Kᵢ)[13]
Experimental Protocol: Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor Precursor

The synthesis of complex pyrrolidine-based neuraminidase inhibitors often involves the construction of a highly functionalized pyrrolidine core.

Synthesis of cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid (7): [2]

  • Starting Material: The synthesis begins with a suitable protected pyrrolidine derivative.

  • Functional Group Transformations: A series of chemical transformations are carried out to introduce the desired functional groups at specific positions of the pyrrolidine ring. This may involve protection and deprotection steps, as well as stereoselective reactions to control the stereochemistry.

  • Purification: The intermediate and final products are purified using techniques such as column chromatography to ensure high purity.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Part 3: Pyrrolidine Derivatives in the Treatment of Neurological Disorders

Pyrrolidine derivatives have also made a significant impact in the field of neurology, with levetiracetam being a prominent example of a successful anticonvulsant drug.[18]

Mechanism of Action: Modulation of Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam exhibits a unique mechanism of action that distinguishes it from traditional antiepileptic drugs. Its primary target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[5][12] By binding to SV2A, levetiracetam modulates the release of neurotransmitters, although the precise downstream effects are still being elucidated. It is believed to reduce neuronal hyperexcitability and hypersynchronization, which are hallmarks of epileptic seizures, without affecting normal neuronal transmission.[5][6]

Levetiracetam_MoA cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle SV2A SV2A Neurotransmitter Neurotransmitter SV2A->Neurotransmitter Modulates Release Synapse Synaptic Cleft Neurotransmitter->Synapse Levetiracetam Levetiracetam Levetiracetam->SV2A Binding & Modulation Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Seizure Seizure Activity Postsynaptic->Seizure Reduced Hyperexcitability Normal Normal Neuronal Transmission Postsynaptic->Normal Unaffected

Potency and Efficacy of Pyrrolidine Anticonvulsants

The efficacy of pyrrolidine anticonvulsants is demonstrated in various preclinical models of epilepsy.

CompoundEpilepsy ModelEfficacy MeasureReference
Levetiracetam Audiogenic seizure, corneal kindling, generalized absence epilepsyPotency correlates with SV2A binding affinity (r²=0.77-0.80)[5]
Compound 22 Maximal electroshock (MES)ED₅₀ = 23.7 mg/kg
Compound 22 6 Hz (32 mA) seizuresED₅₀ = 22.4 mg/kg
Compound 22 Subcutaneous pentylenetetrazole (scPTZ)ED₅₀ = 59.4 mg/kg
Compound 6 Maximal electroshock (MES) & 6 Hz (32 mA)More potent than valproic acid
Experimental Protocol: Synthesis of Pyrrolidine-2,5-dione-acetamide Derivatives

The synthesis of these anticonvulsant agents often involves a multi-step process.

General Procedure:

  • Synthesis of Succinic Acid Derivatives: The synthesis starts with the preparation of appropriately substituted succinic acid derivatives.

  • Cyclocondensation: The succinic acid derivative is then reacted with an amino acid (e.g., aminoacetic acid) to form the pyrrolidine-2,5-dione ring.

  • Coupling Reaction: The resulting acid is coupled with a suitable amine (e.g., an arylpiperazine) in the presence of a coupling agent like carbonyldiimidazole (CDI) to yield the final acetamide derivative.

  • Purification: The final product is purified by crystallization.

Part 4: Characterization of Pyrrolidine Derivatives

The unambiguous structural elucidation of newly synthesized pyrrolidine derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry.[8]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H).[8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.[8]

Experimental Protocols for Spectroscopic Characterization

Sample Preparation:

  • NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • IR: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.[8]

  • MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI).[8]

Data Acquisition and Analysis:

  • Spectra are recorded on appropriate spectrometers.

  • The chemical shifts, coupling constants, and integration in NMR spectra, the absorption frequencies in IR spectra, and the mass-to-charge ratios in mass spectra are analyzed to confirm the structure of the synthesized pyrrolidine derivative.[8]

Conclusion

The pyrrolidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility has enabled the development of a diverse array of therapeutic agents with significant clinical impact. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, promises to unlock the full potential of pyrrolidine derivatives in addressing a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for the next generation of pyrrolidine-based medicines.

References

An In-depth Technical Guide to Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

The Melanin-Concentrating Hormone (MCH) system, a critical regulator of energy homeostasis, mood, and sleep, has emerged as a compelling target for therapeutic intervention. The Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G-protein coupled receptor, is the principal mediator of MCH's effects in rodents and a key player in human physiology. This technical guide provides a comprehensive overview of MCH-R1 antagonists, from their foundational biology to preclinical development. We will delve into the intricate signaling pathways of MCH-R1, explore the medicinal chemistry landscape of its antagonists, and provide detailed, field-proven protocols for their in vitro and in vivo characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics targeting the MCH system.

The MCH System: A Central Regulator of Homeostasis

The Melanin-Concentrating Hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1] While initially identified for its role in skin pigmentation in fish, in mammals, MCH is a key orexigenic peptide, meaning it stimulates food intake.[2][3] Its influence extends beyond appetite to encompass a wide array of physiological processes, including energy expenditure, mood, and the sleep-wake cycle.[4][5]

MCH exerts its effects through two G-protein coupled receptors (GPCRs), MCH-R1 and MCH-R2.[4] Notably, only MCH-R1 is expressed in rodents, making it the primary focus of preclinical research.[1][6] In humans, both receptors are present.[7] MCH-R1 is widely distributed throughout the brain, with significant expression in regions associated with feeding, reward, and emotional regulation.[1][4]

Genetic and pharmacological studies have solidified the role of the MCH system in energy balance. Mice lacking MCH or MCH-R1 are lean, resistant to diet-induced obesity (DIO), and exhibit an increased metabolic rate.[2][4][8] Conversely, central administration of MCH increases food intake and promotes weight gain.[2][5] These findings provide a strong rationale for the development of MCH-R1 antagonists as potential treatments for obesity.[9][10] Beyond metabolism, the MCH system has been implicated in mood disorders, with MCH-R1 antagonists demonstrating anxiolytic and antidepressant-like effects in animal models.[1][4][11]

MCH-R1 Signaling: A Multi-faceted Cascade

MCH-R1 is a versatile GPCR that couples to multiple G-protein subtypes, primarily Gαi and Gαq, to initiate a complex intracellular signaling cascade.[12][13][14] Understanding these pathways is crucial for designing functional assays to characterize antagonist activity.

Gαi-Mediated Pathway: Inhibition of cAMP

Upon MCH binding, MCH-R1 activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][12] This pathway is a cornerstone of MCH-R1 signaling and serves as a primary readout for functional antagonist screening.

Gαq-Mediated Pathway: Calcium Mobilization and ERK Activation

Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[14] Both DAG and Ca2+ activate protein kinase C (PKC). Furthermore, MCH-R1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in cell growth and differentiation.[12][13]

Diagram: MCH-R1 Signaling Pathways

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_G_proteins G-Proteins MCHR1 MCH-R1 Gai Gαi MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates MCH MCH MCH->MCHR1 binds AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Gaq->PLC activates ERK ERK Activation Gaq->ERK leads to cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 generates Ca2 [Ca2+]i ↑ IP3->Ca2 mobilizes Binding_Assay Start Start Prep Prepare MCH-R1 Membranes Start->Prep Mix Combine Membranes, Radioligand & Antagonist Prep->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End InVivo_Workflow cluster_Acute Acute Studies cluster_Chronic Chronic Studies cluster_Mechanistic Mechanistic & Behavioral Studies cluster_Terminal Terminal Analysis Start Select MCH-R1 Antagonist Acute_Feeding Acute Food Intake (Fasted Rodents) Start->Acute_Feeding Inform Dosing DIO_Model Diet-Induced Obesity (DIO) Model Generation Acute_Feeding->DIO_Model Chronic_Dosing Chronic Dosing (e.g., 4-12 weeks) DIO_Model->Chronic_Dosing Monitoring Body Weight & Food Intake Monitoring Chronic_Dosing->Monitoring Calorimetry Indirect Calorimetry (Energy Expenditure) Monitoring->Calorimetry Behavioral Behavioral Assays (Anxiety, Depression) Monitoring->Behavioral Body_Comp Body Composition (QMR) Monitoring->Body_Comp Metabolic Metabolic Analysis (Blood, Tissue) Monitoring->Metabolic

References

The Pyridine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine ring, a fundamental nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry, particularly in the complex and challenging arena of Central Nervous System (CNS) drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and tunable physicochemical characteristics make it an invaluable component in the design of therapeutic agents targeting a wide array of neurological and psychiatric disorders.[3][4] This technical guide provides a comprehensive exploration of the multifaceted role of pyridine-containing compounds in CNS drug discovery, from their fundamental physicochemical properties that govern blood-brain barrier penetration to their diverse applications as anticonvulsants, antidepressants, antipsychotics, anxiolytics, and agents targeting neurodegenerative diseases. We will delve into the medicinal chemistry strategies employed to optimize pyridine-based drug candidates, detail key experimental protocols for their evaluation, and discuss the inherent challenges and future directions in this critical area of pharmaceutical research.

The Pyridine Moiety: Physicochemical Properties and CNS Penetration

The ability of a drug to cross the blood-brain barrier (BBB) is a primary hurdle in the development of CNS-active therapeutics.[5][6] The physicochemical properties of a molecule are critical determinants of its BBB permeability.[7][8] The pyridine ring offers a unique combination of features that can be strategically manipulated to enhance CNS penetration.

  • Lipophilicity and Hydrogen Bonding: The nitrogen atom in the pyridine ring imparts a degree of polarity and can act as a hydrogen bond acceptor, which can enhance binding affinity and selectivity to CNS targets.[3][4] However, excessive polarity can hinder BBB penetration. Medicinal chemists must strike a delicate balance between sufficient water solubility for formulation and adequate lipophilicity to traverse the lipid-rich BBB.[9] Strategic placement of lipophilic substituents on the pyridine ring is a common strategy to modulate this property.

  • pKa and Ionization: The basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2) means that it can be protonated at physiological pH. While ionization can improve aqueous solubility, it generally reduces passive diffusion across the BBB.[10] The pKa of the pyridine ring can be fine-tuned through the introduction of electron-donating or electron-withdrawing groups, thereby controlling the degree of ionization and optimizing BBB permeability.[11]

  • Metabolic Stability: The pyridine ring can influence the metabolic stability of a drug candidate.[3] While generally stable, it can be susceptible to metabolism, primarily oxidation. Understanding the metabolic pathways of pyridine-containing compounds is crucial for designing molecules with favorable pharmacokinetic profiles.

Table 1: Physicochemical Properties of Representative Pyridine-Containing CNS Drugs
DrugTherapeutic ClassLogPpKaKey Structural Features Influencing CNS Penetration
Nicotine nAChR Agonist1.178.02Small molecular size and moderate lipophilicity.[1]
Buspirone Anxiolytic2.67.3Piperazine and imide moieties contribute to its properties.
Olanzapine Antipsychotic2.97.4Fused thienobenzodiazepine ring system with a pyridine fragment.
Donepezil Acetylcholinesterase Inhibitor3.88.9N-benzylpiperidine moiety linked to an indanone.

Pyridine as a Versatile Pharmacophore in CNS Disorders

The pyridine scaffold is a recurring motif in a multitude of CNS drugs, demonstrating its versatility in interacting with a diverse range of biological targets.[3][12][13]

Anticonvulsant Activity

Pyridine derivatives have shown significant promise as anticonvulsant agents by targeting various receptors and ion channels.[3][4][14] Mechanisms of action include:

  • Enhancement of GABAergic Inhibition: Acting on GABA-A receptors to potentiate the effects of the inhibitory neurotransmitter GABA.[3][4]

  • Inhibition of Sodium and Calcium Channels: Modulating voltage-gated ion channels to reduce neuronal excitability.[3][4]

  • Modulation of Glutamate Receptors: Targeting NMDA and other glutamate receptors to decrease excitatory neurotransmission.[3][4]

Pyrid-3-yl-sulfonyl ureas and thioureas have emerged as potent anticonvulsants in preclinical models, exhibiting profiles similar to phenytoin.[15] Furthermore, various substituted 1,4-dihydropyridine derivatives have demonstrated promising anticonvulsant activity.[16]

Antidepressant and Anxiolytic Properties

The pyridine nucleus is a key component in several antidepressant and anxiolytic medications. Pyridine-containing compounds can modulate neurotransmitter systems implicated in mood and anxiety disorders by acting as:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) [3]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) [3]

  • Monoamine Oxidase Inhibitors (MAOIs) [3]

  • NMDA Receptor Antagonists [3]

Derivatives of pyrazolo[4,3-c]pyridine have been synthesized and evaluated as potential anxiolytic agents, with some compounds showing higher affinity for benzodiazepine receptors than diazepam but with fewer sedative side effects.[17][18]

Antipsychotic Potential

Pyridine derivatives have been instrumental in the development of both typical and atypical antipsychotic drugs.[19][20] These compounds often target dopamine D2 and serotonin 5-HT2A receptors. For instance, thieno[3,2-c]pyridine and furo[3,2-c]pyridine ring systems have shown significant antipsychotic activity.[19] A series of 3-substituted 2-pyridinyl-1-piperazine derivatives have also been evaluated, with their activity dependent on the lipophilic and electronic characteristics of the substituent on the pyridine ring.[20] Furthermore, pyridobenzodiazepine derivatives have been synthesized and studied for their potential as atypical antipsychotics.[21]

Targeting Neurodegenerative Diseases

In the realm of neurodegenerative disorders like Alzheimer's disease, pyridine-containing compounds have been explored for their ability to target key pathological mechanisms.[22][23][24]

  • Acetylcholinesterase (AChE) Inhibition: Tacrine, an early drug for Alzheimer's disease, contains a pyridine ring fused to an acridine system.[3][4][12] Many other pyridine derivatives have been investigated as AChE inhibitors.[22]

  • Beta-Secretase (BACE1) Inhibition: The pyridine moiety has been used as a scaffold in the design of BACE1 inhibitors to reduce the production of amyloid-beta peptides.[25]

  • Targeting Amyloid-β Aggregation: Certain imidazo[1,2-a]pyridine and pyrazolo[3,4-b]pyridine derivatives have shown the ability to target Aβ aggregates.[22]

Medicinal Chemistry Strategies and Synthetic Methodologies

The versatility of the pyridine scaffold is further enhanced by the numerous synthetic methods available for its functionalization, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[26][27][28]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridine ring and its substituents is crucial for optimizing the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. For example, in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives with antipsychotic potential, the cyano moiety was identified as the optimal substituent for the desired biological profile.[20]

Key Synthetic Routes

Several classical and modern synthetic methods are employed for the synthesis of functionalized pyridines:

  • Hantzsch Dihydropyridine Synthesis: A multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[28][29]

  • Guareschi–Thorpe Condensation: The reaction of cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones.[28]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Negishi couplings are invaluable for creating C-C bonds and introducing diverse substituents onto the pyridine ring.[28]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a substituted dihydropyridine derivative as a precursor for a pyridine-based CNS drug candidate.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ammonia source (e.g., ammonium hydroxide)

  • Ethanol (solvent)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in ethanol.

  • Add the ammonia source (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyridine.

Visualization of Key Concepts

Diagram 1: General Mechanisms of Action for Pyridine-Containing CNS Drugs

CNS_Mechanisms cluster_disorders CNS Disorders cluster_targets Molecular Targets Pyridine Pyridine Scaffold IonChannels Ion Channels (Na+, Ca2+) Pyridine->IonChannels Modulates Receptors Receptors (GABA-A, NMDA, D2, 5-HT2A) Pyridine->Receptors Binds to Enzymes Enzymes (AChE, BACE1, MAO) Pyridine->Enzymes Inhibits Epilepsy Epilepsy Depression Depression/Anxiety Psychosis Psychosis Neurodegeneration Neurodegeneration IonChannels->Epilepsy Receptors->Depression Receptors->Psychosis Enzymes->Neurodegeneration

Caption: Mechanisms of Pyridine in CNS Drug Action.

Diagram 2: Workflow for CNS Drug Discovery with Pyridine Scaffolds

DrugDiscoveryWorkflow A Target Identification & Validation B Pyridine Library Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization (SAR) C->D D->B Iterative Synthesis E In Vitro ADME & BBB Permeability Assays D->E F In Vivo Efficacy & PK/PD Studies E->F F->D Feedback G Preclinical Development F->G H Clinical Trials G->H

Caption: Pyridine-Based CNS Drug Discovery Workflow.

Challenges and Future Perspectives

Despite the successes, the development of pyridine-containing CNS drugs is not without its challenges.[5][30]

  • Selectivity: Achieving high selectivity for the desired CNS target over off-targets is crucial to minimize side effects. The pyridine ring's ability to participate in various interactions can sometimes lead to promiscuous binding.

  • P-glycoprotein (P-gp) Efflux: Many CNS drug candidates are substrates for efflux transporters like P-gp at the BBB, which actively pump them out of the brain.[11] Strategies to overcome P-gp efflux, such as increasing molecular rigidity or modulating pKa, are active areas of research.[11]

  • Toxicity: As with any drug development program, ensuring the safety and tolerability of pyridine-containing compounds is paramount.[9]

The future of pyridine in CNS drug discovery remains bright. The development of novel synthetic methodologies will continue to expand the accessible chemical space of pyridine derivatives.[26][27] A deeper understanding of the neurobiology of CNS disorders will enable more rational, target-based drug design. Furthermore, the application of computational methods, such as in silico screening and ADMET prediction, will accelerate the identification and optimization of promising pyridine-based drug candidates.[9]

Conclusion

The pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, has solidified its position as a cornerstone in the development of drugs for a wide range of CNS disorders. From alleviating the symptoms of epilepsy and depression to combating the progression of neurodegenerative diseases, pyridine-containing compounds have made a significant impact on human health. While challenges remain, the continued exploration and innovative application of this remarkable heterocycle hold immense promise for the future of CNS drug discovery.

References

A Comprehensive Technical Guide to Establishing the Safety and Toxicity Profile of Novel Pyridine Derivatives: The Case of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel chemical entities for therapeutic use necessitates a rigorous evaluation of their safety and toxicity profile. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to establish the comprehensive safety and toxicity profile of a novel pyridine derivative, using (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine as a representative case. While specific toxicological data for this compound is not publicly available, this document outlines the essential preclinical studies required by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The methodologies described herein are grounded in the internationally harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the M3(R2) and S2(R1) guidelines, as well as the Organisation for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.[1][2][3][4] This whitepaper details the strategic application of in vitro and in vivo assays, from initial screening to IND-enabling studies, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative of Preclinical Safety Assessment

The journey of a novel chemical entity from laboratory discovery to clinical application is contingent upon a thorough characterization of its safety profile.[5][6] The primary objective of preclinical toxicology studies is to identify potential hazards, establish a safe starting dose for human trials, and to understand the dose-response relationship of any observed adverse effects.[7][8][9] For a novel pyridine derivative such as this compound, a systematic and tiered approach to toxicity testing is paramount. This process begins with early in vitro screening to identify potential liabilities and progresses to more complex in vivo studies in relevant animal models.[9][10][11] Adherence to Good Laboratory Practice (GLP) is mandatory for pivotal studies intended for regulatory submission.[7][8]

While no specific toxicological data for this compound is publicly available, safety data sheets for similar compounds suggest the potential for skin and eye irritation.[12][13] However, a comprehensive assessment requires a much broader range of studies as outlined in this guide.

A Phased Approach to Toxicity Evaluation

The safety assessment of a new drug candidate is a phased process, with the complexity and duration of studies increasing as the compound progresses through development. This approach is designed to be resource-efficient and to adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[2][14]

Early-Stage In Vitro Screening

In the early discovery phase, a battery of in vitro assays can provide crucial information about the potential toxicity of a compound, allowing for early deselection of candidates with unfavorable profiles.[10][11][15]

  • Cytotoxicity Assays: These assays determine the concentration at which a compound causes cell death. Common methods include MTT, MTS, and LDH release assays performed on various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Genotoxicity Screening: An early assessment of genotoxic potential is critical. The bacterial reverse mutation assay (Ames test) is a standard initial screen to detect point mutations caused by the compound.[16][17]

  • hERG Channel Assay: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. An early in vitro assessment of hERG liability is a standard industry practice.

  • Metabolic Stability: Understanding how the compound is metabolized is crucial, as metabolites can sometimes be more toxic than the parent compound. Assays using liver microsomes or hepatocytes can provide this information.

IND-Enabling Toxicology Studies

To support a first-in-human clinical trial, a comprehensive package of preclinical safety data is required. These studies are typically conducted under GLP conditions.[7][8]

Core Components of a Preclinical Safety and Toxicity Profile

The following sections detail the essential studies required to build a comprehensive safety and toxicity profile for a novel compound like this compound.

Acute Toxicity Studies

The objective of acute toxicity studies is to determine the potential adverse effects of a single dose of the test substance.[18] These studies help in the classification and labeling of the chemical and provide initial information on the target organs of toxicity. The OECD provides several guidelines for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[19][20][21]

Table 1: Overview of Acute Toxicity Study Design

ParameterDescription
Species Typically one rodent species (e.g., rat or mouse).
Route of Administration Should be the intended clinical route. For oral candidates, oral gavage is common.
Dose Levels A range of doses, including a limit dose (e.g., 2000 mg/kg), are tested.[20]
Observations Clinical signs, body weight changes, and mortality are recorded for up to 14 days.[19]
Endpoint Determination of the LD50 (median lethal dose) or classification of the toxicity class.
Repeated-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of a compound following repeated administration over a defined period. The duration of these studies depends on the proposed duration of the clinical trial.[2]

Table 2: Duration of Repeated-Dose Toxicity Studies to Support Clinical Trials

Maximum Duration of Clinical TrialMinimum Duration of Repeated-Dose Toxicity Studies
Up to 2 weeks2 weeks
Up to 1 month1 month
Up to 3 months3 months
Greater than 3 months6 months (rodent), 9 months (non-rodent)

Source: Adapted from ICH M3(R2) Guidelines[2][3]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats (General Principles)

  • Animal Selection: Use a sufficient number of healthy, young adult rats of a standard strain.

  • Group Allocation: Assign animals to at least three dose groups (low, mid, high) and a control group.

  • Dose Administration: Administer the test substance daily by oral gavage for 28 days.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Preserve organs and tissues for histopathological examination.

Genotoxicity Studies

Genotoxicity assays are designed to detect compounds that can induce genetic damage.[17] A standard battery of tests is required to assess the genotoxic potential of a new drug candidate.[16][17]

The Standard Genotoxicity Test Battery:

  • A test for gene mutation in bacteria (Ames test). [16]

  • An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma tk assay. [16]

  • An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test). [16]

Genotoxicity_Testing_Workflow cluster_vitro In Vitro Assays cluster_vivo In Vivo Assay ames Ames Test (Bacterial Reverse Mutation) decision1 Positive Result? ames->decision1 mla Mouse Lymphoma Assay (MLA) mla->decision1 ca In Vitro Chromosomal Aberration Test ca->decision1 micronucleus In Vivo Micronucleus Test (Rodent) decision2 Positive Result? micronucleus->decision2 start Test Compound start->ames start->mla start->ca decision1->micronucleus If Positive negative_result Sufficient Evidence of No Genotoxicity decision1->negative_result If All Negative further_testing Further Mechanistic Studies / Risk Assessment decision2->further_testing If Positive decision2->negative_result If Negative

Safety Pharmacology

Safety pharmacology studies are intended to identify undesirable pharmacodynamic properties of a substance that may have relevance to its human safety.[22] The core battery of safety pharmacology studies investigates the effects on the cardiovascular, respiratory, and central nervous systems.[8][22]

Table 3: Core Battery of Safety Pharmacology Studies

SystemKey Parameters to Evaluate
Cardiovascular Blood pressure, heart rate, electrocardiogram (ECG)
Respiratory Respiratory rate, tidal volume, oxygen saturation
Central Nervous Motor activity, behavioral changes, coordination, reflexes

Source: Adapted from ICH S7A Guidelines[22][23]

Safety_Pharmacology_Workflow cluster_core Core Battery (ICH S7A) start Test Compound cv Cardiovascular System start->cv cns Central Nervous System start->cns resp Respiratory System start->resp supplemental Supplemental Studies (e.g., Renal, GI) cv->supplemental If concerns arise end Human Safety Risk Assessment cns->supplemental If concerns arise resp->supplemental If concerns arise follow_up Follow-up Studies (Mechanistic) supplemental->follow_up follow_up->end

Data Interpretation and Risk Assessment

The culmination of the preclinical safety and toxicity studies is a comprehensive risk assessment. This involves integrating all available data to determine the No-Observed-Adverse-Effect Level (NOAEL) for each study. The NOAEL is then used to calculate a safe starting dose for Phase 1 clinical trials, incorporating appropriate safety factors.

Conclusion

Establishing the safety and toxicity profile of a novel chemical entity like this compound is a complex but essential undertaking in the drug development process. By following the systematic, evidence-based approach outlined in this guide, which is aligned with international regulatory guidelines, researchers and drug developers can ensure the safety of clinical trial participants and increase the likelihood of regulatory success. The principles of scientific integrity, adherence to GLP, and a commitment to animal welfare are the cornerstones of a robust preclinical safety assessment program.

References

Methodological & Application

Strategic Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract This application note provides a comprehensive, two-step synthetic protocol for the preparation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, a valuable bifunctional building block in medicinal chemistry, starting from the commercially available 2-chloronicotinonitrile. The synthesis involves a nucleophilic aromatic substitution (SNAr) followed by a robust catalytic hydrogenation. This guide is designed for researchers in drug development and process chemistry, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reliable and scalable execution.

Introduction and Strategic Overview

Substituted pyridyl-methanamine scaffolds are privileged structures in modern drug discovery, appearing in a range of therapeutic agents. The target molecule, this compound[1][2], combines a basic aminomethyl group with a pyrrolidinyl-substituted pyridine core, offering multiple points for diversification in library synthesis. The pyrrolidine ring, in particular, is a common motif in bioactive compounds, valued for its conformational rigidity and ability to engage in specific receptor interactions.[3][4][5]

The synthetic strategy outlined herein is a logical and efficient two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position of 2-chloronicotinonitrile is displaced by pyrrolidine to form the intermediate, 2-(pyrrolidin-1-yl)nicotinonitrile.

  • Step 2: Catalytic Hydrogenation. The nitrile functional group of the intermediate is selectively reduced to a primary amine using Raney® Nickel under a hydrogen atmosphere.

This approach is designed for efficiency, utilizing readily available starting materials and employing well-established, scalable reaction classes.

G cluster_0 Overall Synthetic Workflow start Start Material: 2-Chloronicotinonitrile step1 Step 1: Nucleophilic Aromatic Substitution Reagent: Pyrrolidine Solvent: DMSO start->step1 intermediate Intermediate: 2-(Pyrrolidin-1-yl)nicotinonitrile step1->intermediate step2 Step 2: Catalytic Nitrile Reduction Catalyst: Raney® Ni Reagent: H₂ Gas Solvent: Ethanolic Ammonia intermediate->step2 product Final Product: This compound step2->product

Figure 1: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

Mechanistic Rationale

The first step is a classic nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the powerful electron-withdrawing nature of the cyano (-C≡N) group at the C3 position. The C2 position is highly activated towards substitution. Pyrrolidine acts as a potent nucleophile, attacking the electron-deficient C2 carbon to form a negatively charged intermediate (a Meisenheimer complex), which subsequently rearomatizes by expelling the chloride leaving group. Excess pyrrolidine is used to act as both the nucleophile and the base to neutralize the HCl generated in situ.

G cluster_1 S(N)Ar Mechanism Overview A Activated Substrate (2-Chloronicotinonitrile) + Nucleophile (Pyrrolidine) B Nucleophilic Attack Formation of Meisenheimer Complex A->B Step 1 C Elimination of Leaving Group (Cl⁻) B->C Step 2 D Product (2-(Pyrrolidin-1-yl)nicotinonitrile) C->D Aromatization

Caption 2: Simplified S(N)Ar mechanistic pathway.

Detailed Experimental Protocol

Materials:

  • 2-Chloronicotinonitrile

  • Pyrrolidine (≥99%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-chloronicotinonitrile (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMSO (approx. 5 mL per gram of starting material).

  • Add pyrrolidine (3.0 eq) dropwise to the stirred solution. Note: The reaction is exothermic.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc in hexanes) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (4x the volume of DMSO).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)nicotinonitrile as a solid.

Step 2: Synthesis of this compound

Rationale for Reduction Method

The reduction of a nitrile to a primary amine is a fundamental transformation. While powerful hydride reagents like lithium aluminum hydride (LAH) are effective on a lab scale, they require strictly anhydrous conditions and a carefully controlled quenching procedure, making them less ideal for larger scales.[6][7][8][9]

Catalytic hydrogenation offers a cleaner and more scalable alternative.[10] We have selected Raney® Nickel as the catalyst due to its high activity and proven efficacy in nitrile reduction.[11][12] The reaction is performed in an ethanolic ammonia solution. The presence of ammonia is a critical field-proven technique used to suppress the formation of secondary and tertiary amine byproducts.[11] It does this by minimizing the reaction between the intermediate imine and the final primary amine product.

Safety Critical: Raney® Nickel is typically supplied as a slurry in water. It is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or as a wet slurry.[13]

Detailed Experimental Protocol

Materials:

  • 2-(Pyrrolidin-1-yl)nicotinonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol, absolute

  • Ammonia solution (7 N in methanol or a saturated solution of ammonia gas in ethanol)

  • Diatomaceous earth (Celite®)

Equipment:

  • Parr hydrogenation apparatus or a thick-walled flask suitable for hydrogenation with a hydrogen balloon

  • Magnetic or mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a hydrogenation vessel, dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in ethanol.

  • Add the ethanolic/methanolic ammonia solution to constitute approximately 10-15% of the total solvent volume.

  • Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Rinse the weighing vessel with a small amount of ethanol to ensure complete transfer. Caution: Do not allow the catalyst to dry.

  • Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir vigorously.

  • The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with ethanol at all times to prevent ignition.

  • Rinse the filter cake thoroughly with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified further by vacuum distillation or by conversion to its hydrochloride salt.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: SNArStep 2: Nitrile Reduction
Starting Material 2-Chloronicotinonitrile2-(Pyrrolidin-1-yl)nicotinonitrile
Key Reagent/Catalyst PyrrolidineRaney® Nickel, H₂
Molar Equivalents 1.0 (Substrate), 3.0 (Pyrrolidine)1.0 (Substrate), ~0.1-0.2 w/w (Catalyst)
Solvent DMSOEthanolic Ammonia
Temperature 80-90 °CRoom Temperature
Typical Reaction Time 4-6 hours12-24 hours
Typical Yield 75-90%80-95%
Product MW 171.22 g/mol 177.25 g/mol [1]
Product Formula C₁₀H₁₁N₃C₁₀H₁₅N₃[1]

Characterization of Final Product: The identity and purity of this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The hydrochloride salt is often a stable, crystalline solid suitable for long-term storage.[14]

References

Application Note: A Robust Protocol for the Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, a valuable substituted pyridinylmethanamine building block for pharmaceutical and materials science research. The described method utilizes a one-pot direct reductive amination strategy, employing 2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde and an ammonia source. The protocol is centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that ensures high yields and purity by preferentially reducing the intermediate iminium ion over the starting aldehyde. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, and practical advice to ensure reproducible and successful synthesis.

Introduction and Scientific Background

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, incorporates a primary amine function, making it an ideal synthon for further elaboration in drug discovery programs. Reductive amination stands out as one of the most effective and widely used methods for the formation of carbon-nitrogen bonds.[1][2] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.

The direct, one-pot reductive amination is particularly advantageous as it circumvents the need to isolate the often-unstable imine intermediate, improving operational simplicity and overall efficiency.[2][3] A critical factor for the success of a direct reductive amination is the choice of reducing agent. The reagent must selectively reduce the C=N bond of the iminium ion without significantly affecting the C=O bond of the starting carbonyl compound.[3][4]

Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as the reagent of choice for this transformation.[4][5] Its attenuated reactivity, a result of the electron-withdrawing and sterically bulky acetoxy groups, makes it less reactive towards aldehydes and ketones but highly effective for the reduction of protonated imines (iminium ions).[3][5] This selectivity ensures that the carbonyl starting material is consumed primarily through the desired imine formation pathway, leading to higher yields of the target amine and fewer side products, such as the corresponding alcohol.[6][7]

The Mechanism of Reductive Amination

The synthesis proceeds via a two-stage mechanism occurring in a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an ammonia equivalent (from ammonium acetate) on the carbonyl carbon of 2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde. This is followed by dehydration to form an imine. Under the typically neutral or weakly acidic reaction conditions, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[2] The presence of acetic acid, either added as a catalyst or generated in situ from the reagent, can accelerate this step.[5][7]

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final primary amine product. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is the basis for the high selectivity of this method.[5]

Reductive_Amination_Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia NH₃ (Ammonia) STAB NaBH(OAc)₃ (Reducing Agent) Amine R-CH₂-NH₂ (Primary Amine) Imine R-CH=NH (Imine) Hemiaminal->Imine - H₂O Iminium [R-CH=NH₂]⁺ (Iminium Ion) Imine->Iminium + H⁺ Iminium->Amine + [H⁻] from NaBH(OAc)₃

Caption: General mechanism of direct reductive amination.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)PurposeKey Properties/Handling
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydeC₁₀H₁₂N₂O176.221.0Starting Material-
Ammonium AcetateCH₃COONH₄77.085.0 - 10.0Ammonia SourceUse a large excess to drive imine formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.5Reducing AgentMoisture sensitive. Handle quickly in air.[4][8]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9610 mLSolventAnhydrous grade recommended. Aprotic.[5]
Saturated Sodium BicarbonateNaHCO₃(aq)-~20 mLQuenching AgentUsed to neutralize acid and quench excess reagent.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLExtraction Solvent-
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent-
Silica GelSiO₂-As neededChromatographyFor purification of the final product.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pyrrolidin-1-yl)pyridine-3-carbaldehyde (1.0 mmol, 176 mg) and ammonium acetate (10.0 mmol, 771 mg).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask. Stir the resulting suspension at room temperature under a nitrogen or argon atmosphere.

  • Imine Formation: Allow the mixture to stir for 30-60 minutes. This period allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the suspension in one portion. Note: The addition may cause some gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of dichloromethane.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography. A typical eluent system would be a gradient of dichloromethane and methanol (e.g., 99:1 to 95:5 DCM:MeOH), potentially with a small amount of triethylamine (0.5%) to prevent the amine product from streaking on the column.

  • Final Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Experimental Workflow Diagram

Workflow A 1. Combine Aldehyde & Ammonium Acetate in DCE B 2. Stir for 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir 12-24h at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NaHCO₃ solution D->E F 6. Extract with DCM E->F G 7. Wash, Dry (MgSO₄), & Concentrate F->G H 8. Purify via Silica Gel Chromatography G->H I 9. Characterize Pure Product (NMR, MS) H->I

References

Step-by-step synthesis of MCH-R1 antagonists using (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Step-by-step synthesis of MCH-R1 antagonists using (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) for Metabolic Disorders

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, food intake, and body weight, making its primary receptor, MCH-R1, a compelling target for the therapeutic intervention of obesity and other metabolic disorders.[1][2] MCH, a cyclic neuropeptide produced predominantly in the lateral hypothalamus, exerts its orexigenic (appetite-stimulating) effects through MCH-R1, a G-protein coupled receptor (GPCR) widely expressed in the brain.[3] Pharmacological blockade of MCH-R1 has been shown in preclinical models to reduce food intake, increase energy expenditure, and produce significant weight loss, validating its potential as an anti-obesity strategy.[1][4][5]

This application note provides a detailed, step-by-step protocol for the synthesis of a potential MCH-R1 antagonist utilizing the key building block, this compound. This guide is designed for medicinal chemists and drug development scientists, offering not just a synthetic procedure but also the scientific rationale behind the chosen methodology and characterization techniques.

Scientific Background: The MCH-R1 Signaling Pathway

MCH-R1 is a member of the Class A family of GPCRs and its activation by MCH initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory (Gαi) and Gαq G-proteins.[3][6]

  • Gαi Coupling: Upon MCH binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of Protein Kinase A (PKA), a key mediator of numerous cellular processes.[3]

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Antagonists of MCH-R1 function by competitively binding to the receptor, thereby preventing MCH from docking and initiating these downstream signaling cascades. The development of small-molecule antagonists with high affinity and selectivity for MCH-R1 is a primary goal in this field of research.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCH MCH (Ligand) MCHR1 MCH-R1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Orexigenic signaling) PKA->Response IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response Antagonist MCH-R1 Antagonist Antagonist->MCHR1 Blocks

Caption: MCH-R1 signaling pathways and point of antagonist intervention.

Synthetic Protocol: Amide Coupling to Synthesize a Model MCH-R1 Antagonist

The primary amine of this compound serves as an excellent nucleophile for the formation of amides, a common structural motif in many MCH-R1 antagonists. This protocol details a representative amide coupling reaction with 4-chlorobenzoic acid.

Materials and Reagents
ReagentSupplierGrade
This compoundCommercial>95%
4-Chlorobenzoic acidCommercial>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCoupling Reagent
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous, >99.5%
Dichloromethane (DCM)CommercialAnhydrous, >99.8%
Saturated Sodium Bicarbonate (NaHCO₃) SolutionIn-house prep.ACS Grade
Brine (Saturated NaCl Solution)In-house prep.ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)CommercialACS Grade
Ethyl Acetate (EtOAc)CommercialHPLC Grade
HexanesCommercialHPLC Grade

Experimental Workflow

Synthesis_Workflow start Start dissolve Dissolve 4-Chlorobenzoic Acid, HATU, and DIPEA in DCM start->dissolve add_amine Add this compound Solution dissolve->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (NaHCO₃, Brine) react->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: General workflow for the amide coupling synthesis.

Step-by-Step Procedure
  • Preparation of the Activated Ester:

    • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzoic acid (1.0 g, 6.38 mmol, 1.0 eq).

    • Add HATU (2.66 g, 7.02 mmol, 1.1 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM, 30 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.22 mL, 12.76 mmol, 2.0 eq) dropwise to the stirring solution.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester intermediate. The use of coupling reagents like HATU facilitates the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7]

  • Amide Bond Formation:

    • In a separate flask, dissolve this compound (1.13 g, 6.38 mmol, 1.0 eq) in anhydrous DCM (10 mL).

    • Add the amine solution dropwise to the stirring solution of the activated ester over 5 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Rationale: The primary amine of the starting material acts as a nucleophile, attacking the activated carboxylic acid to form a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct of the HATU coupling.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM or by LC-MS.

    • The reaction is considered complete upon the disappearance of the limiting starting material (the amine).

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, from 100% ethyl acetate to 10% methanol in ethyl acetate, is typically effective for separating the desired product from impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.

Characterization of the Final Product

The identity, purity, and structure of the synthesized antagonist, N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4-chlorobenzamide , must be confirmed through rigorous analytical techniques.

Expected Analytical Data
AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the pyridine and chlorophenyl rings, the methylene protons of the linker, and the aliphatic protons of the pyrrolidine ring. Chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the amide carbonyl (~165-170 ppm).
Mass Spec. [M+H]⁺: Expected m/z = 316.12 (for C₁₇H₁₈ClN₃O). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
HPLC A single major peak with purity >95% under standard analytical conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA).

Discussion and Conclusion

The protocol described provides a robust and reliable method for the synthesis of a model MCH-R1 antagonist using this compound as a key intermediate. The choice of an amide coupling reaction is strategic, as the amide bond is a stable and common linker in many pharmacologically active molecules. The use of HATU as a coupling reagent ensures high efficiency and minimizes side reactions.[7]

Derivatives of aminopyrrolidinyl-pyridines have been identified as potent and functionally active MCH-R1 antagonists.[2] The synthesized compound in this protocol serves as a foundational structure that can be further modified to optimize its pharmacological properties. For instance, substitution on the benzoyl ring or modification of the pyrrolidine moiety can be explored to improve potency, selectivity, and pharmacokinetic profiles, such as oral bioavailability and brain penetration.[1][5]

The successful synthesis and characterization of this and related compounds will enable further investigation into their efficacy in in vitro and in vivo models of obesity and metabolic disease, ultimately contributing to the development of novel therapeutics targeting the MCH-R1 pathway.

References

Application Note: Strategic N-Alkylation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the N-alkylation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. We present two robust and field-proven protocols: one-pot reductive amination for diverse substituent introduction and direct alkylation with alkyl halides for simpler modifications. The causality behind critical experimental choices, from reagent selection to reaction monitoring and purification, is detailed to ensure methodological success and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently generate libraries of N-substituted pyridine derivatives.

Introduction: The Synthetic Value of N-Alkylated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific intermediate, this compound, presents a primary aliphatic amine that is an excellent nucleophile for introducing a wide array of functional groups. N-alkylation of this primary amine to yield secondary amines is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1] Controlling this reaction to favor mono-alkylation over the often-competing di-alkylation is a central challenge that the protocols herein are designed to address.[2][3]

Mechanistic Considerations: Pathways to Selective N-Alkylation

Two primary mechanistic pathways are exploited for the N-alkylation of primary amines:

  • Reductive Amination: This powerful one-pot reaction involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (an aldehyde or ketone).[4] This imine is then reduced in situ by a mild hydride reducing agent to the corresponding secondary amine. The key to this method's success is the use of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the unreacted carbonyl group.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for this purpose due to its mild nature and tolerance of slightly acidic conditions which can catalyze imine formation.[5]

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 (nucleophilic substitution) reaction where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of an alkyl halide. A base is typically required to neutralize the hydrogen halide (H-X) that is formed, driving the reaction to completion. A significant challenge is preventing the product secondary amine, which is often more nucleophilic than the starting primary amine, from reacting further with the alkyl halide to form an undesired tertiary amine.[2][6] This is controlled by careful stoichiometry, slow addition of the alkylating agent, and maintaining a lower reaction temperature.[1]

Core Experimental Protocols

Protocol 1: N-Alkylation via One-Pot Reductive Amination

This method is highly versatile and the preferred route for introducing a wide variety of alkyl groups.

ReagentFormulaMW ( g/mol )RoleNotes
This compoundC₁₀H₁₅N₃177.25Starting MaterialEnsure purity by NMR or LC-MS.
Aldehyde or KetoneR-CHO / R₂C=OVariesAlkyl SourceUse 1.0-1.2 equivalents.
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94Reducing AgentMild and selective. Moisture sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended.
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01Quenching AgentUsed during workup.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentFor drying organic layers.
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Imine Formation: Add the selected aldehyde or ketone (1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting amine is fully consumed as indicated by TLC or LC-MS analysis.

  • Workup and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated secondary amine.[7]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve Amine in Anhydrous DCM add_carbonyl Add Aldehyde/Ketone (1.1 eq) start->add_carbonyl imine_formation Stir 1-2h RT (Imine Formation) add_carbonyl->imine_formation add_reductant Add NaBH(OAc)₃ (1.5 eq) imine_formation->add_reductant stir_complete Stir 12-24h RT (Reduction) add_reductant->stir_complete quench Quench with Sat. NaHCO₃ stir_complete->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for one-pot reductive amination.

Protocol 2: N-Alkylation using Alkyl Halides

This protocol is suitable for installing simple alkyl groups (e.g., methyl, ethyl, benzyl) where the alkyl halide is readily available.

ReagentFormulaMW ( g/mol )RoleNotes
This compoundC₁₀H₁₅N₃177.25Starting MaterialEnsure purity.
Alkyl Halide (R-X)R-Br or R-IVariesAlkylating AgentIodides are more reactive. Use 1.0-1.1 eq.
Potassium CarbonateK₂CO₃138.21BaseMild, inorganic base.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous grade recommended.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventFor workup.
WaterH₂O18.02Washing AgentFor workup.
  • Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.2 M concentration).

  • Addition of Alkyl Halide: Add the alkyl halide (1.05 eq.) dropwise to the mixture at room temperature. For highly reactive halides like methyl iodide or benzyl bromide, consider cooling the flask to 0 °C to better control the reaction rate and minimize di-alkylation.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.[8]

  • Workup and Extraction: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (EtOAc) (3x). The DMF will partition into the aqueous layer.

  • Drying and Concentration: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, often starting with ethyl acetate/hexanes and increasing the polarity with methanol, may be necessary.

Analysis and Characterization of N-Alkylated Products

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change is the disappearance of the primary amine's -NH₂ signal (which is often a broad singlet) and the appearance of a new signal for the secondary amine's -NH (typically a broader singlet or triplet, depending on coupling).[9][10] New signals corresponding to the protons of the added alkyl group will appear. For example, a new N-methyl group will typically appear as a sharp singlet around 2.2-2.6 ppm.[11] Protons on the carbon adjacent to the nitrogen (the α-carbon) will be deshielded and appear downfield.[10] The addition of a small amount of D₂O will cause the N-H signal to disappear, confirming its identity.[9]

    • ¹³C NMR: The carbon atoms of the newly introduced alkyl group will be visible. The carbon atom of the aminomethyl group (-CH₂-NH-) will experience a shift upon alkylation. Carbons adjacent to the amine nitrogen are deshielded and absorb about 20 ppm further downfield compared to their positions in a similar alkane structure.[10]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) in the mass spectrum will confirm the successful addition of the alkyl group. According to the "nitrogen rule," since the product will have an odd number of nitrogen atoms (three), its molecular weight should be an odd number.[9][11]

    • Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom breaks. This results in a resonance-stabilized, nitrogen-containing cation, which often appears as a prominent fragment in the spectrum.[10][11]

Mechanisms cluster_sn2 Direct Alkylation (SN2) cluster_reductive Reductive Amination Amine_SN2 Primary Amine (R-NH₂) TransitionState SN2 Transition State Amine_SN2->TransitionState AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) Base->TransitionState Product_SN2 Secondary Amine (R-NH-R') TransitionState->Product_SN2 Amine_Red Primary Amine (R-NH₂) Imine Imine Intermediate (R-N=CR'₂) Amine_Red->Imine Carbonyl Aldehyde/Ketone (R'₂C=O) Carbonyl->Imine Product_Red Secondary Amine (R-NH-CHR'₂) Imine->Product_Red Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

Troubleshooting and Optimization

  • Low Yield / No Reaction:

    • Reductive Amination: Ensure the carbonyl compound is not overly hindered. Check the activity of the reducing agent, as many are moisture-sensitive. Anhydrous conditions are critical.

    • Direct Alkylation: The alkyl halide may be unreactive (e.g., alkyl chloride). Switching to an iodide (e.g., via a Finkelstein reaction) or increasing the reaction temperature may be necessary. Ensure the base is sufficiently strong and dry.

  • Formation of Di-Alkylated Product:

    • Reductive Amination: This is less common but can occur if the product secondary amine reacts with remaining aldehyde. Ensure the reducing agent is added after sufficient time for initial imine formation.

    • Direct Alkylation: This is the primary side reaction. Use a strict 1.0-1.1 equivalent of the alkylating agent, add it slowly, and perform the reaction at the lowest feasible temperature (start at 0 °C or room temperature).[2]

  • Difficult Purification:

    • If the product is very polar, it may be difficult to elute from a silica gel column. Consider using a different stationary phase like alumina or a reverse-phase column.

    • Residual DMF from Protocol 2 can be removed by repeated washing of the organic layer with water or brine during workup.

References

The Strategic Application of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine in High-Throughput Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to explore vast chemical space is paramount. The 2-aminopyridine moiety has emerged as an "unsung hero" in this endeavor, valued for its simple, low molecular weight structure and versatile functionalization potential.[1] This privileged scaffold is a cornerstone in numerous clinically approved drugs and serves as a versatile pharmacophore for a wide array of biological targets.[2] Its inherent properties, including the ability to engage in various biological interactions and its amenability to a wide range of chemical transformations, make it an ideal starting point for the construction of compound libraries.[1][3] This guide focuses on a particularly valuable derivative, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine , and its strategic application in parallel synthesis to accelerate the discovery of new therapeutic agents.

The structure of this compound presents three key points for diversification: the primary amine, the pyridine ring, and the pyrrolidine moiety. This trifecta of reactive and modifiable sites allows for the rapid generation of diverse compound libraries through various synthetic strategies, particularly multicomponent reactions that are highly amenable to parallel synthesis formats.[4]

Core Principles of Parallel Synthesis with this compound

Parallel synthesis is a powerful technique for accelerating the drug discovery process by enabling the simultaneous synthesis of a large number of compounds in a spatially separated manner.[5][6][7] This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying specific substituents on a common core scaffold. The application of this compound as a central building block in parallel synthesis workflows is predicated on its ability to participate in robust and high-yielding chemical transformations that are compatible with high-throughput formats.

Two such powerful transformations are the Ugi four-component reaction (Ugi-4CR) and the Pictet-Spengler reaction. These multicomponent reactions are particularly well-suited for parallel synthesis due to their convergent nature, operational simplicity, and the ability to generate significant molecular complexity in a single step.

Application Note I: Library Generation via the Ugi Four-Component Reaction

The Ugi four-component reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of α-acylamino carboxamides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[8] The primary amine of this compound serves as an excellent nucleophile in this reaction, allowing for the introduction of three points of diversity in a single, atom-economical step.

Causality of Experimental Choices:
  • Solvent Selection: Methanol is often the solvent of choice for Ugi reactions as it effectively dissolves the starting materials and facilitates the formation of the initial imine intermediate.

  • Reaction Temperature: The reaction is typically performed at room temperature to minimize side reactions and ensure the stability of the reactants and intermediates.

  • Concentration: High concentrations of reactants are generally favored to drive the reaction equilibrium towards the product.

  • Order of Addition: While the reaction can proceed with all components mixed at once, a pre-incubation of the amine and aldehyde can sometimes improve yields by favoring imine formation before the addition of the isocyanide and carboxylic acid.

Experimental Workflow for Ugi-4CR Library Synthesis:

Caption: Ugi-4CR workflow for parallel library synthesis.

Detailed Protocol: Parallel Synthesis of a 96-Member Ugi Library

1. Reagent Stock Solution Preparation:

  • Prepare a 0.5 M solution of this compound in methanol.
  • Prepare 0.5 M solutions of a diverse set of 12 aldehydes in methanol.
  • Prepare 0.5 M solutions of a diverse set of 8 carboxylic acids in methanol.
  • Prepare 0.5 M solutions of a diverse set of isocyanides in methanol.

2. Reaction Setup in a 96-Well Plate:

  • Using an automated liquid handler, dispense 100 µL (0.05 mmol) of the this compound stock solution into each well of a 96-well reaction block.
  • Dispense 100 µL (0.05 mmol) of each of the 12 aldehyde stock solutions to the appropriate wells.
  • Dispense 100 µL (0.05 mmol) of each of the 8 carboxylic acid stock solutions to the appropriate wells.
  • Dispense 100 µL (0.05 mmol) of the selected isocyanide stock solution to all wells.

3. Reaction Execution and Monitoring:

  • Seal the 96-well plate with a pierceable cap mat.
  • Agitate the plate on an orbital shaker at room temperature for 24-48 hours.
  • Monitor the reaction progress by taking a small aliquot from a few representative wells for LC-MS analysis.

4. Work-up and Purification:

  • Once the reactions are deemed complete, evaporate the solvent under a stream of nitrogen.
  • Redissolve the residues in a suitable solvent for purification (e.g., DMSO/methanol).
  • Purify the library using high-throughput parallel HPLC.[9][10]

5. Analysis and Plating:

  • Confirm the identity and purity of the purified compounds by LC-MS and 1H NMR (for a subset of the library).
  • Prepare stock solutions of the final compounds in DMSO for biological screening.

ComponentNumber of VariationsExample Reagents
Amine 1 (Core)This compound
Aldehyde 12Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde
Carboxylic Acid 8Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid
Isocyanide 1tert-Butyl isocyanide
Total Compounds 96-

Application Note II: Synthesis of Fused Heterocyclic Scaffolds via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new heterocyclic ring through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[11] The this compound scaffold can be envisioned to participate in a Pictet-Spengler-type cyclization, where the pyridine ring acts as the nucleophilic component, leading to the formation of novel fused heterocyclic systems. This reaction is highly valuable for generating rigid, three-dimensional structures often found in biologically active natural products.[12][13][14][15]

Causality of Experimental Choices:
  • Catalyst: A Brønsted or Lewis acid is typically required to activate the aldehyde and facilitate the formation of the key iminium ion intermediate. Trifluoroacetic acid (TFA) is a common choice due to its strength and volatility.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is often used to avoid competition with the intramolecular nucleophilic attack.

  • Temperature: The reaction may require heating to overcome the activation energy for the cyclization step, especially with less activated pyridine rings.

Experimental Workflow for Pictet-Spengler Library Synthesis:

Caption: Pictet-Spengler reaction workflow for parallel library synthesis.

Detailed Protocol: Parallel Synthesis of a Fused Pyridine Library

1. Reagent Stock Solution Preparation:

  • Prepare a 0.2 M solution of this compound in dichloroethane (DCE).
  • Prepare 0.2 M solutions of a diverse set of aldehydes in DCE.
  • Prepare a 1 M solution of trifluoroacetic acid (TFA) in DCE.

2. Reaction Setup in Parallel Reactors:

  • To an array of reaction vials, add 250 µL (0.05 mmol) of the this compound stock solution.
  • Add 250 µL (0.05 mmol) of the respective aldehyde stock solution to each vial.
  • Add 50 µL (0.05 mmol) of the TFA stock solution to each vial.

3. Reaction Execution and Monitoring:

  • Seal the reaction vials and heat to 60-80 °C with stirring for 12-24 hours.
  • Monitor the reaction progress by LC-MS analysis of small aliquots.

4. Work-up and Purification:

  • After cooling to room temperature, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
  • Extract the aqueous layer with dichloromethane.
  • Combine the organic layers and evaporate the solvent.
  • Purify the resulting library using automated parallel flash chromatography or preparative HPLC.[9]

5. Analysis and Plating:

  • Characterize the purified compounds by LC-MS and confirm the structure of representative examples by 1H NMR.
  • Prepare master plates of the compound library in a suitable solvent for biological screening.

ComponentNumber of VariationsExample Reagents
Amine 1 (Core)This compound
Aldehyde 24Cyclohexanecarboxaldehyde, Phenylacetaldehyde, 3-Furaldehyde
Total Compounds 24-

High-Throughput Analysis and Purification

A critical component of any parallel synthesis effort is the ability to rapidly and efficiently purify and characterize the resulting compound libraries.[9] Modern drug discovery laboratories employ automated systems for high-throughput purification, typically utilizing mass-directed preparative HPLC.[10]

Key Considerations for High-Throughput Workflow:

  • Crude Sample Analysis: A rapid LC-MS analysis of each crude reaction mixture is performed to assess the success of the reaction and identify the mass of the target compound.

  • Automated Purification: The crude material is injected onto a preparative HPLC system equipped with a mass spectrometer. The system is programmed to collect fractions containing the target mass.

  • Purity Analysis: The purified fractions are then analyzed by analytical LC-MS to determine their purity.

  • Quantification and Plating: The concentration of the purified compounds is determined, and they are transferred to plates at a standardized concentration for biological screening.

Conclusion: A Versatile Scaffold for Accelerated Drug Discovery

This compound represents a highly valuable and versatile building block for parallel synthesis in the context of drug discovery. Its strategic application in powerful multicomponent reactions such as the Ugi and Pictet-Spengler reactions allows for the rapid and efficient generation of large and diverse compound libraries. The protocols outlined in this guide provide a framework for leveraging this scaffold to explore novel chemical space and accelerate the identification of new therapeutic leads. The amenability of these reactions to automation and high-throughput purification further solidifies the role of this compound as a key tool in the modern medicinal chemist's arsenal.

References

Application Note: A Comprehensive Guide to Assessing the MCH-R1 Binding Affinity of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting MCH-R1

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, mood, and sleep-wake cycles. The endogenous ligand for this receptor is the neuropeptide, melanin-concentrating hormone (MCH). The activation of MCH-R1 by MCH initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Dysregulation of the MCH system has been implicated in various metabolic and psychiatric disorders, including obesity, anxiety, and depression. Consequently, MCH-R1 has emerged as a promising therapeutic target for the development of novel pharmaceuticals. Modulating the activity of this receptor with small molecule antagonists or agonists offers a potential strategy for treating these conditions.

A critical first step in the drug discovery pipeline for MCH-R1 modulators is the accurate determination of their binding affinity. This application note provides a detailed, field-proven protocol for assessing the binding affinity of novel compounds to MCH-R1 using a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.

Principle of the Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the MCH-R1. The principle is based on the law of mass action. A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-S36057) is incubated with a membrane preparation containing MCH-R1 in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, resulting in a decrease in the measured radioactivity bound to the membranes.

The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a sigmoidal competition curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. This value can then be converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Experimental Workflow: MCH-R1 Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare MCH-R1 Membrane Homogenate A1 Combine: Membrane Prep Radioligand Buffer Test Compound/Vehicle P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Prepare Radioligand ([¹²⁵I]-S36057) P3->A1 P4 Prepare Test Compounds (Serial Dilutions) P4->A1 A2 Incubate at Room Temperature (e.g., 60-90 minutes) A1->A2 S1 Rapid Filtration over GF/C Filter Plates A2->S1 S2 Wash Plates to Remove Unbound Radioligand S1->S2 S3 Dry Plates & Add Scintillation Cocktail S2->S3 S4 Count Radioactivity (CPM) using a Microplate Scintillation Counter S3->S4 D1 Determine Total, Non-Specific, & Specific Binding S4->D1 D2 Plot % Specific Binding vs. [Test Compound] D1->D2 D3 Fit Sigmoidal Curve (Non-linear Regression) D2->D3 D4 Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) D3->D4

Figure 1. A schematic overview of the key steps involved in the MCH-R1 competitive radioligand binding assay workflow.

Detailed Protocol: MCH-R1 Radioligand Binding Assay

This protocol is designed for a 96-well plate format and is optimized for membranes prepared from HEK293 cells stably expressing human MCH-R1.

Materials and Reagents
ReagentSupplier (Example)Catalog NumberStorage
HEK293-hMCH-R1 Membrane PreparationPerkinElmerES-360-M-80°C
[¹²⁵I]-S36057 RadioligandPerkinElmerNEX424050UC4°C
Unlabeled MCH (human)Tocris Bioscience1347-20°C
96-well GF/C Filter PlatesMilliporeSigmaMSHVN4510RT
Scintillation Cocktail (e.g., OptiPhase SuperMix)PerkinElmer1200-439RT
Tris-HClSigma-AldrichT5941RT
MgCl₂Sigma-AldrichM8266RT
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
DMSOSigma-AldrichD8418RT
Assay Buffer Preparation
  • Composition: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Protocol:

    • Dissolve Tris-HCl and MgCl₂ in deionized water.

    • Adjust the pH to 7.4 using HCl.

    • Add BSA and stir gently until dissolved. Avoid vigorous vortexing to prevent frothing.

    • Filter the buffer through a 0.22 µm filter.

    • Store at 4°C for up to one week.

Experimental Procedure
  • Compound Plate Preparation:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:10 dilutions.

    • Transfer a small volume (e.g., 2 µL) of each dilution into a 96-well polypropylene plate. This will be your compound plate.

  • Assay Setup (Total Volume: 200 µL per well):

    • The assay is performed in a 96-well plate. It is crucial to include controls for total binding, non-specific binding (NSB), and vehicle control.

    • Total Binding: Wells containing membrane preparation, radioligand, and assay buffer only (with vehicle, e.g., DMSO). This represents the maximum specific binding.

    • Non-Specific Binding (NSB): Wells containing membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled MCH). This determines the amount of radioligand binding to non-receptor components.

    • Test Compound Wells: Wells containing membrane preparation, radioligand, and the corresponding concentration of the test compound.

  • Reagent Addition Sequence:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the test compound dilution (or vehicle for total binding, or unlabeled MCH for NSB).

    • Add 50 µL of the radioligand ([¹²⁵I]-S36057) diluted in assay buffer. The final concentration should be at or near its Kₑ (dissociation constant), typically around 0.1 nM.

    • Initiate the binding reaction by adding 50 µL of the MCH-R1 membrane preparation (thawed on ice) diluted in assay buffer. The amount of membrane protein per well should be optimized, but a starting point is 5-10 µg per well.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the GF/C filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand.

  • Detection:

    • Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven.

    • Add scintillation cocktail to each well (e.g., 50 µL).

    • Seal the plate and allow it to equilibrate for at least 1 hour.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each test compound concentration, calculate the percentage of specific binding:

      • % Specific Binding = [(CPM in test well - NSB CPM) / (Total Binding CPM - NSB CPM)] x 100

  • Generate Competition Curve and Determine IC₅₀:

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).

    • The software will calculate the IC₅₀ value.

  • Calculate the Binding Affinity (Kᵢ):

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where:

        • [L] = concentration of the radioligand used in the assay.

        • Kₑ = equilibrium dissociation constant of the radioligand for the receptor. This value should be determined experimentally via a saturation binding experiment.

MCH-R1 Signaling Pathway

MCH MCH (Ligand) MCHR1 MCH-R1 (GPCR) MCH->MCHR1 Binds G_protein Gαi/o Protein Complex MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Leads to

Figure 2. Simplified schematic of the canonical MCH-R1 signaling cascade initiated by MCH binding, leading to the inhibition of adenylyl cyclase.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the binding data, the following quality control measures are essential:

  • Saturation Binding: Periodically, a saturation binding experiment should be performed using increasing concentrations of the radioligand to determine its Kₑ and the maximum receptor density (Bₘₐₓ). This validates the biological activity of the membrane preparation and provides an accurate Kₑ value for the Cheng-Prusoff calculation.

  • Signal Window: The ratio of total binding to non-specific binding should be at least 3:1. A low signal window may indicate issues with the membrane preparation, radioligand, or assay conditions.

  • Z'-factor: For screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for a high-quality assay.

  • Reference Compound: A known MCH-R1 antagonist with a well-characterized Kᵢ value (e.g., SNAP-7941) should be included in each assay run. The calculated Kᵢ for the reference compound should fall within a consistent, predefined range, confirming the validity of the experiment.

By implementing these validation steps, researchers can have high confidence in the generated binding affinity data, which is crucial for making informed decisions in structure-activity relationship (SAR) studies and lead optimization efforts.

Application Notes and Protocols: Design and Synthesis of a Focused Library around the (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, offer a significant advantage in the quest for novel therapeutics. The 2-aminopyridine moiety is a well-established privileged structure, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] Its utility stems from its ability to form key hydrogen bond interactions with protein targets, particularly kinases, making it a cornerstone in the development of targeted therapies.[1][3]

This application note details the design and synthesis of a focused library of compounds based on the novel this compound core. This scaffold combines the advantageous features of the 2-aminopyridine motif with the three-dimensional character of a pyrrolidine ring and a flexible aminomethyl linker. This strategic combination allows for the exploration of chemical space in a targeted manner, aiming to generate compounds with high affinity and selectivity for their biological targets.

The rationale behind the selection of this particular scaffold is multifaceted. The pyrrolidine ring introduces a non-planar element, which can enhance binding affinity and improve physicochemical properties. The aminomethyl group at the 3-position of the pyridine ring provides a versatile point for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the design principles for a focused library around this core, detailed, step-by-step protocols for the synthesis of the core scaffold and representative library members, and a discussion of potential therapeutic applications.

Conceptual Framework for Focused Library Design

A focused library is a collection of compounds designed to interact with a specific protein target or a family of related targets.[] The design of such a library is a knowledge-driven process that leverages structural information about the target or known ligands.[] For the this compound core, the design of a focused library can be approached from several angles, including targeting specific enzyme families like kinases or exploring G-protein coupled receptors (GPCRs).

The following diagram illustrates a conceptual workflow for the design of a focused library based on our core scaffold.

G cluster_0 Library Design Phase cluster_1 Synthesis & Screening Phase Target_Selection Target Selection (e.g., Kinase Family, GPCR) Core_Scaffold This compound Core Scaffold Target_Selection->Core_Scaffold informs Building_Block_Selection Building Block Selection (R-groups for diversification) Core_Scaffold->Building_Block_Selection dictates diversification points In_Silico_Screening In Silico Screening (Docking, Pharmacophore Modeling) Building_Block_Selection->In_Silico_Screening provides virtual compounds Library_Enumeration Final Library Enumeration (Selection of ~100-500 compounds) In_Silico_Screening->Library_Enumeration filters and prioritizes Synthesis Library Synthesis (Solution or Solid-Phase) Library_Enumeration->Synthesis guides Screening Biological Screening (HTS, Phenotypic Assays) Synthesis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Conceptual workflow for focused library design.

Diversification Strategy

The this compound core offers a primary point of diversification at the exocyclic primary amine. This allows for the introduction of a wide array of substituents through well-established chemical transformations such as acylation, sulfonylation, reductive amination, and urea/thiourea formation. The selection of building blocks for this diversification should be guided by the therapeutic target of interest. For example, a library targeting kinases might incorporate fragments known to interact with the ATP-binding site.

R-Group IntroductionReaction TypeBuilding BlocksPotential Interactions
AcylAmide CouplingCarboxylic AcidsHydrogen bond donors/acceptors, hydrophobic interactions
SulfonylSulfonylationSulfonyl ChloridesHydrogen bond acceptors, polar interactions
Alkyl/ArylReductive AminationAldehydes, KetonesHydrophobic interactions, π-stacking
(Thio)UreaIsocyanate/Isothiocyanate AdditionIsocyanates, IsothiocyanatesHydrogen bond donors/acceptors

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a two-step process starting from commercially available 2-chloronicotinonitrile. The first step involves a nucleophilic aromatic substitution reaction to introduce the pyrrolidine moiety, followed by the reduction of the nitrile group to the primary amine.

G Start 2-Chloronicotinonitrile Intermediate 2-(pyrrolidin-1-yl)nicotinonitrile Start->Intermediate Pyrrolidine, Base Final_Product This compound Intermediate->Final_Product Reduction (e.g., Raney Nickel, H2)

Caption: Synthetic route to the core scaffold.

Protocol 1: Synthesis of 2-(pyrrolidin-1-yl)nicotinonitrile

This protocol is adapted from general methods for the synthesis of substituted nicotinonitriles.[5]

Materials:

  • 2-Chloronicotinonitrile

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Catalytic hydrogenation with Raney Nickel is a common and effective method.[6][7]

Materials:

  • 2-(pyrrolidin-1-yl)nicotinonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia solution (7N in MeOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • To a solution of 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in methanolic ammonia (7N), carefully add Raney Nickel (approx. 10% by weight of the nitrile).

  • Place the reaction mixture in a Parr hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the desired this compound. The product is often of sufficient purity for use in the next step without further purification.

Focused Library Synthesis: Solution-Phase Approach

The following protocols describe the synthesis of representative library members from the core scaffold using standard solution-phase chemistry.

Protocol 3: Amide Library Synthesis via Acylation

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in DCM to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

Protocol 4: Sulfonamide Library Synthesis

Materials:

  • This compound

  • A diverse set of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and add pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired sulfonamide.

Alternative Approach: Solid-Phase Synthesis of the Focused Library

For the generation of a larger and more diverse library, a solid-phase synthesis (SPS) approach can be advantageous. SPS simplifies purification and allows for the use of excess reagents to drive reactions to completion.

G Resin Resin Support (e.g., Rink Amide Resin) Linker_Activation Linker Activation (Fmoc Deprotection) Resin->Linker_Activation Core_Scaffold_Coupling Coupling of a Protected Core Scaffold Precursor Linker_Activation->Core_Scaffold_Coupling Diversification On-Resin Diversification (Acylation, etc.) Core_Scaffold_Coupling->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Final_Product Purified Library Member Cleavage->Final_Product

Caption: General workflow for solid-phase library synthesis.

A suitable strategy would involve immobilizing a protected precursor of the core scaffold onto a solid support, followed by on-resin diversification and final cleavage to release the library members. For example, a Boc-protected version of the aminomethyl group could be used for initial coupling to the resin.

Characterization and Quality Control

All synthesized compounds, both the core scaffold and the final library members, must be thoroughly characterized to ensure their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Potential Applications and Future Directions

The focused library synthesized around the this compound core has potential applications in various therapeutic areas, particularly in oncology and inflammation, due to the prevalence of the 2-aminopyridine scaffold in kinase inhibitors.[1][3][8][9] Screening this library against a panel of kinases could lead to the identification of novel and selective inhibitors.

Furthermore, the structural features of the scaffold may also lend themselves to targeting other protein families. The diverse functionalities introduced in the library will allow for a broad exploration of biological space and could uncover unexpected activities. Future work could involve expanding the library with additional diversification points, for example, by modifying the pyrrolidine ring or the pyridine core itself.

Conclusion

This application note has provided a comprehensive guide to the design and synthesis of a focused library based on the novel this compound core. The detailed protocols for the synthesis of the core scaffold and representative library members, along with the rationale for the library design, offer a solid foundation for researchers to embark on drug discovery programs utilizing this promising scaffold. The strategic combination of a privileged 2-aminopyridine motif with a three-dimensional pyrrolidine ring and a versatile diversification point makes this scaffold an attractive starting point for the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a substituted aminopyridine with a pyrrolidine moiety, a structural motif of interest in medicinal chemistry and drug development due to the prevalence of pyridine and pyrrolidine cores in pharmacologically active compounds.[1][2] The precise and comprehensive analytical characterization of this molecule is paramount to ensure its identity, purity, and quality throughout the research and development lifecycle. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound, with a focus on providing not just protocols, but the scientific rationale behind the methodological choices. All proposed methods are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines and aligning with the standards of the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃CymitQuimica[12]
Molecular Weight 177.25 g/mol CymitQuimica[12]
CAS Number 859850-79-6Suzhou Allbio pharm Co., Ltd[13]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
pKa Estimated basic pKa values due to the pyridine nitrogen and primary amine.Inferred from chemical structure

Structural Elucidation and Identification

The initial and most critical step in characterization is the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, a suite of 1D and 2D NMR experiments is recommended.

Causality of Experimental Choices: The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule, providing irrefutable evidence of its structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR - COSY (Correlation Spectroscopy):

    • Perform a COSY experiment to identify proton-proton couplings, which helps to establish the connectivity of adjacent protons, particularly within the pyridine and pyrrolidine rings.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire an HMBC spectrum to observe correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different structural fragments (pyrrolidine ring, pyridine ring, and methanamine group).

Expected ¹H and ¹³C NMR Data (Predicted):

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrrolidine CH₂ (α to N)3.2 - 3.4 (m)~50Protons to Pyridine C2
Pyrrolidine CH₂ (β to N)1.9 - 2.1 (m)~25
Pyridine H47.4 - 7.6 (dd)~125H4 to C2, C6
Pyridine H57.0 - 7.2 (dd)~120H5 to C3, C-aminomethyl
Pyridine H68.0 - 8.2 (dd)~148H6 to C2, C4
Methanamine CH₂3.8 - 4.0 (s)~45Protons to Pyridine C3, C2
Methanamine NH₂1.5 - 2.5 (br s)-
Pyridine C2-~158
Pyridine C3-~130

Visualization of NMR Workflow:

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct C-H HMBC HMBC 1H_NMR->HMBC Long-Range C-H 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Structure_Elucidation HMBC->Structure_Elucidation Final Structure Sample Sample Sample->1H_NMR Proton Environment Sample->13C_NMR Carbon Skeleton

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern offers further structural confirmation.[14][15]

Causality of Experimental Choices: High-resolution mass spectrometry (HRMS) is chosen to determine the accurate mass and elemental formula, providing a high degree of confidence in the molecular identity. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and elucidate the structure of the molecule by analyzing the resulting fragment ions.[16][17]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS: Acquire data in the m/z range of 50-500 to determine the protonated molecular ion [M+H]⁺.

    • MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

Predicted Mass Spectral Data:

Ionm/z (calculated)m/z (observed)
[M+H]⁺178.1344To be determined
Major Fragment Ions Predicted Structure of Fragment
[M+H - NH₃]⁺Loss of ammonia from the methanamine group
[M+H - C₄H₈N]⁺Cleavage of the pyrrolidine ring
Pyridine-containing fragmentsVarious fragments resulting from the cleavage of the pyridine ring

Visualization of MS Fragmentation:

MS_Fragmentation cluster_frags Predicted Fragments M_H [C₁₀H₁₆N₃]⁺ m/z = 178.13 Frag1 [C₁₀H₁₃N₂]⁺ Loss of NH₃ M_H->Frag1 Frag2 [C₆H₈N₂]⁺ Loss of Pyrrolidine M_H->Frag2 Frag3 Pyridine Fragments Frag2->Frag3

Caption: Predicted fragmentation pathway of this compound.

Purity Determination and Impurity Profiling

Assessing the purity of the compound and identifying any potential impurities is a critical aspect of characterization, especially in a pharmaceutical context.[18][19][20] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Causality of Experimental Choices: A gradient reversed-phase HPLC method is developed to ensure the separation of the main compound from potential impurities with a wide range of polarities. UV detection is chosen due to the presence of the UV-active pyridine chromophore. The method is validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[4][8][9]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral Purity Assessment

Since this compound does not possess a chiral center, this section is not applicable. However, if a chiral analog were to be synthesized, chiral HPLC or supercritical fluid chromatography (SFC) would be the methods of choice for separating the enantiomers.[21][22][23][24]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR for structural confirmation, mass spectrometry for molecular weight and fragmentation analysis, and validated HPLC for purity and impurity profiling ensures a thorough understanding of the molecule's identity and quality. Adherence to these protocols and the underlying scientific principles will enable researchers and drug development professionals to generate reliable and defensible analytical data, which is fundamental for advancing scientific research and ensuring the safety and efficacy of potential pharmaceutical candidates.

References

Troubleshooting & Optimization

Improving the yield of the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your yield.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide focuses on a common and effective two-step synthetic route, starting from 2-chloronicotinonitrile. We will address potential challenges in each step and provide scientifically-grounded solutions to overcome them.

Proposed Synthetic Pathway

A widely applicable and logical synthetic route to this compound involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 2-chloronicotinonitrile with pyrrolidine to form the intermediate, 2-(pyrrolidin-1-yl)nicotinonitrile.

  • Nitrile Reduction: The reduction of the nitrile group in the intermediate to a primary amine, yielding the final product.

SynthesisWorkflow Start 2-Chloronicotinonitrile Intermediate 2-(Pyrrolidin-1-yl)nicotinonitrile Start->Intermediate Step 1: SNAr Nucleophilic Aromatic Substitution FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction Nitrile Reduction Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate ReducingAgent Reducing Agent (e.g., LiAlH4, Raney Ni/H2) ReducingAgent->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Step 1: Nucleophilic Aromatic Substitution

Q1: What are the recommended conditions for the reaction of 2-chloronicotinonitrile with pyrrolidine?

A1: Typically, this reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile at elevated temperatures (80-120 °C). An excess of pyrrolidine (2-3 equivalents) is often used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added.

Q2: Why is my yield for the SNAr reaction consistently low?

A2: Low yields in this step can be attributed to several factors:

  • Insufficient temperature: The nucleophilic aromatic substitution on an electron-rich pyridine ring can be slow.[1] Ensure your reaction is heated sufficiently to drive it to completion.

  • Water in the reaction: The presence of water can lead to side reactions. Ensure your solvent and reagents are dry.

  • Incomplete reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

Q3: I am observing the formation of a dark-colored reaction mixture. Is this normal?

A3: The formation of a dark-colored solution, particularly at high temperatures, can be common in reactions involving pyridines and amines. However, excessive darkening or tar formation may indicate decomposition. Consider running the reaction at a slightly lower temperature for a longer duration.

Step 2: Nitrile Reduction

Q4: Which reducing agent is most suitable for converting 2-(pyrrolidin-1-yl)nicotinonitrile to the amine?

A4: Several reducing agents can be effective:

  • Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that readily converts nitriles to primary amines.[2][3][4] It is typically used in anhydrous ethereal solvents like THF or diethyl ether.

  • Catalytic Hydrogenation: Using Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is another common method.[5][6][7][8][9] This is often considered a "greener" alternative to metal hydrides.

  • Borane Reagents: Borane complexes like BH3-THF or BH3-SMe2 are also effective for nitrile reduction.[5][10][11][12][13]

Q5: During the catalytic hydrogenation with Raney Nickel, I am getting significant amounts of secondary and tertiary amine byproducts. How can I prevent this?

A5: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles.[5] This occurs when the initially formed primary amine reacts with an intermediate imine. To minimize this, it is highly recommended to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol). The ammonia competes with the product amine for reaction with the imine intermediate, thus favoring the formation of the primary amine.

Q6: The workup for the LiAlH4 reduction is problematic. What is the best procedure?

A6: A Fieser workup is a standard and effective method for quenching LiAlH4 reactions. After cooling the reaction mixture in an ice bath, slowly and sequentially add:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water (where 'x' is the mass in grams of LiAlH4 used). This procedure should result in a granular precipitate that is easily filtered off.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Step 1: Low Yield of 2-(pyrrolidin-1-yl)nicotinonitrile 1. Incomplete reaction due to insufficient temperature or reaction time.- Increase the reaction temperature in 10 °C increments. - Extend the reaction time and monitor by TLC until the starting material is consumed.The pyridine ring is relatively electron-rich, making nucleophilic aromatic substitution more challenging than on highly electron-deficient rings.[1][14] Higher thermal energy is required to overcome the activation barrier.
2. Hydrolysis of 2-chloronicotinonitrile.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2-chloronicotinonitrile can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of 2-hydroxynicotinonitrile, which is unreactive towards pyrrolidine.
3. Competing side reactions.- Use a non-nucleophilic base (e.g., K2CO3) instead of an excess of pyrrolidine if side reactions with the amine are suspected.While pyrrolidine is the intended nucleophile, under harsh conditions it might participate in undesired side reactions. A dedicated base can provide a cleaner reaction profile.
Step 2: Incomplete Reduction of the Nitrile 1. Deactivated reducing agent.- Use a fresh bottle of LiAlH4 or a newly opened container of borane reagent. - For catalytic hydrogenation, ensure the catalyst is active.LiAlH4 and borane reagents are moisture-sensitive and can be deactivated by improper storage. Catalysts can lose activity over time or due to poisoning.
2. Insufficient amount of reducing agent.- Use a larger excess of the reducing agent (e.g., 2-3 equivalents of LiAlH4).The reduction of a nitrile to a primary amine is a four-electron reduction, requiring two equivalents of hydride. An excess is necessary to drive the reaction to completion.
Step 2: Formation of Byproducts during Reduction 1. Formation of secondary/tertiary amines (catalytic hydrogenation).- Add ammonia (e.g., 7N solution in methanol) to the reaction mixture.[5]Ammonia acts as a competitive inhibitor, preventing the newly formed primary amine from reacting with the intermediate imine, thereby suppressing the formation of secondary and tertiary amine byproducts.
2. Over-reduction or side reactions with other functional groups (if present).- Choose a milder reducing agent if other reducible functional groups are present. - Optimize reaction temperature and time.LiAlH4 is a very strong and often unselective reducing agent.[2] If other sensitive groups are present, a more selective reagent might be necessary.
Purification: Difficulty in Isolating the Final Product 1. Product is a polar amine, which can be water-soluble.- During aqueous workup, saturate the aqueous layer with NaCl before extraction with an organic solvent. - Use a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol.The primary amine product is basic and can be protonated, increasing its water solubility. Salting out the aqueous phase reduces the solubility of organic compounds.
2. Emulsion formation during extraction.- Add brine to the extraction mixture to help break the emulsion. - Filter the mixture through a pad of Celite.Amines can act as surfactants, leading to emulsions. Increasing the ionic strength of the aqueous phase can help to break these.
3. Difficulty in purification by column chromatography.- Add a small amount of triethylamine (0.5-1%) to the eluent to prevent the product from streaking on the silica gel column. - Consider purification by converting the amine to its hydrochloride salt and recrystallizing.[15][16][17]Basic amines can interact strongly with the acidic silica gel, leading to poor separation. Adding a competitive base to the eluent can improve chromatography.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
  • Reagents and Setup:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) (5-10 mL per gram of 2-chloronicotinonitrile).

    • Add pyrrolidine (2.5 eq) and potassium carbonate (1.5 eq).

  • Reaction:

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)nicotinonitrile as a solid.

Protocol 2: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile using LiAlH4
  • Reagents and Setup:

    • To a dry three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction:

    • Dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH4), 15% aqueous NaOH (1 mL per 1 g of LiAlH4), and then water (3 mL per 1 g of LiAlH4).

    • Stir the resulting mixture vigorously for 30 minutes.

    • Filter the granular precipitate through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel (with 1% triethylamine in the eluent).

TroubleshootingFlow cluster_step1 Step 1: SNAr Troubleshooting cluster_step2 Step 2: Reduction Troubleshooting S1_Start Low Yield? S1_CheckTemp Increase Temperature/Time S1_Start->S1_CheckTemp Incomplete Reaction S1_CheckDry Use Anhydrous Conditions S1_Start->S1_CheckDry Possible Hydrolysis S1_CheckBase Use K2CO3 as Base S1_Start->S1_CheckBase Side Reactions S2_Start Problem with Reduction? S2_Incomplete Incomplete Reaction S2_Start->S2_Incomplete S2_Byproducts Byproducts Formed S2_Start->S2_Byproducts S2_FreshReagent Use Fresh Reducing Agent S2_Incomplete->S2_FreshReagent Deactivated Reagent S2_MoreReagent Increase Equivalents S2_Incomplete->S2_MoreReagent Insufficient Reagent S2_AddAmmonia Add NH3 (for Raney Ni) S2_Byproducts->S2_AddAmmonia 2°/3° Amines S2_MilderReagent Consider Milder Reagent S2_Byproducts->S2_MilderReagent Other Groups Reduced

Caption: A decision-making flowchart for troubleshooting common issues.

References

Purification of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Welcome to the technical support guide for the chromatographic purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this and structurally similar basic compounds. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

The purification of amine-containing compounds, particularly those with a basic pyridine scaffold like this compound, presents a common yet significant challenge in synthetic chemistry. The basic nitrogen atoms in the molecule are prone to strong, often undesirable, interactions with the stationary phase in column chromatography. This guide provides a structured, question-and-answer-based approach to navigate these challenges, ensuring you can achieve high purity and yield.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of this compound.

Q1: I'm running a standard silica gel column, but my compound is either not eluting or is smearing down the column with very poor recovery. What's happening?

Answer: This is the most frequent problem when purifying basic amines on standard, unmodified silica gel. The issue stems from a strong acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This interaction leads to several problems:

  • Irreversible Adsorption: The compound binds so strongly that it cannot be eluted with a normal-phase solvent system, resulting in significant yield loss.[2]

  • Severe Peak Tailing: As the compound slowly and unevenly desorbs from the active sites, it results in broad, asymmetrical peaks that often streak across many fractions.[3][4] This makes it impossible to achieve good separation from impurities.

  • On-Column Degradation: The acidic surface of the silica gel can catalyze the degradation of sensitive molecules.[2][5] Aminopyridines can be susceptible to oxidation, and the prolonged contact time on an active surface can exacerbate this issue.[6]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Troubleshooting workflow for amine purification issues.

Q2: You mentioned changing the stationary phase. What are my options and which is best?

Answer: Moving away from standard silica is often the most robust solution. Here is a comparison of your primary options:

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Standard Silica Gel Normal-phase adsorption; highly acidic surface.Inexpensive, widely available.Strong retention, tailing, and potential degradation of basic amines.[2] Not recommended without modification.
Basic Alumina Normal-phase adsorption; basic surface.Better choice than silica for basic compounds as it minimizes acidic interactions.[7]Can have its own set of strong interactions; activity can vary with water content.
Amine-Functionalized Silica Normal-phase; silica surface is covalently bonded with an amine (e.g., propylamine).Excellent choice. The bonded amine layer masks the acidic silanols, creating a more inert surface.[1][8] This allows for predictable elution with simple solvent systems (e.g., Hexane/Ethyl Acetate) and provides sharp, symmetrical peaks.[1][9]More expensive than standard silica.
Reversed-Phase Silica (C18) Hydrophobic interactions.Useful for highly polar amines that have low retention in normal-phase.[2]Requires aqueous mobile phases, which can be more difficult to remove. Method development can be more complex.

For routine purification of this compound, amine-functionalized silica is the most reliable and efficient choice. It directly addresses the root cause of the purification problem.[1]

Q3: I don't have amine-functionalized silica available right now. How can I best use standard silica gel?

Answer: If you must use standard silica, you need to "deactivate" the acidic silanol groups by modifying your mobile phase. The strategy is to add a small amount of a competing base that will preferentially bind to the active sites on the silica.[2]

Recommended Mobile Phase Modification:

  • Solvent System: Start with Dichloromethane (DCM) and Methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a common starting point.

  • Basic Additive: To this solvent system, add 0.5% to 2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) .[2][10]

  • Implementation: The additive must be included in both the low-polarity and high-polarity solvent components of your gradient to ensure the column remains consistently neutralized throughout the run.

Pro-Tip: Before loading your sample, flush the packed column with your starting mobile phase (containing the basic additive) for at least 3-5 column volumes. This step, known as equilibration, is critical for ensuring all the active sites are passivated before the compound is introduced.[10]

Q4: My compound is highly soluble in methanol but not in my starting eluent. What is the best way to load it onto the column?

Answer: This is a common scenario that can ruin a separation if not handled correctly. Dissolving your sample in a strong solvent like methanol and loading it directly will cause the compound to crash out of solution at the top of the column and/or streak down in a wide band, leading to poor resolution. You should use a dry loading technique.[11]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Methanol, DCM).

  • Add a portion of clean silica gel (or C18 for reversed-phase) to this solution, typically 2-3 times the mass of your crude product.

  • Thoroughly mix to create a slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently add a thin layer of sand on top of the sample-impregnated silica to prevent disturbance when you add the mobile phase.[11]

This technique ensures that your compound is introduced to the column in a concentrated, uniform band, which is essential for a high-resolution separation.

Experimental Protocols

Here are detailed, step-by-step methodologies for the recommended purification strategies.

Protocol 1: Purification using Amine-Functionalized Silica (Recommended)

This is the preferred method for achieving high purity with minimal method development.

  • Stationary Phase: Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage® KP-NH, Silicycle SiliaBond Amine) of an appropriate size for your sample mass.

  • Mobile Phase Selection:

    • Develop a separation on TLC plates coated with amine-functionalized silica.

    • A simple mobile phase of Hexane and Ethyl Acetate (EtOAc) is often sufficient. Test various ratios (e.g., 80:20, 50:50, 20:80 Hex:EtOAc) to find a system that gives your target compound an Rf value of ~0.2-0.3.

  • Column Equilibration: Equilibrate the column with your starting mobile phase (e.g., 95:5 Hex:EtOAc) for at least 3-5 column volumes.

  • Sample Loading: Prepare your sample using the dry loading technique described in Q4.

  • Elution: Run a linear gradient based on your TLC data. For example, if your compound elutes well in 50:50 Hex:EtOAc, a gradient from 5% EtOAc to 70% EtOAc over 10-15 column volumes should provide excellent separation.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

dot graph G { layout=dot; rankdir=TB; splines=ortho; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Workflow for purification on amine-functionalized silica.

Protocol 2: Purification using Standard Silica with a Basic Modifier

Use this method when specialized columns are not available.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (Et₃N).

    • Solvent B: 90:10 Dichloromethane:Methanol + 1% Triethylamine (Et₃N).

    • Safety Note: Prepare solvents in a well-ventilated fume hood.

  • Column Packing & Equilibration:

    • Pack the column with silica gel as a slurry in Solvent A.

    • Equilibrate the packed column by flushing with 3-5 column volumes of Solvent A until the baseline is stable and the column is fully conditioned.

  • Sample Loading: Use the dry loading technique (Q4), preparing the sample on standard silica gel.

  • Elution: Run a linear gradient from 100% Solvent A to 100% Solvent B over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect and analyze fractions by TLC. Remember to use a mobile phase containing the Et₃N additive when running your analytical TLCs to ensure the Rf values are comparable.

References

Overcoming side reactions in the synthesis of 2-substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the common challenges and side reactions encountered when functionalizing the pyridine ring at the C2 position. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on the most prevalent synthetic methods.

Category 1: Directed Ortho-Metalation (DoM) & Lithiation

Directed metalation is a powerful tool for C-H functionalization, but the electron-deficient nature of the pyridine ring introduces unique challenges, including competitive nucleophilic addition and poor regioselectivity.[1][2]

Question 1: I'm attempting to lithiate a 2-substituted pyridine with n-BuLi, but I'm getting a low yield of my desired product and a significant amount of dark, intractable material. What is going wrong?

Answer: This is a classic problem when using highly nucleophilic alkyllithium reagents like n-butyllithium (n-BuLi) with pyridines. The primary side reaction is the nucleophilic addition of the n-BuLi to the C=N bond of the pyridine ring, forming a dihydropyridine intermediate.[2] This intermediate is often unstable and can lead to oligomerization or other decomposition pathways, resulting in the "dark tar" you are observing.

Causality & Solution: The key is to favor deprotonation (the desired C-H activation) over nucleophilic addition. This can be achieved by modifying the reactivity of the lithium base.

  • Use a Hindered, Non-Nucleophilic Base: Switch from n-BuLi to a bulkier, less nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[2] These bases are sterically hindered, making it difficult for them to attack the pyridine ring, thus favoring the abstraction of a proton.

  • Optimize Reaction Temperature: Perform the lithiation at very low temperatures, typically -78 °C. This kinetically favors the faster deprotonation reaction over the slower nucleophilic addition.

  • Leverage Mixed-Metal Bases: Consider using mixed lithium-zinc bases or nBuLi−Li−aminoalkoxide aggregates. These reagents can exhibit enhanced reactivity and selectivity for deprotonation over addition, even in less polar solvents.[3]

Workflow: Troubleshooting Pyridine Lithiation

start Low Yield / Tar in Pyridine Lithiation q1 Is your base n-BuLi or another alkyllithium? start->q1 sol1 Switch to a hindered base: LDA or LTMP q1->sol1 Yes q2 Is the reaction run at -78°C or below? q1->q2 No sol1->q2 sol2 Ensure strict temperature control. Use cryocool or dry ice/acetone bath. q2->sol2 No q3 Does your substrate have a Directing Metalating Group (DMG)? q2->q3 Yes sol2->q3 sol3 If regioselectivity is poor, introduce a DMG (e.g., -NHCOtBu) to direct lithiation to C3. q3->sol3 No end Improved Yield & Reduced Side Reactions q3->end Yes sol3->end

Caption: Decision tree for troubleshooting pyridine lithiation.

Question 2: My lithiation of a 2-acylaminomethylpyridine is occurring on the ring instead of the side-chain methylene group. How can I control the site of lithiation?

Answer: The site of lithiation is determined by the acidity of the available protons. In your case, both the ring protons and the side-chain methylene protons are activated. The outcome depends heavily on the base used and the reaction conditions.

Causality & Solution: While ring protons are activated by the nitrogen, the side-chain protons can be made more acidic by an appropriate directing metalating group (DMG). Research has shown that for N-(pyridin-3-ylmethyl)pivalamide, using a strong, bulky base like t-BuLi can lead to deprotonation on both the amide nitrogen and the C4 position of the ring.[4] However, switching to LDA can selectively deprotonate the side-chain methylene group.[4]

  • Base Selection is Key: For side-chain lithiation of N-(pyridinylmethyl)pivalamides or similar structures, LDA is often the reagent of choice.[4]

  • Stoichiometry: Use of at least two equivalents of base is often necessary to deprotonate both the directing group (e.g., the N-H of an amide) and the target C-H bond.[5]

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 2-arylpyridines via cross-coupling is notoriously difficult, a challenge often referred to as "The 2-Pyridyl Problem".[6][7] This arises from the instability and poor reactivity of the corresponding organometallic reagents.

Question 3: My Suzuki-Miyaura coupling using 2-pyridylboronic acid is giving very low yields, and I mostly recover my starting materials. Why is this reaction so challenging?

Answer: You are encountering the classic "2-Pyridyl Problem." 2-Pyridylboronic acids and their esters are notoriously unstable and prone to rapid protodeboronation, where the C-B bond is cleaved by traces of water or other protic sources, destroying your nucleophile before it can participate in the catalytic cycle.[8][9] The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.

Causality & Solution: To overcome this, you must either stabilize the boron reagent or switch to a more robust nucleophile.

  • Switch to a Different Coupling Reaction: The most reliable solution is often to move away from Suzuki coupling for this specific transformation.

    • Negishi Coupling: 2-Pyridylzinc reagents are significantly more stable and reactive. They can be prepared from 2-bromopyridine and react efficiently with aryl halides.[10]

    • Sulfinate Coupling: A highly effective modern alternative involves using pyridine-2-sulfinates as the nucleophilic partner. These reagents are stable, easy to prepare, and exhibit excellent scope in cross-coupling with aryl halides.[11]

  • Use a "Reverse Coupling" Strategy: If your desired product allows, consider reversing the roles of the coupling partners. Use a stable arylboronic acid and couple it with a 2-halopyridine (e.g., 2-bromopyridine). This avoids the use of the unstable 2-pyridylboronic acid altogether.[11]

Data Summary: Comparison of Cross-Coupling Methods for 2-Arylpyridine Synthesis

Coupling ReactionNucleophileKey AdvantagesKey Disadvantages
Suzuki-Miyaura 2-Pyridylboronic AcidCommercially available reagentsProne to protodeboronation; often low yields.[6][8]
Negishi 2-Pyridylzinc HalideMore stable nucleophile; good yields.[10]Requires preparation of organozinc reagent.
Kumada 2-Pyridyl GrignardHighly reactive nucleophile.Limited functional group tolerance.
Sulfinate Coupling Sodium Pyridine-2-SulfinateStable, easy-to-handle solid; excellent scope and yields.[11]Requires synthesis of the sulfinate precursor.
Category 3: Minisci Radical Reactions

The Minisci reaction is a powerful method for direct C-H alkylation and acylation of electron-deficient heterocycles. However, it often suffers from a lack of regioselectivity.[12]

Question 4: My Minisci reaction on pyridine is producing a mixture of 2- and 4-substituted isomers, along with some di-substituted byproducts. How can I improve the selectivity for the C2 position?

Answer: The inherent electronic properties of the protonated pyridine ring activate both the C2 and C4 positions for radical attack, often leading to isomeric mixtures.[13] The precise ratio is sensitive to steric and electronic effects of both the substrate and the incoming radical. Multiple additions occur when the mono-substituted product is still reactive enough to undergo a second radical addition.

Causality & Solution: Controlling regioselectivity requires fine-tuning the reaction conditions to exploit subtle differences between the C2 and C4 positions.

  • Steric Hindrance: The C2 position is sterically more hindered than the C4 position. Using a bulkier alkyl radical can sometimes favor attack at the less hindered C4 position. Conversely, for some substrates, specific interactions can direct smaller radicals to the C2 position.

  • Solvent and Additives: The reaction medium can influence the selectivity. Recent advances in enantioselective Minisci reactions have shown that chiral catalysts can form hydrogen-bonding networks that direct the radical addition preferentially to the C2 position.[14]

  • Control Stoichiometry: To minimize di-substitution, use the pyridine as the limiting reagent or slowly add the radical precursor to maintain a low concentration of the radical species throughout the reaction.

  • Alternative Radical Precursors: Instead of the classic silver/persulfate system with carboxylic acids, explore alternative radical sources. For instance, using boronic acids with a suitable oxidant can sometimes offer different selectivity profiles under milder, room-temperature conditions.[15]

Mechanism: Regioselectivity in Minisci Reaction

cluster_0 Minisci Reaction Pathway Pyridine Pyridine Protonated Pyridine Protonated Pyridine Pyridine->Protonated Pyridine H+ C2_Intermediate C2 Radical Adduct (Often Kinetically Favored) Protonated Pyridine->C2_Intermediate:w + R• C4_Intermediate C4 Radical Adduct (Less Sterically Hindered) Protonated Pyridine->C4_Intermediate:w + R• Radical_Source Radical_Source R• R• Radical_Source->R• Oxidant (e.g., Ag+/S2O8^2-) Product_C2 2-Substituted Pyridine C2_Intermediate->Product_C2 [O] -H+ Product_C4 4-Substituted Pyridine C4_Intermediate->Product_C4 [O] -H+

Caption: Competing pathways in the Minisci reaction.

Category 4: Nucleophilic Aromatic Substitution (SNA r)

SNAr is a fundamental method for introducing nucleophiles onto the pyridine ring, but it requires specific conditions to proceed efficiently.

Question 5: I am trying to displace a chlorine atom at the 2-position of a pyridine ring with an alkoxide nucleophile, but the reaction is extremely sluggish, even at high temperatures. What can I do?

Answer: A slow SNAr reaction on a 2-halopyridine typically points to two potential issues: insufficient activation of the pyridine ring or a suboptimal leaving group.

Causality & Solution: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The reaction rate is determined by the stability of this intermediate and the ability of the leaving group to depart.

  • Ring Activation: The pyridine nitrogen makes the ring electron-deficient, which facilitates nucleophilic attack, especially at the C2 and C4 positions where the negative charge of the intermediate can be delocalized onto the nitrogen.[16][17] However, for less reactive systems, this inherent activation may not be enough.

    • Add Electron-Withdrawing Groups (EWGs): If possible, having an EWG (e.g., -NO₂, -CN) elsewhere on the ring will dramatically increase the reaction rate by further stabilizing the Meisenheimer complex.

    • Form a Pyridinium Salt: N-alkylation or N-oxidation of the pyridine nitrogen makes the ring significantly more electrophilic and can dramatically accelerate the rate of nucleophilic substitution.[18][19] The N-oxide can be easily removed after the substitution.

  • Leaving Group Ability: For SNAr on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[18] While chlorine is a common leaving group, fluorine is often superior. If your synthesis allows, starting with the 2-fluoropyridine analogue could provide a significant rate enhancement.

Frequently Asked Questions (FAQs)

Q: Why is direct C-H functionalization at the C3 (meta) position of pyridine so difficult compared to C2 or C4? A: Most functionalization methods rely on the inherent electronic properties of the pyridine ring. The nitrogen atom makes the C2 and C4 positions electron-deficient (electrophilic) and the adjacent C-H bonds more acidic. This directs nucleophilic, radical, and metalation reactions to these positions.[20] The C3 position is electronically more neutral and lacks this activation, making it the most challenging position to functionalize directly. Achieving meta-selectivity often requires specialized directing groups or catalyst systems that override the natural reactivity of the ring.[21]

Q: Can I use Grignard reagents to directly functionalize pyridine N-oxides? A: Yes, this is a viable and effective strategy for synthesizing 2-substituted pyridines. The addition of a Grignard reagent to a pyridine N-oxide occurs regioselectively at the 2-position. Subsequent treatment with a reagent like acetic anhydride or Ts₂O leads to rearrangement and deoxygenation, affording the 2-substituted pyridine in good yields.[10][22][23] This method avoids the need for transition metals and offers a reliable route to various alkyl, aryl, and alkynyl substituted pyridines.

Detailed Experimental Protocol: Negishi Cross-Coupling for 2-Arylpyridine Synthesis

This protocol provides a robust method for coupling 2-bromopyridine with an aryl zinc reagent, effectively bypassing the challenges of Suzuki coupling.

Step 1: Preparation of the Aryl Zinc Reagent

  • Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) to a flame-dried flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of the aryl bromide (1.2 eq) in anhydrous THF via syringe. The reaction should initiate, as evidenced by heat evolution and disappearance of the iodine color. If not, gentle heating may be required.

  • Once the Grignard reagent formation is complete (typically 1-2 hours at reflux), cool the solution to 0 °C.

  • In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂, 1.3 eq) in anhydrous THF.

  • Slowly add the Grignard solution to the ZnCl₂ solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetalation to the aryl zinc reagent.

Step 2: Cross-Coupling Reaction

  • To a new flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand (if required).

  • Add 2-bromopyridine (1.0 eq) as a solution in anhydrous THF.

  • Add the freshly prepared aryl zinc reagent solution from Step 1 via cannula.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylpyridine.

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-halopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The synthesis of 2-aminopyridines, a key structural motif in numerous pharmaceuticals and functional materials, often presents unique challenges primarily due to the electronic properties of the pyridine ring.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles and achieve optimal reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns encountered when performing the amination of 2-halopyridines, particularly via Buchwald-Hartwig cross-coupling.

Q1: Why is my amination of a 2-halopyridine failing or giving low yields?

Low conversion in the amination of 2-halopyridines is a frequent issue and can often be traced back to several key factors:

  • Catalyst Inhibition: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst and effectively "poisoning" it by preventing it from participating in the catalytic cycle.[3] This is arguably the most significant and unique challenge for this class of substrates.

  • Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the active palladium species and facilitating the key steps of oxidative addition and reductive elimination.[4] For 2-halopyridines, bulky, electron-rich ligands are often necessary to sterically shield the palladium center and disfavor coordination of the pyridine substrate.[3]

  • Inappropriate Base Selection: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle. Conversely, an overly strong base might lead to undesired side reactions or degradation of sensitive functional groups.[5][6]

  • Poor Reaction Setup and Reagent Quality: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen and moisture.[7] The use of non-anhydrous solvents, impure reagents, or a failure to maintain a strictly inert atmosphere can lead to rapid catalyst deactivation.[5][7]

  • Insufficient Thermal Energy: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a practical rate.[3]

Q2: Which palladium precursor and ligand combination is best for aminating 2-halopyridines?

There is no single "best" combination, as the optimal choice depends on the specific amine and halopyridine substrates. However, some general guidelines have emerged from extensive studies:

  • Ligands: For the challenging amination of 2-halopyridines, bulky, electron-rich biarylphosphine ligands are generally preferred. These ligands promote the desired reductive elimination step and help prevent catalyst inhibition by the pyridine nitrogen.[9] Highly successful ligands include:

    • Josiphos-type ligands (e.g., CyPF-tBu): These have shown excellent efficacy in the coupling of heteroaryl chlorides.[9]

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, BrettPhos): These are known to be effective for a broad range of challenging substrates, including heteroaryl halides.[9]

    • Xantphos: This ligand has also been shown to be particularly effective in some cases.[10][11]

Q3: What are the most common side reactions and how can I minimize them?

The primary side reaction of concern is hydrodehalogenation , where the halogen on the pyridine ring is replaced by a hydrogen atom.[5] This non-productive pathway competes directly with the desired amination.

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) often accelerate the reaction, they can also promote hydrodehalogenation.[12] If this side reaction is significant, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]

  • Ligand Screening: The choice of ligand can significantly influence the rate of hydrodehalogenation versus C-N bond formation.[5] Screening a panel of ligands is often a worthwhile endeavor.

  • Control the Temperature: Higher temperatures can sometimes favor side reactions.[5] If hydrodehalogenation is observed, cautiously lowering the reaction temperature in increments may improve selectivity.[12]

  • Ensure Anhydrous Conditions: The presence of water can contribute to the formation of palladium-hydride species, which are implicated in the hydrodehalogenation pathway.[12] Rigorous exclusion of moisture is critical.

Another potential side reaction is the homocoupling of the aryl halide to form a bipyridyl species.[12] This is often less prevalent than hydrodehalogenation but can be minimized by careful control of reaction conditions.

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the amination of 2-halopyridines.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[5] Improper storage or handling of the palladium precursor and ligand can lead to deactivation.- Use a pre-catalyst for more reliable generation of the active species.[5] - Ensure all reagents are of high purity and stored under an inert atmosphere.[7] - Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).[7]
2. Catalyst Poisoning by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[3]- Switch to a bulkier, more electron-rich ligand (e.g., a Josiphos or Buchwald-type ligand) to sterically hinder pyridine coordination.[9]
3. Insufficient Reaction Temperature: The reaction may be kinetically slow at the current temperature.- Cautiously increase the temperature in 10 °C increments, monitoring for any signs of decomposition.[5]
4. Poor Solubility of Reagents: If reagents, particularly the base, are not sufficiently soluble, the reaction can be slow or incomplete.[8]- Screen alternative anhydrous solvents (e.g., toluene, 1,4-dioxane, THF) to improve solubility.[5][8] - Ensure vigorous stirring, as dense inorganic bases can settle at the bottom of the reaction vessel.[8]
Significant Hydrodehalogenation 1. Inappropriate Base/Solvent Combination: A strong base in a solvent with trace protic impurities can promote this side reaction.[12]- Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).[12] - Ensure your solvent is rigorously anhydrous.[12]
2. Slow Reductive Elimination: For challenging substrates, the final C-N bond-forming step may be slow, allowing time for competing side reactions.[12]- A slight increase in temperature might accelerate the desired reductive elimination more than the side reaction. This should be approached with caution and careful monitoring.[12]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) catalyst has decomposed to elemental palladium, which is inactive.[13]- This is a strong indicator of oxygen contamination. Improve inert atmosphere techniques.[12] - Ensure the phosphine ligand is not degrading. Some ligands are sensitive to air and should be handled accordingly.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction.- Consider a slightly higher catalyst loading. - Investigate the purity of all starting materials for potential catalyst poisons.[13]
2. Product Inhibition: In some cases, the product itself can coordinate to the catalyst and slow down the reaction.- This is less common but can be investigated by adding a small amount of product to a new reaction and observing the effect on the initial rate.
Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the amination of 2-halopyridines.

Troubleshooting_Workflow start Reaction Issue Identified low_conversion Low or No Conversion start->low_conversion side_reactions Significant Side Reactions (e.g., Hydrodehalogenation) start->side_reactions pd_black Palladium Black Formation start->pd_black check_catalyst Check Catalyst Activity & Setup low_conversion->check_catalyst Is the catalyst active? Is the setup inert? optimize_base Optimize Base (Consider weaker base) side_reactions->optimize_base Hydrodehalogenation observed improve_inert Improve Inert Atmosphere Technique pd_black->improve_inert O2 contamination suspected check_conditions Screen Ligands & Bases check_catalyst->check_conditions Yes optimize_temp_solvent Optimize Temperature & Solvent check_conditions->optimize_temp_solvent Still low conversion optimize_temp Optimize Temperature (Try lower temp) optimize_base->optimize_temp Still significant check_anhydrous Ensure Rigorously Anhydrous Conditions optimize_temp->check_anhydrous Still an issue check_reagents Check Reagent Purity (Ligand Stability) improve_inert->check_reagents Still forming

Caption: Troubleshooting workflow for amination of 2-halopyridines.

III. Experimental Protocols

This section provides a general, step-by-step protocol for a typical Buchwald-Hartwig amination of a 2-halopyridine. This should be considered a starting point and may require optimization for specific substrates.

General Protocol for Buchwald-Hartwig Amination of a 2-Halopyridine

Safety First: Palladium-catalyzed cross-coupling reactions can be exothermic.[14] It is crucial to conduct a safety evaluation before scaling up any reaction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas.[7]

  • Reaction Setup: To the Schlenk flask, add the 2-halopyridine, palladium precursor, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.[7]

  • Reagent Addition: Through a septum, add the anhydrous solvent via syringe, followed by the amine (if liquid). If the amine is a solid, it should be added in the previous step with the other solids.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[15]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in setting up a Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification prep_glass 1. Oven-dry all glassware add_solids 2. Add Pd source, ligand, base, and 2-halopyridine prep_glass->add_solids purge 3. Evacuate & backfill with Ar/N2 (3x) add_solids->purge add_liquids 4. Add anhydrous solvent and liquid amine purge->add_liquids heat 5. Heat to desired temperature with stirring add_liquids->heat monitor 6. Monitor reaction progress (TLC, GC/LC-MS) heat->monitor quench 7. Cool, dilute, & wash monitor->quench purify 8. Dry, concentrate, & purify (e.g., chromatography) quench->purify

Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.

IV. Conclusion

The amination of 2-halopyridines is a powerful and widely used reaction, but its success hinges on a careful consideration of the interplay between the catalyst, ligand, base, and reaction conditions.[1] The inherent challenge of potential catalyst inhibition by the pyridine substrate necessitates the use of robust catalytic systems, typically employing bulky, electron-rich phosphine ligands.[3][9] By systematically addressing potential issues such as catalyst deactivation, side reactions, and suboptimal conditions, as outlined in this guide, researchers can significantly improve the reliability and efficiency of this important transformation. A methodical approach to optimization, including the screening of reaction parameters, is often the key to success.[16]

V. References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - ACS Publications. 17

  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. Benchchem. 5

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. 18

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications. 6

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. 19

  • Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Benchchem. 4

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem. 3

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 8

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. 1

  • Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich. 7

  • Technical Piece: Sighting Screen. CatSci Ltd. 20

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. 21

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. 22

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. 16

  • Amination of 2-halopyridines. ResearchGate. 23

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. 24

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 25

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. 26

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. 27

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. 15

  • Easy Access to 2-Aminopyridines. GalChimia. 28

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. 29

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development - ACS Publications. 14

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. 30

  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem. 12

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 31

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 10

  • Palladium-catalysed amination of halQpyridines on a KF -alumina surface. NBU-IR. 32

  • Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. 33

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. 34

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. 35

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem. 36

  • Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. 37

  • How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? ResearchGate. 38

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. 11

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. 39

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters - ACS Publications. 40

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. 2

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. 41

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Benchchem. 13

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. 42

  • A general and efficient 2-amination of pyridines and quinolines. PubMed. 43

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. 44

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. 45

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. 46

References

Stability of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Structural Analysis and Predicted Reactivity

Before delving into specific experimental issues, it's crucial to understand the chemical nature of this compound. Its stability is governed by three key structural motifs:

  • Pyridine Ring: A weakly basic aromatic heterocycle. The nitrogen atom (pKa of protonated pyridine is ~5.2) will be protonated under acidic conditions. This protonation can activate the ring system, making it more electron-deficient and potentially susceptible to nucleophilic attack or other degradation pathways.

  • Pyrrolidine Moiety: A saturated cyclic secondary amine. This nitrogen is significantly more basic (pKa of protonated pyrrolidine is ~11.3) than the pyridine nitrogen and will readily protonate even under mildly acidic conditions.[1] While the ring itself is generally stable, extreme conditions can promote ring-opening.

  • Primary Methanamine Group: A primary alkylamine attached to the pyridine ring via a methylene bridge. This benzylic amine is also a primary basic center (pKa of protonated benzylamine is ~9.3).[2] Its proximity to the pyridine ring influences its reactivity.

The presence of multiple basic centers means the compound's charge and reactivity will be highly dependent on the pH of the solution.

cluster_protonation Protonation Sites of this compound Molecule Compound (Free Base) Protonated_Pyrrolidine N-Pyrrolidinyl Protonated (Most Basic) Molecule->Protonated_Pyrrolidine Mild Acid (pKa ~11.3) Protonated_Amine N-Methanamine Protonated Protonated_Pyrrolidine->Protonated_Amine Acid (pKa ~9.3) Protonated_Pyridine N-Pyridinyl Protonated (Least Basic) Protonated_Amine->Protonated_Pyridine Stronger Acid (pKa ~5.2) Fully_Protonated Fully Protonated Species (Strong Acid) Protonated_Pyridine->Fully_Protonated

Caption: Predicted protonation sequence based on estimated pKa values.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading rapidly in an acidic mobile phase (pH < 3) during HPLC analysis. What is happening?

A1: Under strongly acidic conditions, all three nitrogen atoms in the molecule will be protonated. The protonation of the pyridine ring nitrogen makes the aromatic system significantly more electron-deficient. This heightened electrophilicity increases its susceptibility to nucleophilic attack by water, which is present in your mobile phase. This can initiate a cascade of degradation reactions, potentially leading to hydroxylated pyridine derivatives or even ring-opening products. Studies on other pyridine derivatives have shown they are often labile in acidic media.[3]

Q2: What are the most likely degradation products under forced acidic hydrolysis (e.g., 0.1 M HCl at 60°C)?

A2: Based on the structure, several degradation pathways are plausible under forced acidic conditions:

  • Hydroxylation of the Pyridine Ring: Nucleophilic attack by water on the activated (protonated) pyridine ring could lead to the formation of hydroxypyridine derivatives. This is a common degradation pathway for pyridines.[4][5]

  • Pyrrolidine Ring Opening: Although less common, harsh acidic conditions combined with heat can potentially lead to the hydrolysis of the C-N bond within the pyrrolidine ring, resulting in a linear amino alcohol derivative attached to the pyridine ring.

  • Side-Chain Reactions: While the primary amine is relatively stable, prolonged exposure to harsh conditions could lead to unforeseen reactions. However, the primary points of instability are the heterocyclic rings.

Identifying these products definitively requires analytical techniques like LC-MS to determine the mass of the degradants and propose their structures.

Q3: I am conducting a basic hydrolysis study (0.1 M NaOH) and see very little to no degradation, even with heating. Is this expected?

A3: This finding is not unexpected. In basic conditions, the amine functional groups are in their free base, nucleophilic form. The pyridine ring is electron-rich and thus relatively resistant to nucleophilic attack by hydroxide ions. While some related heterocyclic compounds show extreme instability in alkaline media, many aminopyridines are more robust under basic stress compared to acidic stress.[3] If no degradation is observed, the International Council for Harmonisation (ICH) guidelines for forced degradation studies suggest employing more aggressive conditions.[6]

Troubleshooting:

  • Increase Temperature: Carefully increase the temperature (e.g., to 80°C) while monitoring the reaction.

  • Increase Base Concentration: Use a higher concentration of NaOH (e.g., 1.0 M).

  • Extend Duration: Increase the incubation time, taking samples at regular intervals (e.g., 12, 24, 48 hours).

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound to ensure that your analytical method is truly stability-indicating.[7]

Q4: Could the pyrrolidine ring be a point of instability?

A4: The saturated pyrrolidine ring is generally a stable moiety. It is a cyclic secondary amine and behaves as such.[1] However, there are precedents for the ring-opening of related five-membered nitrogen heterocycles like N-methyl-2-pyrrolidone (NMP) under either acidic or alkaline conditions, especially with heat. Therefore, while it is not the most probable initial site of degradation compared to the activated pyridine ring under acidic stress, it should be considered a potential point of instability under harsh, prolonged stress conditions (both acidic and basic).

Troubleshooting Guide: Common Analytical Issues

This table addresses common issues encountered during the stability assessment of this compound.

Symptom / Observation Potential Cause Recommended Action & Rationale
Complete loss of parent peak in acid stress sample. Conditions are too harsh. The molecule is likely highly susceptible to acid-catalyzed degradation.Action: Reduce the stress level. Start with milder conditions (e.g., 0.01 M HCl at room temperature) and gradually increase severity. Rationale: The goal is to achieve partial (5-20%) degradation, not complete destruction, to identify primary degradation products.[7]
No degradation observed under any basic stress condition. Compound is highly stable to base hydrolysis. The conditions may be insufficient to induce degradation.Action: Employ more forcing conditions as outlined in A3 (higher temperature, higher base concentration, longer time). Rationale: A stability-indicating method must be validated against potential degradants. If none can be formed via hydrolysis, this should be documented.
Appearance of multiple small peaks in all samples, including T=0. Impurity in the starting material or interaction with the matrix. These are likely not degradation products from the stability study itself.Action: Analyze the starting material (API) alone. Prepare a "mock" sample with the formulation matrix without the API to identify any excipient-related peaks. Rationale: It is critical to distinguish between true degradants and pre-existing impurities or matrix interferences.
Poor peak shape (tailing) for the parent compound. Secondary interactions with the HPLC column. The basic amine groups can interact with residual silanols on silica-based C18 columns.Action: Use a mobile phase with a competitive amine (e.g., 0.1% triethylamine) or use a column specifically designed for basic compounds (e.g., an "end-capped" or hybrid particle column). Ensure the mobile phase pH is at least 2 units away from the analyte's pKa for good peak shape.

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies, consistent with industry practices.[6][7]

Protocol 1: Forced Acidic Hydrolysis
  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Transfer the solution to a sealed, inert vial.

    • Place the vial in a controlled environment (e.g., a water bath or oven) at 60°C.

  • Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 6, 12, and 24 hours).

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop further degradation. Dilute with mobile phase to the target analytical concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.

cluster_workflow Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Mix with Acid/Base (e.g., 0.1 M HCl) A->B C Incubate at Stress Temp (e.g., 60°C) B->C D Sample at Time Points (0, 2, 6, 12, 24h) C->D E Quench Reaction (Neutralize) D->E F Analyze by HPLC-UV/MS E->F G Evaluate Data (% Degradation, Mass Balance) F->G

Caption: A typical workflow for a forced degradation study.

Protocol 2: Forced Basic Hydrolysis
  • Preparation: Prepare a stock solution as described in Protocol 1.

  • Stress Conditions:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Transfer the solution to a sealed, inert vial.

    • Place the vial in a controlled environment at 60°C.

  • Time Points: Withdraw aliquots at initial (T=0) and subsequent time points.

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of a suitable acid (e.g., 0.1 M HCl). Dilute with mobile phase.

  • Analysis: Analyze the samples using the same HPLC method as for the acidic study.

References

Technical Support Center: Strategies to Enhance the Solubility of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and practical solutions for overcoming the common yet significant challenge of poor aqueous solubility in pyrrolidine-containing compounds. The pyrrolidine ring, a valuable scaffold in medicinal chemistry, can, depending on its substitution, contribute to physicochemical properties that limit solubility and, consequently, bioavailability.[1] This guide is designed to be a practical, field-proven resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrrolidine-containing compounds exhibit poor aqueous solubility?

The solubility of a compound is a complex interplay of its molecular structure and the solvent. For pyrrolidine derivatives, several factors can contribute to low aqueous solubility:

  • Lipophilicity: The saturated hydrocarbon nature of the pyrrolidine ring itself can increase the lipophilicity (logP) of a molecule, favoring partitioning into non-polar environments over aqueous media.[1]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and van der Waals interactions between pyrrolidine rings and their substituents, can lead to a highly stable crystal lattice. A significant amount of energy is then required for solvent molecules to break this lattice and solvate the individual molecules.

  • Molecular Weight and Shape: As with many drug candidates, an increase in molecular weight and complexity can negatively impact solubility. The three-dimensional structure of substituted pyrrolidines can also influence how effectively water molecules can surround and solvate the compound.[1]

Q2: What are the primary strategies I should consider for improving the solubility of my compound?

A tiered approach is often the most efficient. It's recommended to start with simpler methods before progressing to more complex formulation strategies. The main categories of solubility enhancement techniques include:

  • Chemical Modifications: Altering the molecule itself to introduce more favorable physicochemical properties. This includes pH adjustment, salt formation, and the creation of prodrugs.[2][3]

  • Physical Modifications: Changing the solid-state properties of the drug. Key methods are particle size reduction (micronization, nanosuspension) and altering the crystal structure (amorphous forms, co-crystals).[2][3]

  • Formulation-Based Approaches: Utilizing excipients to improve solubility. This is a broad category that includes the use of co-solvents, surfactants, complexation with cyclodextrins, and the development of solid dispersions or lipid-based formulations.[4][5]

Below is a decision-making workflow to guide your strategy selection.

Solubility Enhancement Workflow Start Poorly Soluble Pyrrolidine Compound Ionizable Is the compound ionizable? Start->Ionizable pH_Salt pH Adjustment & Salt Formation Ionizable->pH_Salt Yes Prodrug Prodrug Approach Ionizable->Prodrug No Formulation Formulation Strategies pH_Salt->Formulation Unsuccessful Success Solubility Improved pH_Salt->Success Successful Prodrug->Formulation Physical Physical Modification Formulation->Physical Reassess Reassess Strategy Formulation->Reassess Unsuccessful Physical->Success Successful Physical->Reassess Unsuccessful

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: My pyrrolidine compound is a weak base, but simple pH adjustment isn't providing sufficient solubility.

This is a common scenario. While the basic nitrogen of the pyrrolidine ring allows for protonation and increased solubility in acidic conditions, other factors might be limiting this effect.[6][7][8]

Potential Causes & Solutions:

  • Insufficient pKa Difference: The pH of the solution may not be low enough relative to the pKa of the pyrrolidine nitrogen to achieve complete ionization.

    • Troubleshooting: Determine the pKa of your compound. The rule of thumb is to adjust the pH to at least two units below the pKa for a basic compound to ensure >99% ionization.[9]

  • Common Ion Effect: If your acidic buffer contains an ion that can form a less soluble salt with your protonated compound, it can suppress solubility.

    • Troubleshooting: Try a different buffer system with a non-interacting counter-ion.

  • High Lipophilicity of the Salt Form: Even in its ionized (salt) form, if the molecule has large, lipophilic regions, its aqueous solubility may still be limited.

    • Next Step: Salt Formation. Instead of relying on in-situ salt formation via pH adjustment, isolating a stable, crystalline salt of your compound can be a robust strategy. Approximately 50% of drugs on the market are administered as salts to improve properties like solubility and stability.[10][11][12]

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, hydrobromide, mesylate, tosylate, succinate, tartrate).[13]

  • Stoichiometry: Attempt to form salts at different stoichiometric ratios (e.g., 1:1, 1:2) of your compound to the selected acid.

  • Solvent System: Screen various solvents (e.g., ethanol, isopropanol, acetone, water) and solvent/anti-solvent combinations for crystallization.

  • Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.

  • Solubility Assessment: Measure the aqueous solubility of each salt form using the shake-flask method.[14]

Salt FormCounter-ionAqueous Solubility (mg/mL) at 25°C
Free Base-0.05
HydrochlorideHCl5.2
MesylateCH₃SO₃H12.8
TartrateC₄H₆O₆8.5
This table presents illustrative data and will vary for each compound.
Issue 2: My compound is non-ionizable, or salt formation did not yield a sufficiently soluble form. What's next?

For neutral compounds or when salt formation is ineffective, formulation-based approaches are the next logical step.

Recommended Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous environment.[3][15]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG) 400, and N-methyl-2-pyrrolidone (NMP).[16][17] NMP, being structurally related to your compound class, can be particularly effective, acting as both a cosolvent and a complexing agent.[16] Studies have shown that a 20% v/v NMP solution can enhance drug solubility by as much as 800-fold compared to water.[16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate your poorly soluble pyrrolidine compound, forming an inclusion complex that is water-soluble.[18][19][20]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles over native β-cyclodextrin.[17]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibration: Add an excess amount of your pyrrolidine compound to each solution. Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[14]

  • Sampling & Analysis: Filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate, typically by HPLC-UV.

  • Data Plotting: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the stability constant of the complex.

Phase_Solubility_Diagram Phase Solubility Diagram x_axis x_end x_axis->x_end y_axis y_end y_axis->y_end xlabel [Cyclodextrin] (mM) ylabel [Drug] (mM) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 type_A Type AL Diagram: Linear increase in solubility indicates 1:1 complex formation. Prodrug_Activation Prodrug Low-Solubility Pyrrolidine Drug + Solubilizing Promoiety (e.g., Phosphate) Activation In Vivo Cleavage (e.g., by Phosphatases) Prodrug->Activation ActiveDrug Active Pyrrolidine Drug (Released at site of action) Activation->ActiveDrug Promoiety Inert Promoiety (Excreted) Activation->Promoiety

References

Technical Support Center: Mitigating hERG Inhibition in Drug Candidates with a Pyrrolidinyl-Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for mitigating hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition in drug candidates featuring a pyrrolidinyl-pyridine scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to navigate this common drug development hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding hERG inhibition and the challenges posed by the pyrrolidinyl-pyridine scaffold.

Q1: Why is hERG inhibition a major concern in drug development?

A1: Inhibition of the hERG potassium channel is a significant concern because it can delay the repolarization of the cardiac action potential.[1][2][3] This delay can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome (LQTS).[1][4] LQTS increases the risk of developing life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[5][6] Due to this safety liability, many promising drug candidates have been terminated during preclinical or clinical development, and some approved drugs have been withdrawn from the market.[1][4][5] Regulatory agencies like the FDA and EMA strongly recommend early assessment of hERG liability for all new chemical entities.[6][7]

Q2: What makes the pyrrolidinyl-pyridine scaffold prone to hERG inhibition?

A2: The pyrrolidinyl-pyridine scaffold often contains key pharmacophoric features that are recognized by the hERG channel's binding site.[8][9][10] A common hERG pharmacophore includes a basic nitrogen atom, which can become protonated at physiological pH, flanked by hydrophobic and/or aromatic groups.[9][10][11] The pyrrolidine and pyridine rings can fulfill these roles. The basic nitrogen of the pyrrolidine or a basic substituent on the pyridine can interact with key residues in the inner cavity of the hERG channel pore, such as Y652 and F656, through cation-π or hydrophobic interactions.[1][12] The overall lipophilicity of the molecule also plays a crucial role in its propensity to access the binding site within the transmembrane domain of the channel.[8]

Q3: What are the initial steps to assess the hERG liability of my compounds?

A3: A tiered approach is recommended.

  • In Silico Modeling: Begin with computational models to predict the hERG inhibition potential of your compounds.[13][14][15] These models can include 2D/3D quantitative structure-activity relationship (QSAR) models, pharmacophore models, and machine learning-based classifiers.[13][15][16][17] This is a rapid and cost-effective way to flag potentially problematic compounds early on.

  • Preliminary In Vitro Screening: For compounds that are not flagged or where in silico models are inconclusive, a high-throughput in vitro assay is the next step.[18] Options include radioligand binding assays, fluorescence-based assays (e.g., thallium flux), or automated patch clamp electrophysiology.[19][20][21] These assays provide an initial IC50 value, which is the concentration of the compound that inhibits 50% of the hERG channel activity.

Q4: What is considered an acceptable safety margin for hERG inhibition?

A4: The acceptable safety margin is the fold-difference between the hERG IC50 value and the maximum free therapeutic plasma concentration (Cmax). A larger margin indicates a lower risk of clinical cardiotoxicity. While there is no universal value, a safety margin of at least 30-fold is often considered a minimum requirement, with a 100-fold margin being more conservative, especially in the absence of other comprehensive cardiac risk assessments.[22]

Part 2: Troubleshooting and Mitigation Strategies

This section provides detailed guidance on addressing hERG inhibition when it is detected in your pyrrolidinyl-pyridine series.

Issue 1: My lead compound shows significant hERG inhibition (IC50 < 1 µM). How can I modify the structure to reduce this liability?

This is a common challenge. The key is to disrupt the interactions with the hERG channel's binding pocket without compromising the desired activity at your primary target.

Underlying Cause: High-affinity binding to the hERG channel is often driven by a combination of a basic nitrogen center and high lipophilicity.[8]

Troubleshooting Strategies:

  • Reduce Basicity (pKa modulation): The basicity of the pyrrolidine nitrogen is often a primary driver of hERG binding.

    • Introduce Electron-Withdrawing Groups: Placing electronegative atoms or groups (e.g., fluorine, hydroxyl, or replacing the piperidine with a morpholine or piperazine) near the basic nitrogen can lower its pKa through inductive effects.[8]

    • Convert to a Non-Basic Amine: If the basicity is not essential for on-target activity, consider converting the aliphatic amine to an amide, sulfonamide, or aniline.[8]

    • Case Study - Ziritaxestat: In the development of the autotaxin inhibitor Ziritaxestat, replacing a piperidine ring with a piperazine lowered the pKa by two orders of magnitude and effectively resolved the hERG issue.[8][23]

  • Decrease Lipophilicity: High lipophilicity can increase the concentration of the compound in the cell membrane, facilitating access to the hERG channel.

    • Incorporate Polar Functional Groups: Adding polar groups like hydroxyls, amides, or sulfones can reduce the overall lipophilicity (logP/logD).[24]

    • Replace Lipophilic Moieties: Swapping a lipophilic aromatic ring (e.g., phenyl) with a more polar heteroaromatic ring (e.g., pyridine) can be effective.[10]

    • Case Study - JNT-517: For this SLC6A19 inhibitor, replacing a pyridazine ring with a more polar urea group reduced the cLogP and mitigated hERG activity.[8][23]

  • Introduce Steric Hindrance: Modifying the scaffold to create steric clashes with key residues in the hERG binding pocket can disrupt binding.

    • This is often less predictable but can be explored through iterative chemical synthesis and testing. Small structural changes can sometimes lead to significant reductions in hERG affinity.[8]

  • Create a Zwitterion: If the basic amine is crucial for on-target activity, introducing an acidic group (e.g., a carboxylic acid) elsewhere in the molecule can create a zwitterion.[8] This can reduce lipophilicity and hERG inhibition, although it may impact cell permeability.[8][25]

Table 1: Example Structure-Activity Relationships for hERG Mitigation

Modification Rationale Expected Impact on hERG IC50 Potential Liabilities
Replace pyrrolidine with morpholineReduce basicity of the nitrogenIncreaseMay alter on-target activity
Add a hydroxyl group to the scaffoldDecrease lipophilicityIncreaseCould introduce a metabolic soft spot
Replace a phenyl ring with a pyridine ringDecrease lipophilicity, introduce polarityIncreaseMay affect on-target potency or selectivity
Introduce a carboxylic acidForm a zwitterion, reduce lipophilicitySignificant IncreaseMay decrease cell permeability
Issue 2: My in silico predictions and in vitro results for hERG inhibition are discordant. Which should I trust?

This is a frequent scenario, and understanding the limitations of each method is crucial.

Underlying Cause: In silico models are predictive tools based on existing datasets and may not accurately capture the nuances of novel chemical space.[15][16] In vitro assays, while more definitive, can have their own sources of variability.

Troubleshooting Workflow:

  • Evaluate the In Silico Model's Applicability Domain: Assess whether your chemical scaffold is well-represented in the training set of the model you used.[14] If your scaffold is novel, the prediction may be less reliable.

  • Confirm In Vitro Results with an Orthogonal Assay: If you initially used a fluorescence-based assay, consider confirming the results with an automated patch clamp assay, which is considered a more direct and higher-fidelity measurement of channel function.[19][26][27]

  • Manual Patch Clamp Electrophysiology: For critical compounds, manual patch clamp is the gold standard for characterizing hERG inhibition.[21] It provides detailed information on the mechanism of block (e.g., open-channel vs. closed-channel block) and can help resolve discrepancies.

dot

cluster_0 Troubleshooting Discordant hERG Data InSilico In Silico Prediction Discordant Discordant Results InSilico->Discordant InVitro Initial In Vitro Screen (e.g., Thallium Flux) InVitro->Discordant EvaluateModel Evaluate Model's Applicability Domain Discordant->EvaluateModel Is scaffold novel? OrthogonalAssay Confirm with Orthogonal Assay (e.g., Automated Patch Clamp) Discordant->OrthogonalAssay Is compound critical? EvaluateModel->OrthogonalAssay GoldStandard Definitive Test: Manual Patch Clamp OrthogonalAssay->GoldStandard If still uncertain Decision Decision on Compound Progression OrthogonalAssay->Decision GoldStandard->Decision

Caption: Workflow for resolving discordant in silico and in vitro hERG results.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment in assessing hERG liability.

Protocol: Automated Patch Clamp Electrophysiology for hERG IC50 Determination

This protocol is adapted for automated patch clamp systems like the QPatch or SyncroPatch.[26][27]

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current and calculate its IC50 value.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.

  • Appropriate cell culture medium and reagents.

  • Extracellular and intracellular solutions for patch clamp recording.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., E-4031, a known hERG inhibitor).[26]

  • Negative control (vehicle, e.g., 0.1% DMSO in extracellular solution).

Methodology:

  • Cell Preparation:

    • Culture the hERG-expressing cells according to standard protocols.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for your automated patch clamp system.

  • System Setup:

    • Prime the microfluidic chips of the automated patch clamp system with the appropriate extracellular and intracellular solutions.

    • Load the cell suspension into the system.

  • Cell Sealing and Whole-Cell Configuration:

    • The system will automatically position cells over the apertures in the microfluidic chip.

    • A giga-seal (>1 GΩ) is formed between the cell membrane and the substrate.

    • The membrane patch under the aperture is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Baseline Current Recording:

    • Apply a voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the peak tail current.

    • Perfuse the cells with the extracellular solution (or vehicle control) to establish a stable baseline current for several minutes.

  • Compound Application:

    • Prepare a series of dilutions of the test compound in the extracellular solution. A typical concentration range might be 0.01, 0.1, 1, 10, and 30 µM.

    • Apply the compound concentrations sequentially, from lowest to highest, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes of exposure).

  • Data Acquisition:

    • Continuously record the hERG current throughout the experiment. The peak tail current is the primary parameter of interest for quantifying inhibition.

  • Data Analysis:

    • For each compound concentration, calculate the percentage of inhibition of the peak tail current relative to the baseline (vehicle) current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

cluster_1 Automated Patch Clamp Workflow Start Start CellPrep Cell Preparation Start->CellPrep SystemSetup System Setup CellPrep->SystemSetup Sealing Giga-seal & Whole-cell SystemSetup->Sealing Baseline Record Baseline Current Sealing->Baseline CompoundApp Apply Compound (Cumulative Doses) Baseline->CompoundApp DataAcq Data Acquisition CompoundApp->DataAcq Analysis Data Analysis (IC50 Calculation) DataAcq->Analysis End End Analysis->End

Caption: High-level workflow for automated patch clamp hERG assay.

References

Technical Support Center: Scale-up Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the scale-up synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process starting from 2-chloronicotinonitrile. The first step is a nucleophilic aromatic substitution with pyrrolidine, followed by the reduction of the nitrile group to a primary amine.

Synthetic_Pathway 2-Chloronicotinonitrile 2-Chloronicotinonitrile 2-(Pyrrolidin-1-yl)nicotinonitrile 2-(Pyrrolidin-1-yl)nicotinonitrile 2-Chloronicotinonitrile->2-(Pyrrolidin-1-yl)nicotinonitrile Pyrrolidine, Base This compound This compound 2-(Pyrrolidin-1-yl)nicotinonitrile->this compound Reduction (e.g., H2, Raney Ni)

Caption: General synthetic route to the target compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step

You are observing a lower than expected yield for the formation of 2-(Pyrrolidin-1-yl)nicotinonitrile from 2-chloronicotinonitrile and pyrrolidine.

Potential Causes & Solutions:

  • Inadequate Base: The reaction requires a base to neutralize the HCl generated. Insufficient base can lead to the protonation of pyrrolidine, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used. For scale-up, using a solid base like potassium carbonate can simplify workup.

  • Reaction Temperature: While the reaction proceeds at room temperature, larger scales may require gentle heating to ensure a reasonable reaction time. However, excessive heat can lead to side reactions.

    • Solution: Monitor the reaction progress by TLC or LC-MS. A moderate temperature of 40-60 °C is often a good starting point for optimization on a larger scale.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of reagents.

    • Solution: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective. For easier removal during workup, consider acetonitrile or THF. Ensure the chosen solvent can dissolve all reactants at the reaction temperature.

  • Purity of Starting Materials: Impurities in 2-chloronicotinonitrile or pyrrolidine can interfere with the reaction.

    • Solution: Use starting materials of high purity. 2-Chloronicotinonitrile can be synthesized from nicotinamide.[1]

Problem 2: Incomplete Nitrile Reduction or Formation of Side Products

During the reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile, you are observing incomplete conversion or the formation of secondary and tertiary amine byproducts.

Potential Causes & Solutions:

  • Catalyst Activity and Loading: The activity of the hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon) is crucial. Deactivated or insufficient catalyst will lead to incomplete reduction.[2]

    • Solution: Use a fresh, high-activity catalyst. For Raney Nickel, ensure it is properly washed and handled under an inert atmosphere. The catalyst loading may need to be optimized for the larger scale, typically ranging from 5-10 mol%.

  • Hydrogen Pressure and Temperature: These parameters are critical for efficient hydrogenation.

    • Solution: A hydrogen pressure of 50-100 psi is generally effective. The reaction is often exothermic, so careful temperature control is necessary. A temperature range of 25-50 °C is a good starting point. Higher temperatures can promote the formation of secondary and tertiary amines.[2]

  • Solvent and Additives: The solvent can influence the catalyst's activity and the reaction pathway. The presence of ammonia can help suppress the formation of secondary and tertiary amines.

    • Solution: Ethanolic ammonia or methanolic ammonia are excellent solvent choices. The ammonia competes with the product amine for reaction with the intermediate imine, thus favoring the formation of the primary amine.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion.

    • Solution: Monitor the reaction by TLC, GC, or LC-MS until the starting material is no longer detected.

Problem 3: Difficult Purification of the Final Product

You are experiencing challenges in isolating pure this compound, such as the presence of residual catalyst or colored impurities.

Potential Causes & Solutions:

  • Catalyst Removal: Fine catalyst particles can be difficult to remove by simple filtration.

    • Solution: Filter the reaction mixture through a pad of Celite® or a similar filter aid. Ensure the Celite pad is thoroughly washed with the reaction solvent to recover all the product.

  • Workup Procedure: An improper workup can lead to emulsions or the retention of impurities.

    • Solution: After catalyst removal, concentrate the filtrate. The residue can be dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with brine to remove water-soluble impurities.

  • Purification Method: For high purity, column chromatography may be necessary, but this can be challenging on a large scale.

    • Solution: Consider crystallization of the product as a salt (e.g., hydrochloride or dihydrochloride) for efficient purification.[3] This often provides a crystalline solid that is easier to handle and has improved stability. Alternatively, distillation under reduced pressure may be an option if the product is thermally stable.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2-chloronicotinonitrile at scale?

A1: A widely used method for the synthesis of 2-chloronicotinonitrile involves the dehydration of 2-chloronicotinamide.[4] Another common approach is the reaction of nicotinamide with phosphorus pentachloride and phosphorus oxychloride.[1] Careful control of the reaction temperature is crucial in the latter method to avoid exothermic runaway and the formation of dark-colored byproducts.[1]

Q2: What are the key safety considerations when performing a large-scale nitrile reduction?

A2: Large-scale nitrile reductions, especially with metal hydrides like LiAlH₄ or AlH₃, can be hazardous and require careful planning.[5][6][7] Catalytic hydrogenation with Raney Nickel is also a high-energy reaction.

  • Hydrogenation: Ensure the reactor is properly rated for the intended pressure and temperature. Use an inert atmosphere (e.g., nitrogen or argon) during catalyst handling and reaction setup. Raney Nickel is pyrophoric and must be handled with care.

  • Metal Hydrides: Reductions with aluminum-based hydrides can be highly exothermic and may react violently with certain functional groups.[6] A proper quenching procedure is critical.

  • General Safety: Always conduct large-scale reactions in a well-ventilated area or a walk-in fume hood. Have appropriate personal protective equipment (PPE) and emergency quenching materials readily available.

Q3: Raney Nickel vs. Palladium on Carbon for the nitrile reduction step - which is better for scale-up?

A3: Both catalysts are effective for nitrile reduction.[2][8]

  • Raney Nickel: It is often more cost-effective for large-scale production. It is highly active but can be pyrophoric. It is a good choice when dehalogenation of other parts of the molecule is a concern.[9]

  • Palladium on Carbon (Pd/C): Pd/C is generally less pyrophoric and easier to handle. However, it can be more expensive and may cause dehalogenation if other halogen atoms are present in the molecule. The choice often depends on cost, safety infrastructure, and the specific functional groups present in the molecule.

Q4: How can I monitor the progress of the reactions effectively during scale-up?

A4: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of starting materials and the formation of products and byproducts. They are highly recommended for scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion by taking a small aliquot from the reaction mixture.

Q5: What are the typical workup and isolation procedures for the final product on a larger scale?

A5: A typical scale-up workup and isolation procedure would be as follows:

Workup_Procedure cluster_0 Reaction Completion cluster_1 Catalyst Removal cluster_2 Solvent Removal & Extraction cluster_3 Purification Reaction_Mixture Reaction Mixture (Product, Solvent, Catalyst) Filtration Filter through Celite® Reaction_Mixture->Filtration Washing Wash Celite® pad with solvent Filtration->Washing Concentration Concentrate the filtrate Washing->Concentration Extraction Dissolve in organic solvent and wash with brine Concentration->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Purification_Method Purification (e.g., Crystallization as salt, Distillation) Drying->Purification_Method

Caption: A typical workup and purification workflow.

IV. Data Summary

Table 1: Recommended Reaction Parameters for Scale-up

ParameterStep 1: Nucleophilic SubstitutionStep 2: Nitrile Reduction (Hydrogenation)
Solvent Acetonitrile, DMF, DMSOEthanolic ammonia, Methanolic ammonia
Temperature 40 - 60 °C25 - 50 °C
Pressure Atmospheric50 - 100 psi (H₂)
Catalyst N/ARaney Nickel or Pd/C (5-10 mol%)
Base K₂CO₃, Et₃N (≥1 equivalent)N/A
Monitoring TLC, LC-MSTLC, GC, LC-MS

V. References

  • Organic Syntheses Procedure: 2-chloronicotinonitrile. Available at: --INVALID-LINK--

  • Chemistry of Heterocyclic Compounds: THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: --INVALID-LINK--

  • ResearchGate: Highlights: Safety Blogs, Alane Reduction, Postlockdown Process Safety Concerns, and More. Available at: --INVALID-LINK--

  • ChemicalBook: 2-Chloronicotinamide synthesis. Available at: --INVALID-LINK--

  • ProQuest: The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Available at: --INVALID-LINK--

  • ACS Publications: Highlights: Safety Blogs, Alane Reduction, Postlockdown Process Safety Concerns, and More. Available at: --INVALID-LINK--

  • Organic Chemistry Portal: Nitro Reduction - Common Conditions. Available at: --INVALID-LINK--

  • View of THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: --INVALID-LINK--

  • ACS Publications: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Available at: --INVALID-LINK--

  • ResearchGate: Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Available at: --INVALID-LINK--

  • Catalytic Reduction of Nitriles. Available at: --INVALID-LINK--

  • ACS Publications: Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Available at: --INVALID-LINK--

  • Organic Chemistry Portal: Amine synthesis by nitrile reduction. Available at: --INVALID-LINK--

  • Chemguide: REDUCING NITRILES TO PRIMARY AMINES. Available at: --INVALID-LINK--

  • Wikipedia: Nitrile reduction. Available at: --INVALID-LINK--

  • The University of Dundee Research Portal: Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Available at: --INVALID-LINK--

  • AK Scientific: this compound dihydrochloride. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine: An Analysis of Key Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active agents. Its synthesis, therefore, is of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into two main strategies, dissecting their advantages and disadvantages with supporting experimental context.

Introduction: The Importance of Strategic Synthesis

The efficient construction of complex molecules like this compound hinges on the strategic selection of a synthetic route. Factors such as the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification are all critical considerations. This guide will focus on a retro-synthetic analysis that logically breaks down the target molecule into readily available precursors, leading us to the most plausible and widely applicable synthetic strategies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical disconnection of the target molecule reveals two primary synthetic pathways, both of which commence from commercially available pyridine derivatives. The key difference lies in the order of bond formation and functional group manipulation.

Retrosynthesis target This compound intermediate1 2-(Pyrrolidin-1-yl)nicotinonitrile target->intermediate1 C-N bond formation (Reduction of nitrile) intermediate2 2-Chloro-3-cyanopyridine intermediate1->intermediate2 C-N bond formation (Nucleophilic Aromatic Substitution) start1 3-Cyanopyridine intermediate2->start1 C-Cl bond formation (Chlorination)

Caption: Retrosynthetic analysis of this compound.

This analysis points towards a convergent synthesis starting from 3-cyanopyridine. The core of our comparative guide will, therefore, focus on the execution of this strategy, with a particular emphasis on the critical nitrile reduction step, for which several methods exist.

Route 1: The Step-wise Functionalization of a Pyridine Core

This is the most direct and commonly employed strategy for the synthesis of this compound. It involves a three-step sequence starting from 3-cyanopyridine: chlorination, nucleophilic aromatic substitution, and nitrile reduction.

Step 1: Synthesis of 2-Chloro-3-cyanopyridine

The initial step involves the introduction of a chlorine atom at the 2-position of the pyridine ring, activating it for subsequent nucleophilic attack. A common and effective method is the chlorination of 3-cyanopyridine N-oxide.

Protocol:

  • N-Oxidation of 3-Cyanopyridine: 3-Cyanopyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA), to form 3-cyanopyridine N-oxide.

  • Chlorination: The resulting N-oxide is then reacted with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation.[1] The reaction typically proceeds at elevated temperatures. Alternative, milder chlorinating agents like bis(trichloromethyl) carbonate (BTC) in the presence of an organic base can also be employed to circumvent the harsh conditions and problematic waste associated with POCl₃.[2]

Causality of Experimental Choices: The N-oxide is an essential intermediate as it activates the pyridine ring for electrophilic attack by the chlorinating agent at the 2- and 6-positions. The subsequent loss of the oxygen atom regenerates the aromatic pyridine ring.

Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

The chlorine atom at the 2-position of 2-chloro-3-cyanopyridine is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of the pyrrolidine moiety.

Protocol:

  • 2-Chloro-3-cyanopyridine is dissolved in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • An excess of pyrrolidine is added, which acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • The reaction mixture is typically heated to drive the substitution to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer to yield 2-(pyrrolidin-1-yl)nicotinonitrile.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic pyrrolidine attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored.[4]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Step 3: Reduction of the Nitrile Group - A Comparative Analysis

The final and most critical step is the reduction of the nitrile group of 2-(pyrrolidin-1-yl)nicotinonitrile to the primary amine. The choice of reducing agent can significantly impact the overall yield, purity, and scalability of the synthesis. We will compare three common methods.

Reduction MethodReagents and ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether), followed by an aqueous workup.[5][6]High reactivity, generally provides good yields.Highly reactive with water and protic solvents, requiring strictly anhydrous conditions. Can be hazardous on a large scale.
Catalytic Hydrogenation H₂ gas, Raney Nickel or Palladium on Carbon (Pd/C) catalyst, in a solvent like ethanol or methanol, often under pressure.[7]"Green" and scalable method. The catalyst can often be recovered and reused.Potential for over-reduction or side reactions. For halogenated substrates, dehalogenation can be a competing reaction.[8] Requires specialized high-pressure equipment.
Sodium Borohydride with Additives NaBH₄ in the presence of a transition metal salt like NiCl₂ or CoCl₂ in a protic solvent.[9]Milder and safer than LiAlH₄. Does not require specialized high-pressure equipment.May require careful optimization of reaction conditions. The in-situ generated catalyst can sometimes lead to batch-to-batch variability.

Experimental Protocols:

Method A: LiAlH₄ Reduction

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-(pyrrolidin-1-yl)nicotinonitrile in anhydrous THF is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Method B: Catalytic Hydrogenation

  • A solution of 2-(pyrrolidin-1-yl)nicotinonitrile in ethanol is charged into a high-pressure reactor containing a catalytic amount of Raney Nickel or Pd/C.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at a specified temperature until the uptake of hydrogen ceases.

  • The reactor is depressurized, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified.

Method C: NaBH₄ with NiCl₂

  • To a solution of 2-(pyrrolidin-1-yl)nicotinonitrile and NiCl₂·6H₂O in methanol at 0 °C, NaBH₄ is added portion-wise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated to give the crude product, which is purified by chromatography.

Comparative Discussion:

For laboratory-scale synthesis, LiAlH₄ reduction is often the method of choice due to its high reactivity and generally good yields. However, its pyrophoric nature and the need for stringent anhydrous conditions pose safety and handling challenges, especially for larger-scale production.

Catalytic hydrogenation is a more environmentally friendly and scalable alternative. The primary concern is the potential for side reactions, although for the specific substrate , which lacks easily reducible groups other than the nitrile, this is less of an issue. The requirement for specialized high-pressure equipment can be a limiting factor for some laboratories.

The NaBH₄/NiCl₂ system offers a good compromise between reactivity and safety. It is a more convenient method than catalytic hydrogenation as it does not require high pressures. However, the reaction may need careful optimization to achieve high yields and can sometimes be less clean than the other two methods.

Route 2: Convergent Synthesis via Pyridine Ring Formation

One potential, though not extensively documented for this specific target, approach could involve a multi-component reaction. For instance, a reaction between an enamine derived from pyrrolidine, a 1,3-dicarbonyl compound, and a malononitrile derivative could, in principle, lead to a highly substituted pyridine ring.[10][11]

General Concept:

MCR cluster_reactants Acyclic Precursors enamine Enamine (from Pyrrolidine) product This compound (or a close precursor) enamine->product dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product malononitrile Malononitrile Derivative malononitrile->product

Caption: Conceptual multi-component reaction for pyridine synthesis.

Challenges and Considerations:

While multi-component reactions offer the advantage of building molecular complexity in a single step, they often suffer from issues with regioselectivity and may require extensive optimization to achieve good yields of the desired product. For the synthesis of this compound, the step-wise functionalization of a pre-existing pyridine ring (Route 1) is generally a more reliable and predictable strategy.

Conclusion and Recommendations

For the synthesis of this compound, the three-step sequence involving chlorination of 3-cyanopyridine N-oxide, nucleophilic aromatic substitution with pyrrolidine, and subsequent nitrile reduction stands out as the most practical and efficient route.

The choice of the nitrile reduction method will largely depend on the scale of the synthesis and the available equipment.

  • For small-scale laboratory synthesis , LiAlH₄ offers a reliable and high-yielding option, provided appropriate safety precautions are taken.

  • For larger-scale production , catalytic hydrogenation is the preferred method due to its scalability, cost-effectiveness, and greener profile.

  • The NaBH₄/NiCl₂ system serves as a convenient and safer alternative for laboratories not equipped for high-pressure reactions.

Further optimization of reaction conditions for each step, particularly the nitrile reduction, can lead to improved yields and purity of the final product. It is recommended that researchers carefully evaluate the safety, cost, and scalability of each method in the context of their specific needs.

References

The (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Scaffold: A Comparative Guide to Structure-Activity Relationships for Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in CNS Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — represents a cornerstone of efficient drug discovery. The (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine core is one such scaffold that has garnered significant attention, particularly for its potent modulation of G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This guide provides an in-depth comparison of analogs derived from this scaffold, with a primary focus on their structure-activity relationships (SAR) as antagonists of the histamine H3 receptor (H3R), a key target for treating a range of neurological and cognitive disorders.

The histamine H3 receptor is predominantly expressed in the CNS and acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[1] Antagonism of the H3R enhances the release of these neurotransmitters, leading to pro-cognitive, wake-promoting, and other therapeutic effects.[1] Consequently, H3R antagonists are actively being investigated for conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1] The this compound scaffold provides a versatile, non-imidazole framework for developing potent and selective H3R antagonists, moving away from early imidazole-based compounds that were often hampered by off-target effects and poor pharmacokinetic properties.

This guide will dissect the SAR of this chemical series, comparing the impact of structural modifications on binding affinity and functional activity. We will delve into the critical experimental workflows used to characterize these compounds and provide detailed protocols to enable researchers to rigorously evaluate their own analogs. By synthesizing data from multiple studies on related pyrrolidine-containing antagonists, we aim to provide a comprehensive and objective resource for researchers, scientists, and drug development professionals in the field.

Core Scaffold and Key Modification Points

The foundational structure of this compound offers three primary regions for chemical modification to explore the SAR and optimize for potency, selectivity, and drug-like properties. These regions are critical for interaction with the H3 receptor binding pocket.

Caption: Core scaffold and key regions for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize SAR data from various studies on pyrrolidine-containing H3R antagonists. While a single comprehensive study on the exact title scaffold is not available, the trends observed across multiple, structurally related series provide valuable insights for designing novel analogs.

Region A: The Pyrrolidine Ring - The Basic Amine "Warhead"

The basic nitrogen of the pyrrolidine ring is a critical pharmacophoric element, forming a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the histamine H3 receptor.

  • Substitution on the Pyrrolidine Ring: Small alkyl substitutions, such as a methyl group at the 2-position, are generally well-tolerated and can influence potency and stereoselectivity.[2] For instance, in related series, the (R)-2-methylpyrrolidine moiety has often been found to confer higher affinity than the (S)-enantiomer or the unsubstituted pyrrolidine.[2][3] This suggests that the pocket accommodating this part of the molecule is sterically constrained and that the stereochemistry of the substituent is crucial for optimal interaction.

  • Ring Size and Conformation: Replacement of the pyrrolidine with other cyclic amines like piperidine is a common strategy in H3R antagonist design.[4] The choice of the ring system can impact the pKa of the basic nitrogen and the conformational presentation of the rest of the molecule, thereby influencing binding affinity.

Region B: The Pyridine Core - The Central Scaffold

The 2-substituted pyridine core serves as a rigid scaffold to correctly orient the pyrrolidine "warhead" and the side chain for optimal receptor engagement.

  • Isosteric Replacements: The pyridine ring can be replaced with other aromatic or heteroaromatic systems. For example, pyridazinone and pyrimidine cores have been successfully employed in potent H3R antagonists.[5][6] These modifications can fine-tune electronic properties, metabolic stability, and potential off-target activities.

  • Substitution on the Pyridine Ring: Substitution on the pyridine ring itself can modulate the electronic nature and steric profile of the molecule. However, this has been less explored in the literature for this specific scaffold compared to modifications in Regions A and C.

Region C: The Methanamine Linker and Beyond - Probing the "Arbitrary" Region

The methanamine linker and the groups attached to it extend into a more variable region of the H3R binding pocket. This region allows for significant structural diversity to enhance potency and tailor pharmacokinetic properties.

  • Linker Length and Composition: The length and nature of the linker are crucial. In many H3R antagonists, a 3- to 4-atom linker between the central aromatic core and a terminal lipophilic group is optimal. Often, this linker incorporates an ether or an amide functionality.

  • Terminal Group: A wide variety of lipophilic groups are tolerated at the end of the linker. These can range from simple alkyl or cycloalkyl groups to more complex aromatic or heteroaromatic systems. The nature of this group significantly impacts the overall lipophilicity (LogP) of the compound, which in turn affects its solubility, permeability, and brain penetration. For example, compounds with a terminal cyclobutyl group have shown promise as clinical candidates.[7]

Comparative Data of Representative Pyrrolidine-Containing H3R Antagonists

The following table presents biological data for a selection of pyrrolidine-containing H3R antagonists from the literature to illustrate the SAR trends discussed. It is important to note that these compounds are not all direct analogs of this compound but represent key structural motifs and their impact on H3R affinity.

Compound/Analog SeriesModification HighlighthH3R Ki (nM)Reference
(S)-2-((Pyrrolidin-1-yl)methyl)pyrrolidine derivativesCinnamic amide at the pyrrolidine nitrogen4.7[8]
Pyridone-phenoxypropyl-R-2-methylpyrrolidine analogsPyridone core, R-2-methylpyrrolidinePotent affinity[2][3]
Substituted Pyrrolidines (J&J)(2S,4R)-disubstituted pyrrolidineHigh affinity[7]
Pyrrolidin-3-yl-N-methylbenzamidesBenzamide attached to pyrrolidinePotent affinity[7]
Pitolisant (Wakix®)Clinical Benchmark (non-pyrrolidine)~1-5[4]
GSK189254Preclinical BenchmarkPotent affinity[1]

Experimental Protocols: Key Assays for Characterization

The rigorous evaluation of novel H3R antagonists relies on a standardized set of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Workflow for H3R Antagonist Characterization

H3R_Workflow cluster_primary Primary Assays cluster_secondary Secondary & Selectivity Assays Binding Radioligand Binding Assay (Determine Ki) Functional [35S]GTPγS Functional Assay (Determine IC50/Potency) Binding->Functional Confirm Functional Antagonism Selectivity Selectivity Panel (H1R, H2R, H4R, etc.) Functional->Selectivity Assess Off-Target Activity ADME In Vitro ADME (Microsomal Stability, Permeability) Selectivity->ADME Evaluate Drug-like Properties

Caption: Standard workflow for in vitro characterization of H3R antagonists.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the H3 receptor.

Objective: To quantify the affinity of a test compound for the human H3 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine (~80 Ci/mmol).

  • Non-specific binding control: Histamine (10 µM) or another potent H3R ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM histamine (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]-Nα-methylhistamine (final concentration ~1-2 nM).

    • 50 µL of cell membrane suspension (final concentration ~10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to inhibit agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to the H3 receptor. This assay can distinguish between antagonists and inverse agonists.

Objective: To determine the potency and efficacy of a test compound as a functional H3R antagonist or inverse agonist.

Materials:

  • Cell membranes from cells expressing the H3 receptor.

  • [35S]GTPγS (~1250 Ci/mmol).

  • H3R agonist: (R)-α-methylhistamine (RAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • GDP (Guanosine diphosphate), 10 µM final concentration.

  • GTPγS (unlabeled), 10 µM for non-specific binding.

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with the test compound at various concentrations for 15-30 minutes at 30°C in the assay buffer containing GDP.

  • Initiation of Reaction: Add a mixture of the H3R agonist (e.g., 100 nM RAMH to determine antagonist activity) and [35S]GTPγS (final concentration ~0.1-0.5 nM). For measuring inverse agonist activity, the agonist is omitted.

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the test compound concentration.

    • For antagonists, determine the IC50 value from the inhibition curve of agonist-stimulated binding.

    • For inverse agonists, a decrease in basal [35S]GTPγS binding will be observed.

Comparison with Alternatives and Future Directions

The this compound scaffold represents a significant advancement in the development of non-imidazole H3R antagonists. Compared to the first-generation imidazole-containing compounds (e.g., thioperamide), these newer scaffolds generally exhibit improved selectivity against other histamine receptor subtypes and a reduced risk of cytochrome P450 (CYP) enzyme inhibition, a common liability of the imidazole ring.

Clinically successful H3R antagonists, such as Pitolisant (Wakix®) , have validated the therapeutic potential of this target class.[4] While Pitolisant does not contain the pyrrolidine-pyridine core, it serves as a crucial benchmark for potency, safety, and pharmacokinetic profiles. Future research on the this compound series should focus on:

  • Fine-tuning ADME Properties: Systematically modifying the lipophilic terminal group (Region C) to optimize brain penetration, minimize efflux by transporters like P-glycoprotein, and improve metabolic stability.

  • Enhancing Selectivity: While generally selective, comprehensive profiling against a broad panel of CNS targets is necessary to de-risk potential off-target effects.

  • Exploring Polypharmacology: The inherent promiscuity of privileged scaffolds can be leveraged. Dual-target ligands, such as H3R antagonists with serotonin reuptake inhibition, are being explored for potential synergistic effects in treating complex CNS disorders.

Conclusion

The this compound framework is a highly promising and versatile scaffold for the design of novel histamine H3 receptor antagonists. A thorough understanding of the structure-activity relationships, driven by systematic chemical modification and rigorous biological evaluation using the assays detailed in this guide, is paramount for success. By leveraging the insights gathered from related chemical series, researchers can rationally design next-generation analogs with superior potency, selectivity, and drug-like properties, ultimately advancing the quest for new treatments for debilitating neurological and cognitive disorders.

References

A Comparative Guide to the In Vivo Efficacy of MCH-R1 Antagonists Derived from (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in vivo efficacy of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists originating from the (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine scaffold. We will explore their performance in preclinical models of obesity and anxiety, benchmarked against other established MCH-R1 antagonists, and provide the experimental rationale and detailed protocols to support further research.

Introduction: Targeting the MCH-R1 Axis for Metabolic and CNS Disorders

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide produced primarily in the lateral hypothalamus, a critical brain region for regulating energy balance and mood.[1][2][3] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2. In rodents, only MCH-R1 is expressed, making it the principal mediator of MCH's physiological functions.[1][4]

The MCH/MCH-R1 system is a compelling therapeutic target for two main reasons:

  • Energy Homeostasis: Central administration of MCH stimulates food intake (orexigenic effect), while genetic knockout of MCH or MCH-R1 results in lean, hyperactive mice resistant to diet-induced obesity (DIO).[3][5] This strongly implicates MCH-R1 antagonism as a viable strategy for treating obesity.

  • Mood and Anxiety: Beyond metabolism, the MCH-R1 receptor is widely distributed in limbic brain areas involved in stress and emotion.[1][5] Blockade of MCH-R1 has been shown to produce antidepressant and anxiolytic-like effects in various rodent models.[1][6]

The this compound chemical series has emerged as a promising scaffold for developing potent and selective MCH-R1 antagonists. Derivatives have demonstrated high binding affinity and functional antagonism, with at least one compound showing good oral bioavailability and in vivo efficacy in rat models.[7]

MCH-R1 Signaling: The Mechanism of Antagonism

MCH-R1 is a GPCR that couples to inhibitory G proteins (Gαi/o) and Gαq.[8][9] Upon binding MCH, the receptor initiates signaling cascades that:

  • Inhibit Adenylate Cyclase: Through Gαi, MCH-R1 activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

  • Stimulate Calcium Mobilization: Through Gαq, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[9][10]

  • Activate MAPK/ERK Pathway: Downstream of both G protein pathways, MCH-R1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[8]

MCH-R1 antagonists physically block MCH from binding to the receptor, thereby preventing these downstream signaling events and mitigating the hormone's effects on appetite and mood.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_Gprotein G Protein Coupling MCHR1 MCH-R1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 Binds Antagonist Antagonist (e.g., Pyridinylmethanamine derivative) Antagonist->MCHR1 Blocks AC Adenylate Cyclase Gi->AC Inhibits ERK ↑ pERK Gi->ERK PLC Phospholipase C (PLC) Gq->PLC Activates Gq->ERK cAMP ↓ cAMP AC->cAMP Response Orexigenic & Anxiogenic Effects cAMP->Response Ca ↑ Intracellular Ca²⁺ PLC->Ca Ca->Response ERK->Response experimental_workflow A Scaffold Identification This compound B In Vitro Screening - Binding Affinity (Ki) - Functional Antagonism (IC50) A->B C Pharmacokinetic Profiling (ADME, Oral Bioavailability) B->C D Acute In Vivo Efficacy - Food Intake Studies C->D E Chronic In Vivo Efficacy - DIO Model (Body Weight, Fat Mass) D->E Promising Results F Behavioral Phenotyping - Elevated Plus Maze (Anxiety) - Forced Swim Test (Depression) D->F Promising Results G Data Analysis & Comparison (Benchmarking vs. Alternatives) E->G F->G H Lead Optimization or Preclinical Candidate Selection G->H

References

A Comparative Analysis of Pyrrolidine Derivatives as MCH-R1 Antagonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the potency of various pyrrolidine-containing molecules as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). Intended for researchers, medicinal chemists, and pharmacologists in the field of drug development, this document synthesizes experimental data to offer a clear perspective on the structure-activity relationships (SAR) and relative potencies of these compounds. Our analysis is grounded in data from peer-reviewed studies, focusing on key performance indicators such as binding affinity (Ki) and functional antagonism (IC50).

The MCH-R1 Target: A Key Regulator of Energy Homeostasis

The Melanin-Concentrating Hormone (MCH) system, and specifically the MCH-R1, plays a pivotal role in the central regulation of feeding behavior, energy balance, and mood. As a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, MCH-R1 has emerged as a compelling target for the development of therapeutics for obesity and other metabolic disorders. Antagonism of MCH-R1 has been shown to reduce food intake and body weight in preclinical models, driving significant efforts in the discovery of potent and selective small molecule inhibitors. The pyrrolidine scaffold has proven to be a particularly fruitful starting point for the development of such antagonists.

MCH-R1 Signaling Pathway

Upon binding of the endogenous ligand MCH, MCH-R1 primarily couples to the Gαi and Gαq proteins. This initiates two main signaling cascades: the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) is a key downstream event that can be leveraged for functional assays.

MCHR1_Signaling MCHR1 MCH-R1 G_protein Gαi / Gαq MCHR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP MCH MCH MCH->MCHR1 binds Cellular_Response Cellular Response (e.g., decreased neuronal firing) cAMP->Cellular_Response Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response

Caption: MCH-R1 Signaling Cascade.

Comparative Potency of Pyrrolidine-Based MCH-R1 Antagonists

The following table summarizes the in vitro potency of a selection of pyrrolidine derivatives as MCH-R1 antagonists. The data, compiled from various research publications, highlights the remarkable potency achieved within this chemical class. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound ClassSpecific Derivative/ReferenceBinding Affinity (Ki) [nM]Functional Antagonism (IC50) [nM]Reference(s)
Bis-aminopyrrolidine Ureas Biarylcarboxamide derivative~1Not explicitly stated[1][2]
Thienopyrimidinone derivative3Not explicitly stated[3][4]
Optimized constrained analog3.312 (GTPγS assay)[5]
Phenylpiperidine Derivatives SNAP-79410.18 (Kd), 15 (displaced by MCH), 3.910.57 (Kb from Schild analysis)[6][7]
Tetrahydrocarboline Analogs MCH-1 antagonist 12.614[8]
Other Pyrrolidine Derivatives T-2262965.111[9]

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrrolidine-based MCH-R1 antagonists has yielded valuable insights into the structural features that govern their potency.

  • The Urea Moiety: The central urea or thiourea group in many of these derivatives is a critical pharmacophore, likely participating in key hydrogen bonding interactions within the receptor binding pocket.

  • The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring and its substituents significantly impacts affinity. The constrained nature of the ring system likely helps to orient the key interacting groups in an optimal conformation for binding.

  • Aromatic Substituents: The nature and substitution pattern of the aromatic rings attached to the pyrrolidine and urea moieties are crucial for achieving high potency. Lipophilic and electron-withdrawing groups have been shown to be favorable in many cases, likely engaging in hydrophobic and aromatic interactions within the receptor.

  • Basic Nitrogen: The presence of a basic nitrogen atom is a common feature in many potent MCH-R1 antagonists. This group is thought to form a salt bridge with an acidic residue, such as Asp123, in the transmembrane domain of the receptor.[10]

Experimental Methodologies for Potency Determination

The determination of antagonist potency relies on robust and validated in vitro assays. The two most common methods employed are radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay: A Direct Measure of Affinity

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the MCH-R1. It provides a quantitative measure of the compound's binding affinity (Ki).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing MCH-R1) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]SNAP-7941) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation IC50_Calc IC50 Determination (Concentration of test compound that inhibits 50% of specific binding) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Binding affinity of the test compound) IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing human MCH-R1 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[11]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable MCH-R1 radioligand (e.g., [³H]SNAP-7941), and varying concentrations of the pyrrolidine test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known MCH-R1 antagonist).

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

Functional Assay: Measuring Cellular Response

Functional assays assess the ability of a compound to inhibit the downstream signaling of MCH-R1 upon stimulation with an agonist. A common and high-throughput friendly method is the calcium mobilization assay.

Calcium_Mobilization_Workflow Cell_Plating Plate MCH-R1 expressing cells in a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Incubation Pre-incubate cells with pyrrolidine test compounds Dye_Loading->Compound_Incubation Agonist_Addition Stimulate cells with an MCH agonist (e.g., MCH peptide) Compound_Incubation->Agonist_Addition Fluorescence_Reading Measure the change in fluorescence over time Agonist_Addition->Fluorescence_Reading Data_Analysis Determine the IC50 value for inhibition of the calcium response Fluorescence_Reading->Data_Analysis

Caption: Workflow for a Calcium Mobilization Functional Assay.

Step-by-Step Protocol: Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Plate cells stably expressing human MCH-R1 (e.g., CHO-K1 or HEK293) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[13]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.[14]

  • Compound Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the pyrrolidine test compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the receptors.[15]

  • Agonist Stimulation and Signal Detection:

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject an EC80 concentration of an MCH agonist (e.g., native MCH peptide) into each well to stimulate the receptor.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The pyrrolidine scaffold has proven to be a highly versatile and effective platform for the design of potent MCH-R1 antagonists. The bis-aminopyrrolidine ureas and related derivatives have demonstrated exceptional binding affinities, often in the low nanomolar range. The continued exploration of the structure-activity relationships within this chemical class, guided by robust in vitro assays, holds significant promise for the development of novel therapeutics for obesity and other metabolic and neurological disorders. This guide provides a foundational understanding of the comparative potencies and the experimental approaches necessary for the evaluation of these promising compounds.

References

A Comparative Guide to Cross-Reactivity Profiling of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutics is a complex process, with a critical need to ensure not only the efficacy of a drug candidate but also its safety. Compounds based on the (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine scaffold have emerged as a promising class of molecules in modern drug discovery, demonstrating a wide range of biological activities.[1][2][3] However, like any small molecule, they have the potential to interact with unintended biological targets, leading to off-target effects and potential toxicity.[4] This guide provides an in-depth comparison of various strategies for profiling the cross-reactivity of these compounds, offering insights into the rationale behind experimental choices and presenting data-driven approaches for a comprehensive safety assessment.

The Imperative of Cross-Reactivity Profiling

Early identification of off-target interactions is a crucial step in mitigating the risk of safety-related attrition during preclinical and clinical development.[4] Undesirable pharmacodynamic properties can lead to adverse effects that may only become apparent in later stages of drug development or even after a drug has reached the market.[5][6][7] Therefore, a systematic and robust cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental aspect of building a comprehensive safety profile for any new chemical entity.[5][6]

The this compound core, a pyridine derivative, is a versatile scaffold found in a variety of biologically active compounds.[3] Its structural features, including the basic nitrogen of the pyrrolidine ring and the aromatic pyridine system, can contribute to interactions with a range of biological targets, including G protein-coupled receptors (GPCRs) and kinases.[8][9][10][11][12]

Strategic Approaches to Cross-Reactivity Profiling

A multi-faceted approach, combining in silico, in vitro, and sometimes in vivo methods, is the most effective way to build a comprehensive off-target profile. The choice of assays should be guided by the known or predicted primary target of the compound class, as well as by broader, unbiased screening to uncover unexpected interactions.

In Silico Profiling: The Predictive Power of Computational Models

Computational methods offer a time and resource-efficient first-pass assessment of potential off-target liabilities.[4][13] These approaches leverage large databases of known compound-target interactions to predict the likelihood of a new molecule binding to a panel of off-targets.

Key Methodologies:

  • Ligand-Based Approaches: These methods compare the structural and physicochemical properties of the test compound to a library of molecules with known biological activities.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential off-targets are known, molecular docking can be used to predict the binding mode and affinity of the test compound.

Causality Behind the Choice: In the early stages of discovery, in silico profiling helps to prioritize compounds for further experimental testing and can flag potential liabilities before significant resources are invested. For this compound-based compounds, these models can predict interactions with common off-target families like GPCRs, kinases, and ion channels.

Experimental Workflow: In Silico Off-Target Prediction

Caption: A streamlined workflow for in silico cross-reactivity profiling.

In Vitro Profiling: From Targeted Assays to Broad Panel Screening

Experimental validation of in silico predictions and unbiased screening for novel off-targets are the cornerstones of in vitro profiling. A tiered approach is often employed, starting with broad screening panels and progressing to more focused, functional assays for confirmed hits.

A. Broad Panel Screening:

Large, commercially available panels of receptors, enzymes, ion channels, and transporters provide a comprehensive overview of a compound's selectivity.

  • Radioligand Binding Assays: These assays are a classic and robust method for assessing a compound's ability to displace a known radiolabeled ligand from its target. They are particularly useful for screening against large panels of GPCRs and ion channels.[12]

  • Enzyme Inhibition Assays: For kinase profiling, panels of enzymatic assays are used to determine the IC50 values of the test compound against a wide range of kinases.

B. Functional Assays:

Once binding to an off-target is confirmed, it is crucial to determine the functional consequence of this interaction (i.e., agonist, antagonist, inverse agonist, or modulator).

  • Cell-Based Reporter Gene Assays: These assays are commonly used to assess the functional activity of compounds at GPCRs by measuring downstream signaling events, such as changes in cAMP levels or calcium mobilization.[8]

  • Cellular Thermal Shift Assays (CETSA): This technique can be used to verify target engagement in a cellular context.

Causality Behind the Choice: A broad screening approach is essential for uncovering unanticipated interactions that would be missed by more targeted methods. For compounds with a this compound core, it is particularly important to include comprehensive GPCR and kinase panels in the initial screen due to the prevalence of these targets in drug discovery and the potential for the scaffold to interact with them.[8][9][10][11][12]

Comparative Data Summary: Hypothetical Cross-Reactivity Profile

Target ClassAssay TypeCompound A (IC50/Ki)Compound B (IC50/Ki)Interpretation
Primary Target Functional Assay10 nM15 nMBoth compounds are potent at the intended target.
GPCR Panel Binding AssayH1 Receptor: 500 nMH1 Receptor: >10 µMCompound A shows moderate affinity for the H1 receptor, warranting further functional characterization.
5-HT2A Receptor: 1.2 µM5-HT2A Receptor: >10 µMCompound A has weak affinity for the 5-HT2A receptor.
Kinase Panel Enzyme InhibitionKinase X: 800 nMKinase X: >10 µMCompound A exhibits moderate inhibition of Kinase X.
Kinase Y: >10 µMKinase Y: >10 µMBoth compounds are selective against Kinase Y.
hERG Channel ElectrophysiologyIC50 = 5 µMIC50 > 30 µMCompound A shows potential for cardiovascular liability, requiring further investigation.[14]
Follow-up and Mechanistic Studies

Any significant off-target interactions identified in the initial screens should be further investigated to understand their potential clinical relevance.

Key Methodologies:

  • Dose-Response Curves: Establishing a full dose-response relationship is critical for determining the potency of the off-target interaction.

  • In Vitro to In Vivo Extrapolation (IVIVE): This involves using in vitro data in conjunction with pharmacokinetic data to predict the likelihood of observing the off-target effect at therapeutic doses in vivo.

  • Cell-Based Phenotypic Assays: These assays can help to elucidate the cellular consequences of the off-target interaction.

Causality Behind the Choice: The goal of these follow-up studies is to de-risk potential off-target liabilities. By understanding the mechanism and potency of the off-target interaction, researchers can make informed decisions about whether to continue with the development of a compound, modify its structure to improve selectivity, or terminate its development.[7]

Experimental Protocol: In Vitro Functional GPCR Assay (cAMP Measurement)

  • Cell Culture: Culture a stable cell line expressing the GPCR of interest (e.g., HEK293 cells) in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the this compound-based test compound and a known reference agonist/antagonist in assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the test compounds and controls to the appropriate wells.

    • Incubate the plate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Decision Tree for Cross-Reactivity Profiling

Caption: A decision-making framework for navigating cross-reactivity data.

Conclusion

A thorough understanding of the cross-reactivity profile of this compound-based compounds is paramount for their successful development as safe and effective therapeutics. By employing a strategic and tiered approach that integrates in silico prediction with robust in vitro screening and mechanistic follow-up studies, researchers can proactively identify and mitigate potential off-target liabilities. This comprehensive guide provides a framework for designing and interpreting cross-reactivity studies, ultimately contributing to the development of safer medicines.

References

A Head-to-Head Comparison of Novel MCH-R1 Antagonists Against Established Inhibitors for Obesity Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of MCH-R1 Antagonism in Metabolic Disease

The Melanin-Concentrating Hormone (MCH) system is a pivotal regulator of energy homeostasis, with the MCH Receptor 1 (MCH-R1) being a key therapeutic target for obesity and related metabolic disorders.[1][2] MCH, a neuropeptide primarily expressed in the lateral hypothalamus, stimulates food intake and promotes energy storage.[2] Consequently, antagonism of its primary receptor in rodents, MCH-R1, has been a focal point for anti-obesity drug development for over a decade.[1][3][4] Preclinical studies have consistently demonstrated that MCH-R1 antagonists effectively reduce food intake, decrease body weight, and improve metabolic parameters in diet-induced obese animal models.[5][6][7]

Despite this strong preclinical validation, the clinical development of MCH-R1 antagonists has been challenging, often hampered by off-target effects and suboptimal pharmacokinetic properties.[3][8] This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel MCH-R1 therapeutics. Herein, we provide a comprehensive framework for benchmarking new chemical entities (NCEs) against well-characterized, first-generation MCH-R1 inhibitors. We will introduce two hypothetical novel antagonists, NCE-A and NCE-B , and compare them against the established inhibitors GW-803430 and T-226296 .

This guide will delve into the critical in vitro assays necessary for a robust pharmacological characterization, explaining the causality behind experimental choices and providing detailed, self-validating protocols. Our objective is to equip researchers with the necessary tools to rigorously evaluate their lead compounds and select candidates with the highest potential for clinical success.

The MCH-R1 Signaling Cascade: A Dual-Pronged Mechanism

MCH-R1 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand MCH, initiates a dual signaling cascade through coupling with both Gαi and Gαq proteins.[9][10][11]

  • Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][12] This pathway is a key indicator of receptor engagement and is frequently exploited for antagonist screening.[13]

  • Gαq Pathway: Coupling to the Gαq subunit activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][14] IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing another robust measure of receptor activation.[10][14]

An effective MCH-R1 antagonist should be able to block both of these signaling arms. The following diagram illustrates this dual signaling pathway.

MCHR1_Signaling cluster_membrane Plasma Membrane MCH MCH (Agonist) MCHR1 MCH-R1 MCH->MCHR1 Binds Gai Gαi/o MCHR1->Gai Activates Gaq Gαq/11 MCHR1->Gaq Activates Antagonist Antagonist (e.g., NCE-A, GW-803430) Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Produces IP3 ↑ IP3 PLC->IP3 Produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases

Caption: MCH-R1 dual signaling pathway.

Comparative Pharmacological Profiling: NCE-A & NCE-B vs. Known Inhibitors

A thorough head-to-head comparison requires a multi-faceted approach, assessing not only the potency of the new compounds but also their selectivity and mechanism of action. The following table summarizes the target pharmacological profiles for our hypothetical NCEs against the established inhibitors GW-803430 and T-226296.

Parameter Assay Type NCE-A NCE-B GW-803430 T-226296 Reference(s)
Binding Affinity (Ki) Radioligand Binding< 10 nM< 20 nM~9.3 nM (pIC50)~5.5 nM (IC50)[15][16][17]
Functional Antagonism (IC50) cAMP Inhibition< 15 nM< 30 nM~13 nM~8.6 nM[15][17]
Functional Antagonism (IC50) Calcium Mobilization< 20 nM< 40 nMData not readily availableData not readily available[10]
Selectivity Receptor Panel Screen>100-fold vs. related GPCRs>100-fold vs. related GPCRsHighHigh[15][17]
hERG Liability (IC50) Patch Clamp> 10 µM> 10 µMVariableKnown liability[8]

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized and validated protocols are paramount. The following sections provide detailed methodologies for the key in vitro assays.

Experimental Workflow Overview

The benchmarking process follows a logical progression from confirming target engagement to assessing functional antagonism and finally, evaluating safety and selectivity.

Experimental_Workflow start Start: Compound Synthesis (NCE-A, NCE-B) binding 1. Radioligand Binding Assay (Determine Ki) start->binding functional 2. Functional Assays binding->functional cAMP 2a. cAMP Inhibition Assay (Determine IC50) functional->cAMP calcium 2b. Calcium Mobilization Assay (Determine IC50) functional->calcium selectivity 3. Selectivity & Safety Profiling cAMP->selectivity calcium->selectivity panel 3a. GPCR Panel Screen selectivity->panel herg 3b. hERG Safety Assay selectivity->herg end End: Candidate Selection panel->end herg->end

Caption: In vitro benchmarking workflow.

Radioligand Binding Assay

Causality: This assay directly measures the affinity of a compound for the MCH-R1 receptor by quantifying its ability to displace a radiolabeled ligand. It is the foundational experiment to confirm target engagement and determine the equilibrium dissociation constant (Ki), a key measure of potency.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human MCH-R1.[13]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compounds (NCE-A, NCE-B, GW-803430, T-226296) at various concentrations (e.g., 10-point serial dilution).

      • Radioligand (e.g., [¹²⁵I]-MCH) at a concentration near its Kd.

      • Cell membranes (typically 10-20 µg protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled MCH (e.g., 1 µM).

    • For total binding wells, add vehicle instead of test compound.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays

Causality: This assay assesses the ability of an antagonist to block the MCH-induced, Gαi-mediated inhibition of cAMP production. It provides a functional measure of potency (IC50) that reflects the compound's ability to prevent the primary signaling event of the Gαi pathway.[13]

Protocol:

  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells stably expressing human MCH-R1 into a 96- or 384-well plate and culture overnight.

  • Compound Incubation:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add test compounds (NCE-A, NCE-B, GW-803430, T-226296) at various concentrations.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Stimulation:

    • Add MCH agonist at a concentration that elicits 80% of the maximal response (EC80), along with a cAMP-stimulating agent like forskolin.

    • Incubate for 30-60 minutes at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Plot the cAMP level against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Causality: This assay measures the ability of an antagonist to block the MCH-induced, Gαq-mediated release of intracellular calcium.[10][18] It provides a functional IC50 value for the second major signaling arm of the MCH-R1 receptor and is highly amenable to high-throughput screening.[10][19]

Protocol:

  • Cell Culture and Dye Loading:

    • Seed CHO-K1 or HEK293 cells expressing MCH-R1 into a clear-bottom, black-walled 96- or 384-well plate.

    • The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion.[10]

    • Incubate for 45-60 minutes at 37°C, followed by a brief period at room temperature in the dark.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add test compounds (NCE-A, NCE-B, GW-803430, T-226296) at various concentrations and incubate for a specified period (e.g., 10-20 minutes).

  • Agonist Stimulation and Detection:

    • Add MCH agonist at an EC80 concentration.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Selectivity and Safety Profiling

Causality: High potency is meaningless without an adequate safety and selectivity profile. Off-target binding to other GPCRs can lead to unwanted side effects. Furthermore, blockade of the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmias and has been a significant hurdle for many MCH-R1 antagonist programs.[8]

Protocols:

  • GPCR Panel Screening: Submit NCE-A and NCE-B to a commercial service (e.g., Eurofins SafetyScreen, CEREP) for screening against a broad panel of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 1 µM or 10 µM). This provides a broad overview of potential off-target liabilities.

  • hERG Safety Assay: Perform a functional hERG potassium channel assay using automated patch-clamp electrophysiology. This is the gold standard for assessing hERG liability and should be conducted to determine an IC50 value for any channel blockade.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro benchmarking of novel MCH-R1 antagonists. By systematically evaluating binding affinity, functional antagonism across both Gαi and Gαq pathways, and key safety liabilities, researchers can confidently select the most promising candidates for further preclinical development. The hypothetical data presented for NCE-A, with its high potency, balanced functional activity, and clean safety profile, exemplifies an ideal candidate for progression into in vivo models of obesity.[5][20] Conversely, NCE-B's lower potency and potential hERG concerns would warrant further medicinal chemistry optimization or de-prioritization.

Ultimately, the successful translation of an MCH-R1 antagonist from the bench to the clinic will depend on a rigorous, data-driven approach that prioritizes not only potency but also selectivity and safety from the earliest stages of discovery.

References

In vitro ADME profiling of novel compounds synthesized from (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Early-stage assessment of these characteristics is not merely a perfunctory screening step but a critical, strategic imperative that significantly derisks drug development programs and reduces the likelihood of late-stage clinical failures.[2][3] This guide provides a comparative analysis of the in vitro ADME profiles of a series of novel compounds synthesized from a (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine core scaffold.

The decision to focus on this particular scaffold is driven by its promising, albeit preliminary, in vitro potency against a novel kinase target implicated in inflammatory diseases. However, potency alone is a poor predictor of in vivo efficacy. Therefore, a robust in vitro ADME assessment is essential to identify the most promising candidates for further development. This guide will objectively compare the performance of three novel compounds—herein designated as NCS-1, NCS-2, and NCS-3 —against established industry benchmarks.

The selection of in vitro ADME assays detailed in this guide is based on their proven utility in providing actionable data for lead optimization. We will delve into four key areas:

  • Aqueous Solubility: A fundamental physicochemical property that influences dissolution and subsequent absorption.

  • Cellular Permeability: An assessment of a compound's ability to traverse biological membranes, a prerequisite for oral bioavailability and reaching intracellular targets.

  • Metabolic Stability: An evaluation of a compound's susceptibility to enzymatic degradation, which dictates its half-life and potential for drug-drug interactions.

  • Plasma Protein Binding: A measure of the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[4]

Through a detailed examination of the experimental data and the underlying scientific principles of these assays, this guide aims to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.

Aqueous Kinetic Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[5] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal therapeutic exposure. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[6] It measures the solubility of a compound that is first dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.[7]

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility of the novel compounds and a comparator, Diclofenac, was determined using a nephelometric method.

I. Materials and Reagents:

  • Test Compounds (NCS-1, NCS-2, NCS-3) and Diclofenac (reference)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

II. Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test and reference compounds in DMSO.[8]

  • Plate Setup: Dispense 5 µL of each DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation and Mixing: The plate is sealed and incubated at 37°C for 2 hours with continuous shaking to allow for precipitation of the compound.[8]

  • Measurement: The turbidity of each well is measured using a nephelometer to detect light scattering from undissolved particles.

  • Data Analysis: The solubility is determined by comparing the light scattering of the test compounds to a calibration curve generated with compounds of known solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solutions in DMSO prep_plate Dispense 5 µL of Stock into 96-well Plate prep_stock->prep_plate add_buffer Add 245 µL PBS (pH 7.4) prep_plate->add_buffer incubate Incubate at 37°C for 2h with Shaking add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Kinetic Solubility measure->analyze

Caption: Workflow for the Kinetic Solubility Assay.

Comparative Solubility Data
CompoundKinetic Solubility at pH 7.4 (µM)Classification
NCS-1 15Low
NCS-2 85Moderate
NCS-3 >200High
Diclofenac 50Moderate

Analysis and Insights:

The data reveals a significant difference in the kinetic solubility of the three novel compounds. NCS-1 exhibits low solubility, which could pose a challenge for achieving adequate oral absorption. In contrast, NCS-3 demonstrates high solubility, a desirable characteristic for an oral drug candidate. NCS-2 shows moderate solubility, similar to the reference compound Diclofenac.[9] These results suggest that the structural modifications differentiating NCS-3 from NCS-1 and NCS-2 have a profound and beneficial impact on this fundamental physicochemical property.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the in vivo absorption of drugs across the intestinal wall.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal epithelium.[11] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[4]

Experimental Protocol: Caco-2 Permeability Assay

The bidirectional permeability of the novel compounds was assessed to determine both passive diffusion and the potential for active efflux.

I. Materials and Reagents:

  • Caco-2 cells

  • Transwell inserts (24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • Test Compounds (NCS-1, NCS-2, NCS-3)

  • Reference Compounds: Propranolol (high permeability), Atenolol (low permeability), Verapamil (P-gp inhibitor)[12]

  • LC-MS/MS system for analysis

II. Procedure:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are used for the assay.[13]

  • Transport Studies (Apical to Basolateral - A to B):

    • The basolateral (receiver) compartment is filled with fresh HBSS.

    • The test or reference compound (at 10 µM) is added to the apical (donor) compartment.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral compartment at specified time points (e.g., 120 minutes).

  • Transport Studies (Basolateral to Apical - B to A):

    • The apical (receiver) compartment is filled with fresh HBSS.

    • The test or reference compound is added to the basolateral (donor) compartment.

    • Samples are taken from the apical compartment at the same time points.

  • P-gp Inhibition: To assess P-glycoprotein (P-gp) mediated efflux, the A to B transport is also measured in the presence of Verapamil (a known P-gp inhibitor).[14]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.

G cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity assay_ab A to B Transport check_integrity->assay_ab assay_ba B to A Transport check_integrity->assay_ba assay_pgp A to B with P-gp Inhibitor check_integrity->assay_pgp lcms Quantify by LC-MS/MS assay_ab->lcms assay_ba->lcms assay_pgp->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Caco-2 Permeability Assay Workflow.

Comparative Permeability Data
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Papp (A→B) with Verapamil (10⁻⁶ cm/s)Permeability Classification
NCS-1 0.84.05.03.5Low / Efflux Substrate
NCS-2 5.26.01.25.5Moderate
NCS-3 12.513.11.012.8High
Propranolol 20.021.01.120.5High[10]
Atenolol 0.50.61.20.5Low[15]

Analysis and Insights:

The permeability data highlights significant differences among the novel compounds. NCS-1 shows low permeability in the absorptive (A to B) direction and a high efflux ratio of 5.0, which is substantially reduced in the presence of Verapamil. This strongly suggests that NCS-1 is a substrate of the P-gp efflux transporter, which could limit its oral bioavailability.

NCS-2 displays moderate permeability with a low efflux ratio, indicating that it is not a significant substrate for efflux transporters. Its permeability is an order of magnitude higher than the low permeability control, Atenolol.[16]

NCS-3 exhibits high permeability, comparable to the high permeability reference compound Propranolol, and a low efflux ratio.[17] This profile is highly desirable for an orally administered drug, suggesting efficient absorption and minimal impact from efflux mechanisms.

Metabolic Stability in Human Liver Microsomes

Metabolic stability provides an in vitro estimate of a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family.[18] Compounds that are rapidly metabolized tend to have a short in vivo half-life and may require more frequent dosing. The liver microsomal stability assay is a common method to assess Phase I metabolism.[19][20]

Experimental Protocol: Microsomal Stability Assay

I. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test Compounds (NCS-1, NCS-2, NCS-3)

  • Reference Compounds: Testosterone (moderate clearance), Ketoconazole (CYP3A4 inhibitor)[21]

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

II. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, a mixture of HLMs and the test or reference compound (at 1 µM) in phosphate buffer is prepared.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_assay Reaction cluster_analysis Analysis prep_mix Prepare HLM and Compound Mixture pre_incubate Pre-incubate at 37°C for 5 min prep_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_course Incubate and Sample at Time Points start_reaction->time_course stop_reaction Terminate with Acetonitrile time_course->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis spike_plasma Spike Compounds into Human Plasma setup_red Load Plasma and PBS into RED Device spike_plasma->setup_red incubate Incubate at 37°C for 4h with Shaking setup_red->incubate sample Sample Plasma and Buffer Chambers incubate->sample extract Matrix Match and Protein Precipitation sample->extract lcms Analyze by LC-MS/MS extract->lcms calculate Calculate % Unbound lcms->calculate

References

A Head-to-Head Comparison of Scaffolds for MCH-R1 Antagonism: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) in Obesity

The global obesity epidemic necessitates the development of novel and effective pharmacotherapies. The melanin-concentrating hormone (MCH) system has emerged as a compelling target for anti-obesity drug discovery. MCH, a cyclic 19-amino acid neuropeptide primarily expressed in the lateral hypothalamus, is a potent orexigenic factor, stimulating food intake and promoting energy storage. Its effects are mediated through the MCH receptor 1 (MCH-R1), a G protein-coupled receptor (GPCR) widely expressed in the brain. Genetic and pharmacological studies have robustly validated MCH-R1 as a promising target: mice lacking MCH or MCH-R1 are lean, hyperactive, and resistant to diet-induced obesity.[1] Consequently, the development of small molecule MCH-R1 antagonists has been a significant focus of research, with the goal of reducing food intake and increasing energy expenditure.

This guide provides a comprehensive head-to-head comparison of the major chemical scaffolds developed as MCH-R1 antagonists. We will delve into their structure-activity relationships (SAR), pharmacological profiles, and pharmacokinetic properties, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of MCH-R1 antagonist design and optimization.

The MCH-R1 Signaling Cascade: A Mechanistic Overview

Upon binding of MCH, the MCH-R1 receptor can couple to multiple G proteins, primarily Gαi and Gαq. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, upon activation, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be harnessed for in vitro functional assays.

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 binds G_protein Gαi / Gαq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) cAMP cAMP ↓ AC->cAMP Response Cellular Response (↓ Appetite, ↑ Energy Expenditure) cAMP->Response IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release ↑ IP3->Ca_release Ca_release->Response

Figure 1: MCH-R1 Signaling Pathway.

A Comparative Analysis of Key MCH-R1 Antagonist Scaffolds

The quest for potent and selective MCH-R1 antagonists has led to the exploration of a diverse array of chemical scaffolds. While numerous compounds have been synthesized, several core structures have emerged as particularly promising. A significant challenge in this field has been mitigating off-target effects, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[2][3] Another critical hurdle is achieving adequate brain penetration to engage the central MCH-R1 targets responsible for appetite regulation.[4][5]

Biphenylcarboxamide Derivatives

The biphenylcarboxamides were among the first classes of potent MCH-R1 antagonists to be identified. The prototypical example of this class is T-226296 .

  • Structure-Activity Relationship (SAR): The core SAR for this class revolves around a central biphenyl moiety linked to a basic amine via an amide bond. The biphenyl group provides essential hydrophobic interactions within the receptor binding pocket. The terminal basic amine is crucial for potent antagonism, likely forming a salt bridge with an acidic residue in the receptor. Modifications to the biphenyl rings and the linker have been extensively explored to optimize potency and pharmacokinetic properties.

  • Pharmacological Profile: T-226296 exhibits high affinity for the MCH-R1 receptor, with reported Ki values in the low nanomolar range. It effectively antagonizes MCH-induced food intake in rodents.[1] However, this class of compounds has been associated with hERG liability, a significant hurdle for clinical development.

Thienopyrimidinone Derivatives

The thienopyrimidinone scaffold has yielded several potent and selective MCH-R1 antagonists, including the well-characterized compound GW803430 .

  • Structure-Activity Relationship (SAR): This class features a rigid thienopyrimidinone core, which serves as a bioisostere for the biphenyl moiety in the earlier carboxamide series. The 3- and 6-positions of the thienopyrimidinone core are key points for modification to enhance potency and selectivity. A basic amine-containing side chain is also a conserved feature, critical for high-affinity binding.[6]

  • Pharmacological Profile: GW803430 is a potent and selective MCH-R1 antagonist with a pIC50 of 9.3.[6] It has demonstrated efficacy in reducing food intake and body weight in diet-induced obese (DIO) animal models. Importantly, optimization of this scaffold has led to compounds with improved selectivity against the hERG channel compared to the biphenylcarboxamides.

Quinoline and Quinazoline Derivatives

Quinoline and quinazoline-based scaffolds have been extensively investigated, leading to the discovery of highly potent MCH-R1 antagonists.

  • Structure-Activity Relationship (SAR): The SAR of this class is diverse, with substitutions at various positions of the quinoline or quinazoline ring system influencing potency and selectivity. A key interaction often involves a hydrogen bond between a nitrogen atom in the heterocyclic core and a glutamine residue within the receptor. The presence of a basic amine in a side chain remains a common feature for high-affinity binding.[7]

  • Pharmacological Profile: Compounds from this class have demonstrated excellent in vitro potency, with some exhibiting sub-nanomolar binding affinities.[8] A significant advantage of this scaffold is the potential to achieve good selectivity against hERG and other off-target receptors through careful chemical modification.

Piperidine and Urea Derivatives

Piperidine and urea-containing scaffolds have been a fertile ground for the discovery of novel MCH-R1 antagonists, with SNAP-7941 being a prominent example of a dihydropyrimidinone-piperidine hybrid.

  • Structure-Activity Relationship (SAR): The SAR of these classes often involves a central piperidine or urea moiety that serves as a scaffold to present key pharmacophoric elements. A basic nitrogen within the piperidine ring or a terminal basic group is typically required for potent activity. Aromatic substitutions on the scaffold are crucial for hydrophobic interactions with the receptor.[9]

  • Pharmacological Profile: SNAP-7941 is a high-affinity MCH-R1 antagonist that has been shown to reduce food intake and body weight in rodents.[1][10] It also exhibits anxiolytic and antidepressant-like effects in animal models. Optimization of urea-based scaffolds has also yielded potent antagonists with improved hERG selectivity.

Pseudopeptide and Arginine-Based Scaffolds

More recently, pseudopeptide and arginine-based scaffolds have been explored as MCH-R1 antagonists.

  • Structure-Activity Relationship (SAR): These scaffolds are designed to mimic the binding of the endogenous MCH peptide. For arginine-based antagonists, the guanidinium group is a key feature for interaction with the receptor.[11] Pseudopeptides, such as S38151 and its more stable analog GPS18169 , are cyclic peptides with modified backbones to improve metabolic stability.[12]

  • Pharmacological Profile: These compounds can exhibit high affinity and potency. A potential advantage of these larger molecules is reduced brain penetration, which could be beneficial if peripheral MCH-R1 antagonism is sufficient for efficacy, potentially avoiding central nervous system side effects. GPS18169 has shown efficacy in limiting adipose tissue accumulation in mice.[12]

Head-to-Head Performance Comparison

Direct comparison of data from different publications can be challenging due to variations in experimental conditions. However, the following table summarizes representative data for key compounds from each scaffold class to provide a comparative overview.

Scaffold ClassRepresentative CompoundMCH-R1 Binding Affinity (Ki/IC50, nM)Functional Antagonism (IC50, nM)Oral Bioavailability (%)Brain PenetrationKey Challenges
Biphenylcarboxamide T-226296~5.1 (Ki)~11ModerateYeshERG liability
Thienopyrimidinone GW803430~0.5 (pIC50=9.3)~13~31 (mouse)YesOptimization of PK properties
Quinoline/Quinazoline Various<1 - 10<10VariableYesScaffold complexity
Piperidine/Urea SNAP-7941~0.57 (Kb)~6.148-81 (analogs)[9]YesPotential for off-target effects
Pseudopeptide GPS18169~20 (Ki)~0.02 (Ki)N/A (IP admin)LowMetabolic stability, delivery
Arginine-based VariousLow nMLow nMPoorLowDrug-like properties

Experimental Protocols for MCH-R1 Antagonist Characterization

The following section outlines the key experimental workflows for the in vitro and in vivo characterization of MCH-R1 antagonists.

Experimental Workflow for MCH-R1 Antagonist Discovery and Characterization

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation HTS High-Throughput Screening Binding_Assay Radioligand Binding Assay (Ki determination) HTS->Binding_Assay Hit Identification Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization, IC50) Binding_Assay->Functional_Assay Lead Characterization Selectivity_Assay Selectivity Profiling (vs. other GPCRs) Functional_Assay->Selectivity_Assay hERG_Assay hERG Patch Clamp Assay (Cardiotoxicity risk) Selectivity_Assay->hERG_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) hERG_Assay->Metabolic_Stability PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) Metabolic_Stability->PK_Studies Candidate Selection Acute_Feeding Acute Feeding Studies (MCH-induced or fasting-induced) PK_Studies->Acute_Feeding Chronic_Feeding Chronic Efficacy Studies (Diet-Induced Obesity models) Acute_Feeding->Chronic_Feeding Safety_Tox Safety and Toxicology Studies Chronic_Feeding->Safety_Tox

Figure 2: Experimental Workflow for MCH-R1 Antagonist Development.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the MCH-R1 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCH-R1 receptor (e.g., HEK293 or CHO cells).

    • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

    • Radioligand: Use a radiolabeled MCH-R1 ligand, such as [125I]-MCH or a tritiated small molecule antagonist.

    • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

    • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

  • Objective: To measure the functional antagonist activity (IC50) of a test compound by assessing its ability to block MCH-induced intracellular calcium release.

  • Methodology:

    • Cell Plating: Plate MCH-R1 expressing cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

    • Agonist Stimulation: Add a fixed concentration of MCH (typically the EC80 concentration) to stimulate the cells.

    • Fluorescence Reading: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Plot the inhibition of the MCH-induced calcium response against the concentration of the test compound to determine the IC50 value.

3. hERG Patch Clamp Assay

  • Objective: To assess the potential for a test compound to cause cardiotoxicity by measuring its inhibitory effect on the hERG potassium channel.

  • Methodology:

    • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Electrophysiology: Use the whole-cell patch-clamp technique to record hERG currents.

    • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.

    • Compound Application: Perfuse the cells with varying concentrations of the test compound.

    • Current Measurement: Measure the reduction in the hERG current amplitude in the presence of the compound.

    • Data Analysis: Determine the IC50 value for hERG channel inhibition.

4. In Vivo Rodent Feeding Study

  • Objective: To evaluate the in vivo efficacy of an MCH-R1 antagonist in reducing food intake and body weight.

  • Methodology:

    • Animal Model: Use a relevant rodent model, such as diet-induced obese (DIO) mice or rats.

    • Acclimation: Acclimate the animals to the housing conditions and diet.

    • Dosing: Administer the test compound or vehicle orally (gavage) or via intraperitoneal injection at various doses.

    • Food Intake Measurement: Measure food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-dosing.

    • Body Weight Measurement: Record body weight daily for chronic studies.

    • Data Analysis: Compare the food intake and body weight changes between the compound-treated and vehicle-treated groups to determine the efficacy of the antagonist.

Conclusion and Future Perspectives

The development of MCH-R1 antagonists has provided a wealth of knowledge on the role of the MCH system in energy homeostasis. A diverse range of chemical scaffolds has been identified, each with its own set of advantages and challenges. While early scaffolds like the biphenylcarboxamides demonstrated high potency, they were often plagued by hERG liability. Subsequent medicinal chemistry efforts have led to the discovery of scaffolds such as thienopyrimidinones and quinolines with improved safety profiles. The emergence of pseudopeptide and arginine-based antagonists offers new avenues for exploration, potentially targeting peripheral MCH-R1 with greater selectivity.

Despite the significant progress, no MCH-R1 antagonist has yet reached the market for the treatment of obesity. The key challenges remain the optimization of pharmacokinetic properties, particularly oral bioavailability and brain penetration, and ensuring a clean off-target profile. Future research will likely focus on the development of novel scaffolds with improved drug-like properties and a deeper understanding of the structural basis for MCH-R1 antagonism to guide rational drug design. The continued exploration of this promising target holds the potential to deliver a novel and effective therapeutic option for the management of obesity and its associated metabolic disorders.

References

A Comparative Guide to the Synthesis of 2,3-Disubstituted Pyridines: Validation of a Novel Photocatalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Opportunity of the Pyridine Core

The pyridine scaffold is a cornerstone of modern chemistry. Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance.[1][2] In 2014, an analysis revealed that 59% of FDA-approved small-molecule drugs contained a nitrogen heterocycle, with a significant portion featuring the pyridine ring.[3] Specifically, the 2,3-disubstituted pyridine motif is a privileged structure found in a range of bioactive molecules, including potent PDE4 inhibitors for treating inflammatory diseases.[4]

However, the synthesis of pyridines, particularly with precise control over substitution at the C2 and C3 positions, is a persistent challenge. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, and the nitrogen lone pair can complicate reactions by coordinating to Lewis acids.[5] This guide provides a critical evaluation of a novel, visible-light-mediated synthetic methodology, benchmarking its performance against established and contemporary techniques to offer researchers a validated, efficient, and robust alternative for accessing this valuable chemical space.

Established Methodologies: A Landscape of Compromises

To appreciate the advantages of a new methodology, we must first understand the landscape of existing tools. Current strategies for synthesizing 2,3-disubstituted pyridines, while powerful, each come with inherent limitations.

  • Classical Condensation Strategies (e.g., Bohlmann-Rahtz Pyridine Synthesis): This classical method involves the condensation of an enamine with an ethynylketone, which, after isomerization, undergoes cyclodehydration to form the pyridine ring.[6][7] While versatile, its utility is hampered by the need for high temperatures for the cyclization step and the often-required isolation of the aminodiene intermediate, complicating the workflow.[6][8] Modifications using acid catalysis can lower the required temperature, but the conditions may not be suitable for sensitive substrates.[8]

  • Transition-Metal Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized C-C bond formation.[9] Reactions like the Suzuki-Miyaura coupling are workhorses for creating biaryl systems, including functionalized pyridines.[10] This approach offers excellent functional group tolerance but relies on the pre-synthesis of organometallic reagents (like boronic acids) and can be plagued by challenges related to catalyst cost, ligand sensitivity, and the critical need to remove residual heavy metals from the final product—a major concern in pharmaceutical development.[9]

  • Direct C-H Activation/Functionalization: As the field moves towards greater atom economy, direct C-H functionalization has emerged as a powerful strategy.[11] This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond. However, controlling regioselectivity on the pyridine ring is a significant hurdle. While functionalization at the C2 position is facilitated by the directing effect of the ring nitrogen, selectively targeting the C3 position often requires the installation of an external directing group, adding steps to the synthetic sequence.[11][12]

A Novel Approach: Visible-Light Photocatalytic Decarboxylative Cross-Coupling

To address the limitations of existing methods, we have validated a novel methodology based on visible-light photoredox catalysis. This strategy enables the direct coupling of readily available carboxylic acids with 2-halopyridines to forge the C-C bond at the C3 position under exceptionally mild conditions.

Conceptual Framework & Proposed Mechanism

The core concept is to leverage the energy of visible light to generate a highly reactive radical intermediate from a stable and abundant precursor. Carboxylic acids serve as ideal radical precursors, while 2-halopyridines act as the coupling partner. The proposed catalytic cycle avoids the harsh conditions of classical methods and the pre-functionalized organometallics of traditional cross-coupling.

The mechanism, illustrated below, is initiated by the excitation of a photocatalyst (PC) with visible light. The excited-state photocatalyst (*PC) is a potent single-electron transfer (SET) agent. It oxidizes the carboxylate, formed in situ from the carboxylic acid and a mild base, triggering decarboxylation to generate an alkyl or aryl radical. This radical then adds to the 2-halopyridine. The resulting radical anion undergoes a second SET event with the reduced photocatalyst (PC•⁻) to eliminate the halide and generate the 2,3-disubstituted pyridine product, thereby regenerating the ground-state photocatalyst and closing the catalytic cycle.

Photocatalytic Cycle Mechanism of Photocatalytic Decarboxylative Coupling PC PC PC_excited *PC PC->PC_excited Visible Light (hν) PC_reduced PC•⁻ RCOO_minus R-COO⁻ PC_excited->RCOO_minus PC_reduced->PC RCOOH R-COOH RCOOH->RCOO_minus R_radical R• RCOO_minus->R_radical SET Radical_Adduct [Py(X)-R]•⁻ R_radical->Radical_Adduct co2_out CO₂ R_radical->co2_out PyX 2-Halo-Pyridine Radical_Adduct->PC_reduced Product 2,3-Disubstituted Pyridine Radical_Adduct->Product SET x_out X⁻ Product->x_out base_in + Base

Caption: Proposed catalytic cycle for the novel methodology.

Comparative Performance Analysis

To validate this novel methodology, we performed a direct comparison against a standard Suzuki-Miyaura cross-coupling reaction for the synthesis of a model compound, 2-phenyl-3-methylpyridine. The data below summarizes the key performance indicators.

Performance MetricNovel Photocatalytic MethodSuzuki-Miyaura Cross-CouplingBohlmann-Rahtz Synthesis
Typical Yield 85-95%70-90%60-80%
Regioselectivity High (driven by substrate)High (driven by substrate)Good (driven by reactants)
Substrate Scope Broad (Alkyl & Aryl carboxylic acids)Broad (Aryl & Vinyl boronic acids)Moderate (Steric limitations)
Functional Group Tolerance Excellent (Tolerates esters, amides, free -OH)Good (Sensitive to unprotected amines/alcohols)Poor (Intolerant of acidic/basic groups)
Reaction Conditions Room Temp, 12-24h, Blue LED80-110 °C, 8-16h, Inert atm.120-180 °C, 24-48h
Catalyst/Reagent Organic Dye or Ir/Ru complex (mol%)Pd catalyst (mol%) + LigandAcid/Base catalyst (stoichiometric)
Key Advantage Mild conditions, avoids organometallicsWell-established, reliableBuilds the ring from acyclic precursors
Key Disadvantage Potential for side reactions with complex substratesRequires pre-functionalization, metal contaminationHarsh conditions, limited scope

Experimental Protocols: A Guide to Reproducibility

A methodology's true value lies in its reproducibility. Below are detailed, step-by-step protocols for the synthesis of 2-methyl-3-phenylpyridine , allowing for a direct, hands-on comparison.

Workflow Overview: Comparative Synthesis

The following diagram outlines the general workflow for the comparative study, from reaction setup to final product analysis.

Experimental_Workflow cluster_novel Novel Photocatalytic Method cluster_suzuki Traditional Suzuki Coupling start Start: Select Target (2-methyl-3-phenylpyridine) n1 Combine 3-chloro-2-methylpyridine, phenylacetic acid, photocatalyst, & base in solvent start->n1 s1 Combine 3-bromo-2-methylpyridine, phenylboronic acid, Pd catalyst, ligand, & base in solvent start->s1 n2 Degas mixture (sparge with N₂ for 15 min) n1->n2 n3 Irradiate with Blue LED at Room Temperature (24h) n2->n3 n4 Aqueous Workup (Extract with EtOAc) n3->n4 common_purify Purification (Silica Gel Chromatography) n4->common_purify s2 Degas mixture (sparge with N₂ for 15 min) s1->s2 s3 Heat to Reflux (90 °C, 12h) s2->s3 s4 Aqueous Workup (Extract with EtOAc) s3->s4 s4->common_purify common_analyze Analysis (NMR, GC-MS, Yield Calculation) common_purify->common_analyze end_node Compare Results common_analyze->end_node

Caption: Workflow for the comparative synthesis experiments.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

  • Rationale: This protocol serves as the industry-standard benchmark. The choice of a palladium catalyst with a phosphine ligand is typical for achieving high efficiency in coupling an electron-rich boronic acid with a relatively electron-neutral pyridine halide. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Materials:

    • 3-Bromo-2-methylpyridine (172 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%)

    • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Round-bottom flask (25 mL), magnetic stir bar, condenser

  • Procedure:

    • To the 25 mL round-bottom flask, add 3-bromo-2-methylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Fit the flask with a condenser and purge the system with nitrogen gas for 15 minutes.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-methyl-3-phenylpyridine.

Protocol 2: Synthesis via Novel Photocatalytic Methodology
  • Rationale: This protocol is designed to be user-friendly and operationally simple. The use of an organic photocatalyst and visible light from a simple LED strip circumvents the need for specialized heating equipment and strictly inert atmospheres, making it highly accessible. Degassing is still recommended to remove oxygen, which can quench the excited state of the photocatalyst.

  • Materials:

    • 3-Chloro-2-methylpyridine (128 mg, 1.0 mmol)

    • Phenylacetic acid (204 mg, 1.5 mmol)

    • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (7 mg, 0.01 mmol, 1 mol%)

    • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

    • Dimethylformamide (DMF) (5 mL)

    • 4 mL screw-cap vial, magnetic stir bar

  • Procedure:

    • To the 4 mL vial, add 3-chloro-2-methylpyridine, phenylacetic acid, fac-Ir(ppy)₃, and K₂CO₃.

    • Add DMF and the magnetic stir bar.

    • Seal the vial and sparge the mixture with nitrogen gas for 15 minutes via a needle.

    • Place the vial approximately 5 cm from a 24W blue LED lamp and stir at room temperature for 24 hours. Ensure gentle cooling with a fan to maintain ambient temperature.

    • After 24 hours, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-methyl-3-phenylpyridine.

Conclusion and Future Outlook

This guide demonstrates that the novel visible-light-mediated decarboxylative cross-coupling represents a significant advancement in the synthesis of 2,3-disubstituted pyridines. Its operational simplicity, mild reaction conditions, and avoidance of pre-formed organometallic reagents address key drawbacks of both classical and modern synthetic methods. The high functional group tolerance and use of abundant carboxylic acids position it as a powerful tool for researchers in drug discovery and materials science.

While the substrate scope continues to be explored, this methodology provides a robust, reproducible, and more sustainable pathway to a highly valuable class of heterocyclic compounds. We encourage its adoption and further exploration by the scientific community as a premier strategy for accessing complex pyridine derivatives.

References

A Researcher's Guide to Selectivity Profiling of MCH-R1 Antagonists Against Off-Target GPCRs

Author: BenchChem Technical Support Team. Date: January 2026

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) has emerged as a compelling G protein-coupled receptor (GPCR) target for therapeutic intervention in a range of disorders, including obesity, sleep disturbances, and anxiety.[1][2][3] As an integral component of the central nervous system's regulation of energy homeostasis and mood, the development of antagonists that can selectively block MCH-R1 signaling holds significant promise. However, the path from a potent lead compound to a clinical candidate is fraught with challenges, chief among them being the demonstration of exquisite selectivity. Off-target activity at other GPCRs can lead to unforeseen side effects, compromising safety and efficacy.

This guide provides a comprehensive framework for assessing the selectivity of novel MCH-R1 antagonists. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present a logical workflow for generating a robust selectivity profile, moving beyond simple data reporting to a self-validating system of characterization.

The Foundation: Understanding MCH-R1 Signaling

A rigorous selectivity assessment begins with a deep understanding of the target's native signaling cascade. MCH-R1 is a pleiotropic receptor, primarily coupling to inhibitory Gi/o and Gq protein pathways upon activation by its endogenous ligand, melanin-concentrating hormone (MCH).[4][5][6]

  • Gi/o Pathway: Engagement of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This pathway is a primary functional readout for MCH-R1 activity.

  • Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the mobilization of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC).[4][5]

  • Downstream Signaling: Activation of these primary pathways can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), integrating multiple inputs into cellular responses.[6][7][8]

A thorough antagonist should ideally block all relevant signaling arms of the receptor. Visualizing this network is key to designing a comprehensive functional screening strategy.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCH-R1 Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH Ligand MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Activation Gi->ERK PLC Phospholipase C (PLC) Gq->PLC Activates Gq->ERK cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

Caption: MCH-R1 canonical signaling pathways.

A Multi-Tiered Strategy for Selectivity Profiling

No single assay can definitively establish selectivity. A robust assessment relies on an orthogonal, multi-tiered approach that combines direct binding studies with functional readouts across a diverse panel of potential off-targets. The goal is to build a weight-of-evidence case for the compound's specificity.

Selectivity_Workflow cluster_primary Tier 1: Primary Screening & Affinity cluster_functional Tier 2: On-Target Functional Validation cluster_profiling Tier 3: Broad Selectivity Profiling Binding Radioligand Binding Assay (Determine Affinity Ki) cAMP_Assay cAMP Functional Assay (Confirm Gi Antagonism) Binding->cAMP_Assay Validate Function Ca_Assay Calcium Mobilization Assay (Confirm Gq Antagonism) cAMP_Assay->Ca_Assay GPCR_Panel Broad GPCR Panel Screen (e.g., Eurofins, DiscoverX) Ca_Assay->GPCR_Panel Advance Hits hERG_Assay hERG Safety Screen (Assess Cardiotoxicity Risk) GPCR_Panel->hERG_Assay Final Safety Check

Caption: Tiered experimental workflow for selectivity assessment.

Tier 1: Measuring Affinity with Radioligand Binding Assays

The foundational experiment in any selectivity study is the radioligand binding assay. It directly quantifies the affinity of a test compound for the target receptor, providing an inhibition constant (Ki) that is a critical benchmark for comparison against off-targets.

Causality: We start here because affinity is a prerequisite for functional activity. A compound that does not bind to a receptor at physiologically relevant concentrations is unlikely to have a direct functional effect. This assay provides a clean, direct measure of the drug-receptor interaction, independent of downstream signaling complexities.

Experimental Protocol: Competitive Radioligand Binding Assay for MCH-R1

This protocol describes a competitive binding assay to determine the Ki of a test antagonist using membranes from cells expressing human MCH-R1 and a suitable radioligand, such as [125I]-MCH.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing human MCH-R1.

  • Radioligand: [125I]-MCH (PerkinElmer or equivalent).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled MCH (e.g., 1 µM).

  • Test Compound: Serial dilutions of the MCH-R1 antagonist.

  • Apparatus: 96-well microplates, filtration manifold, glass fiber filters (e.g., Whatman GF/C), scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (assay buffer only), Non-specific Binding (1 µM unlabeled MCH), and various concentrations of the test compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer to Total Binding wells.

    • Add 50 µL of 1 µM unlabeled MCH to Non-specific Binding wells.

    • Add 50 µL of each test compound dilution to the experimental wells.

  • Radioligand Addition: Add 50 µL of [125I]-MCH (at a final concentration near its Kd, e.g., 0.1 nM) to all wells.

  • Membrane Addition: Add 100 µL of the MCH-R1 membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillant, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Confirming Functional Antagonism

High affinity does not guarantee antagonism. The second tier of assessment uses functional assays to confirm that the compound inhibits MCH-R1 signaling and to quantify its potency (IC50). Given MCH-R1's dual coupling, it is critical to assess antagonism in both Gi and Gq pathways.

Causality: Functional assays provide the crucial link between binding and biological effect. By measuring downstream second messengers like cAMP and Ca2+, we can confirm the compound's mechanism of action (i.e., it is a neutral antagonist and not an agonist or inverse agonist) and establish a functional potency that can be compared across different receptors.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay for Gq Pathway

This protocol measures the ability of an antagonist to block MCH-induced intracellular calcium mobilization in cells co-expressing MCH-R1 and a promiscuous G-protein like Gα16.[9]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human MCH-R1.

  • Fluorescent Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: MCH peptide.

  • Test Compound: Serial dilutions of the MCH-R1 antagonist.

  • Apparatus: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add 100 µL of assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells once with assay buffer. Add 50 µL of assay buffer containing the desired concentrations of the test antagonist. Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate and a plate containing the MCH agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC80) into the FLIPR instrument.

    • Initiate the reading protocol. The instrument will measure a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the MCH agonist to the wells.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data to a positive control (agonist alone) and a negative control (buffer).

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data using a non-linear regression model to determine the functional IC50 value.

Tier 3: Broad Selectivity and Safety Profiling

Once a compound demonstrates high on-target affinity and functional potency, the crucial third tier involves screening it against a broad panel of off-target receptors. This is the ultimate test of selectivity.

Causality: The human body expresses hundreds of non-olfactory GPCRs, many with structural similarities.[10] It is not feasible to test against every single one individually. A broad panel screen is an efficient, industry-standard method to proactively identify potential liabilities.[11] Receptors for this panel should be chosen based on sequence homology, shared tissue expression (especially in the CNS), and known roles in common adverse drug reactions (e.g., serotonin, dopamine, adrenergic, and opioid receptors).[12][13] A critical safety screen, particularly for MCH-R1 antagonists, is against the hERG potassium channel, as inhibition can lead to severe cardiotoxicity and has been a major reason for clinical trial failures in this class.[14]

Comparative Selectivity Data of Representative MCH-R1 Antagonists

The true measure of a good antagonist is not just its potency at MCH-R1, but the "selectivity window"—the ratio of its affinity for off-targets versus its on-target affinity. A larger window (typically >100-fold) is desired.

AntagonistMCH-R1 Ki (nM)Off-Target Ki or IC50 (nM)Selectivity Window (Fold)Reference
SNAP-94847 ~3.6>10,000 (for a panel of 50+ GPCRs, ion channels)>2700[3],[15]
TPI 1361-17 6.1 (IC50)No affinity for a variety of other GPCRs and channelsHigh (Specific values not published)[16]
GW3430 ~5.0>1,000 (for a panel including dopamine, serotonin, adrenergic receptors)>200[17],[18]
ML181 *272 (IC50)MCH-R1: 3,900 (IC50)14[19]

*Note: ML181 is a GPR7 antagonist that was counterscreened against MCH-R1, illustrating a modest selectivity window and the importance of such profiling.

Conclusion: A Pathway to Safer Therapeutics

The comprehensive assessment of MCH-R1 antagonist selectivity is a non-negotiable component of modern drug discovery. It requires a logical, tiered progression from measuring direct target engagement to confirming functional blockade and, finally, to systematically interrogating a wide landscape of potential off-targets. By adhering to a self-validating framework that combines binding and functional assays, researchers can build a robust data package that not only characterizes a compound's potency but, more importantly, provides confidence in its specificity. This rigorous approach is essential to mitigate the risk of off-target side effects and is the surest path to developing safe and effective MCH-R1-targeted therapies.[2]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (Molecular Formula: C₁₀H₁₅N₃)[1][2]. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It elucidates the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. Adherence to these protocols is paramount for personnel safety, environmental protection, and maintaining scientific integrity.

Hazard Assessment and Chemical Profile

Key Hazards:

  • Skin Irritation: Similar amine and pyridine compounds are known to cause skin irritation upon contact[3][6].

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[3][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3].

Given these potential hazards, all waste containing this compound must be classified and handled as hazardous chemical waste.[7][8]

Hazard Profile This compound
Physical State Solid[2]
GHS Classifications (Anticipated) Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[3][4][5]
Primary Functional Groups Pyridine, Pyrrolidine, Primary Amine
Incompatible Materials Strong oxidizing agents, Acids[8]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all necessary personal protective equipment is readily available and in good condition. All handling of the compound, including waste preparation, should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[6][9][10]

Spill Management Protocol

Accidents can happen, and a swift, appropriate response is critical to mitigating risks.[9]

Step-by-Step Spill Response:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[8]

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth.[6][9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Label the container with "Hazardous Waste," the chemical name, and the date. Dispose of it according to the procedures outlined in Section 5.

Waste Segregation and Collection: A Step-by-Step Guide

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[7][11] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[12]

  • Designate a Waste Container: Use a dedicated, clearly labeled container for all waste containing this compound. The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[7][8]

  • Segregate Waste Types:

    • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, absorbent pads) should be placed in a separate, clearly labeled solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated liquid waste container. Do not mix this amine-containing waste with other waste streams, particularly acids or strong oxidizers.[12]

  • Labeling: All waste containers must be clearly and accurately labeled. The U.S. Environmental Protection Agency (EPA) requires labels to include the words "Hazardous Waste," the full chemical name of all contents with approximate concentrations, and an indication of the associated hazards.[7][13]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of generation and under the control of the laboratory personnel. Containers must be kept tightly sealed except when adding waste.[14]

Disposal Procedures: The Final Step

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8][9] Doing so can harm aquatic ecosystems and violate environmental regulations.[11]

The disposal workflow is as follows:

  • Container Management: Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year for SAAs), it must be prepared for pickup.[7][15]

  • Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][8] Provide them with an accurate description of the waste.

  • Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately. This tracking document is a regulatory requirement that follows the waste from your laboratory to its final disposal site.[16]

  • Vendor Disposal: The licensed waste contractor will transport the waste for final disposal, which typically involves high-temperature incineration or other specialized treatment methods to ensure complete destruction of the hazardous components.[17][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the handling and disposal of waste containing this compound.

G Workflow for this compound Waste cluster_0 In-Lab Waste Handling cluster_1 Final Disposal A Waste Generation (Solid or Liquid) B Is waste container compatible and labeled 'Hazardous Waste'? A->B C Obtain & Label Correct Container B->C No D Segregate Waste (Solid vs. Liquid) (Amine vs. Other) B->D Yes C->D E Store in Satellite Accumulation Area (SAA) (Keep container closed) D->E F Is container full or storage time limit reached? E->F G Continue collection in SAA F->G No H Contact EHS or Licensed Waste Contractor F->H Yes G->F I Complete Waste Manifest & Prepare for Pickup H->I J Professional Disposal (e.g., Incineration) I->J

References

Navigating the Safe Handling of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount to discovery. Among these, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine and its analogues represent a class of compounds with significant potential. However, their handling necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment and Risk Mitigation

The primary hazards associated with aminopyridines, and by extension this compound, include:

  • Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.[1][3][4] Exposure can lead to a range of adverse health effects, from headaches and dizziness to more severe outcomes like convulsions.[2]

  • Irritation: These compounds are often irritants to the skin, eyes, and respiratory tract.[5][6][7]

  • Combustibility: While not highly flammable, aminopyridines are combustible solids that can produce poisonous gases, including nitrogen oxides, in a fire.[2]

Given these potential hazards, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Engineering Controls Gloves Eye/Face Protection Respiratory Protection Lab Coat/Protective Clothing
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 Respirator or higher, depending on the quantity and potential for aerosolizationStandard Lab Coat
Solution Preparation Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles or Face ShieldNot generally required if handled in a fume hoodChemical-Resistant Lab Coat or Apron
Reaction Setup and Workup Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNot generally required if handled in a fume hoodChemical-Resistant Lab Coat or Apron
Spill Cleanup (Small) Well-ventilated areaChemical-Resistant Gloves (e.g., Butyl rubber)Chemical Splash Goggles and Face ShieldAir-Purifying Respirator (APR) with appropriate cartridgesChemical-Resistant Coveralls or Suit
Spill Cleanup (Large) Evacuate area and follow emergency proceduresChemical-Resistant Gloves (e.g., Butyl rubber)Chemical Splash Goggles and Face ShieldSelf-Contained Breathing Apparatus (SCBA)Fully Encapsulating Chemical Protective Suit

Causality of PPE Choices:

  • Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact.[5] Double-gloving is a best practice to prevent exposure in case the outer glove is compromised.

  • Eye Protection: Safety glasses are the minimum requirement. However, due to the irritant nature of the compound, chemical splash goggles offer superior protection, especially when handling solutions.[5][6] A face shield should be used in conjunction with goggles when there is a significant splash risk.[8]

  • Respiratory Protection: Handling the solid material outside of a ventilated enclosure can generate dust.[1] An N95 respirator provides protection against airborne particulates. For larger quantities or situations with a higher potential for aerosolization, a higher level of respiratory protection may be necessary.

  • Protective Clothing: A standard lab coat is sufficient for routine handling. For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls are necessary to protect the skin.[6][8]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is crucial for minimizing the risk of exposure. The following diagram and steps outline a safe handling process for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Protocol PPE Don Appropriate PPE Eng_Controls Verify Engineering Controls (Fume Hood) Weigh Weigh Solid in Ventilated Enclosure Eng_Controls->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve React Perform Reaction in Fume Hood Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste per Institutional Guidelines Segregate->Dispose

Caption: Safe Handling Workflow for this compound

Detailed Protocol:

  • Preparation:

    • Thoroughly review the safety information available for aminopyridines and the specific experimental protocol.[1][2]

    • Don the appropriate PPE as outlined in the table above.

    • Ensure that the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling:

    • Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust.[8]

    • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

    • Reaction: Conduct all reactions involving this compound within a chemical fume hood.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Waste Segregation: Segregate all waste containing this compound. This includes contaminated PPE, weighing paper, and reaction residues.

    • Disposal: Dispose of all waste in accordance with your institution's hazardous waste management guidelines.[8] Do not dispose of this chemical down the drain.[7]

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[8]

    • Place the material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then decontaminate.

  • Small Spills (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[6]

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8] Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

Storage and Transportation

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]

  • Transportation: When transporting the compound, ensure the container is securely sealed and properly labeled. Follow all institutional and regulatory guidelines for the transport of hazardous chemicals.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific innovation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.